molecular formula C9H13NO3 B1671497 Epinephrine CAS No. 51-43-4

Epinephrine

Katalognummer: B1671497
CAS-Nummer: 51-43-4
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: UCTWMZQNUQWSLP-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epinephrine (also known as adrenaline), with the chemical formula C9H13NO3 and a molecular weight of 183.204 g/mol, is a key endogenous catecholamine hormone and neurotransmitter secreted by the adrenal medulla . As a potent sympathomimetic agent, it is an essential research tool for investigating the adrenergic system due to its action as a non-selective agonist for both α and β-adrenergic receptors . Its research value is broad, spanning studies on cardiovascular homeostasis, neurohormonal activation in pathologies like heart failure, and metabolic syndromes . In biochemical research, this compound is critical for studying signaling pathways mediated by cyclic adenosine monophosphate (cAMP) . Its mechanism involves binding to G-protein coupled adrenergic receptors, with dose-dependent effects: lower doses preferentially activate β-receptors (leading to vasodilation and bronchodilation), while higher doses stimulate α-1 receptors, causing potent vasoconstriction and increased vascular smooth muscle contraction . Through its β-1 receptor activity, this compound significantly increases heart rate, myocardial contractility, and renin release, making it vital for modeling cardiac stress and function . Furthermore, this compound is a crucial molecule for exploring metabolic regulation, as it influences blood glucose levels by promoting glycogenolysis and lipolysis . Researchers also utilize this compound to probe pathways involving oxidative stress, inflammation, and mitochondrial dysfunction . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTWMZQNUQWSLP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Record name EPINEPHRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022986
Record name (-)-Epinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Epinephrine appears as white to nearly-white microcrystalline powder or granules. Odorless. Melting point 211-212 °C. Aqueous solutions are slightly alkaline. Slightly bitter, numbing taste., Solid
Record name EPINEPHRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Epinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), less than 0.1 mg/mL at 64° F, Very slightly soluble in alcohol. Readily soluble in aqueous solutions of mineral acids, NaOH, and KOH. Insoluble in aqueous solutions of ammonia and of the alkali carbonates. Insoluble in chloroform, ether, acetone, oils., Very slightly soluble in alcohol., Insoluble in ethanol; soluble in acetic acid, In water, 180 mg/L at 20 °C, 0.18 mg/mL
Record name EPINEPHRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Epinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPINEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Epinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Impurities

Adrenalone /SRP: Adrenalone is the keto form of epinephrine/, 2-(benzylmethylamino)-1-(3,4-dihydroxyphenyl)ethanone, Noradrenaline
Record name EPINEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Brown (in air), Minute crystals, gradually browning on exposure to liaght and air, Light brown or nearly white crystalline powder, Colorless microcrystals, White to nearly white, microcrystalline powder or granules.

CAS No.

51-43-4
Record name EPINEPHRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (-)-Epinephrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epinephrine [USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Epinephrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epinephrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPINEPHRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKH834O4BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPINEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Epinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

412 to 414 °F (NTP, 1992), 211.5 °C, MP: 211-212 °C, approximately 215 °C with decomposition when heated rapidly
Record name EPINEPHRINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16207
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Epinephrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EPINEPHRINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4289
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Epinephrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Epinephrine Signaling in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine, also known as adrenaline, is a crucial hormone and neurotransmitter that orchestrates the body's "fight or flight" response.[] In the heart, its effects are paramount, leading to increased heart rate (chronotropy) and contraction force (inotropy). These physiological responses are mediated through a complex network of signaling pathways within cardiomyocytes, the muscle cells of the heart. The primary pathway involves the activation of β-adrenergic receptors (β-ARs), which belong to the G-protein coupled receptor (GPCR) family.[][2] Understanding the intricacies of this signaling cascade is fundamental for cardiovascular research and the development of therapeutic agents for conditions ranging from heart failure to arrhythmias. This guide provides an in-depth examination of the core this compound signaling pathway in cardiomyocytes, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

The Canonical β-Adrenergic Signaling Pathway

The predominant response to this compound in cardiomyocytes is mediated by β1-adrenergic receptors (β1-ARs), though β2-ARs also play a role.[3][4] Upon this compound binding, the β-AR undergoes a conformational change, activating a stimulatory G-protein (Gs).[2][5] This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit, causing it to dissociate from the Gβγ dimer.[][2][5] The activated Gαs subunit then stimulates the membrane-bound enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[][2][5][6]

Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][5][7] PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits.[5] These active PKA subunits then phosphorylate a multitude of downstream target proteins within the cardiomyocyte, leading to the characteristic physiological effects of this compound.

Canonical this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound bAR β-Adrenergic Receptor (β-AR) This compound->bAR Binds GProtein Gs Protein (α, β, γ) bAR->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Downstream Downstream Targets PKA_active->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: The canonical β-adrenergic signaling cascade in cardiomyocytes.
Downstream Effectors of PKA

Active PKA phosphorylates several key proteins that regulate cardiomyocyte function:

  • L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to enhanced calcium (Ca2+) influx during the action potential. This is a primary mechanism for the positive inotropic effect of this compound.[8][9]

  • Phospholamban (PLB): In its unphosphorylated state, PLB inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. PKA-mediated phosphorylation of PLB relieves this inhibition, accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR). This leads to faster relaxation (lusitropy) and a greater SR Ca2+ load for subsequent contractions.[8][9]

  • Ryanodine Receptors (RyR2): PKA can phosphorylate RyR2, the SR calcium release channels, which may increase their sensitivity to Ca2+-induced Ca2+ release, though this effect is complex and debated.[8]

  • Myofilament Proteins: PKA phosphorylates cardiac troponin I (cTnI), which decreases the sensitivity of the myofilaments to Ca2+. This contributes to faster relaxation.[8]

Regulation of β-Adrenergic Signaling

The β-adrenergic signaling pathway is tightly regulated to prevent overstimulation, which can be detrimental to the cell. Key regulatory mechanisms include G-protein coupled receptor kinases (GRKs) and phosphodiesterases (PDEs).

  • GRKs and β-Arrestins: Upon agonist binding, GRKs phosphorylate the C-terminal tail of the β-AR.[10][11] This phosphorylation event promotes the binding of β-arrestin proteins.[10] β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor.[10] Furthermore, β-arrestin facilitates the internalization of the receptor into endosomes, where it can be either dephosphorylated and recycled back to the membrane or targeted for degradation.[][10] This process is a critical feedback mechanism to terminate the signal.

  • Phosphodiesterases (PDEs): PDEs are enzymes that terminate the cAMP signal by hydrolyzing it to AMP.[12][13][14] Cardiomyocytes express several PDE isoforms, with PDE2, PDE3, and PDE4 being particularly important in regulating cAMP derived from β-AR stimulation.[12][13][15][16] The compartmentalization of different PDE isoforms creates localized pools of cAMP, allowing for specific and targeted signaling events within the cell.[14] For instance, PDE2 expression is upregulated in failing hearts, which blunts the β-adrenergic response.[16]

Regulation of β-Adrenergic Signaling cluster_membrane Sarcolemma cluster_intracellular Intracellular Space bAR_active Active β-AR GRK GRK bAR_active->GRK Recruits bAR_phos Phosphorylated β-AR b_Arrestin β-Arrestin bAR_phos->b_Arrestin Binds GRK->bAR_phos Phosphorylates Endosome Endosome (Internalization) b_Arrestin->Endosome Promotes Internalization cAMP cAMP PDE PDE cAMP->PDE Substrate AMP AMP PDE->AMP Hydrolyzes

Caption: Key mechanisms for the termination and desensitization of β-AR signaling.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound and related signaling in cardiomyocytes.

Table 1: Agonist Concentrations and Effects on Gene Expression

ParameterValueCell TypeObservationReference
This compound Concentration1 µmol/LCultured Rat Cardiomyocytes (H9C2)Exposure for 48 hours altered expression of angiogenesis-related genes.[17]
This compound TreatmentN/AMurine iPSCsIncreased the percentage of cTnT+ cardiomyocytes from 6.6% to 31.7% (a 4.8-fold increase).[18]
Isoproterenol (ISO)10 µMCardiomyocytesUsed to induce PKA-mediated phosphorylation of PANX1.[19]
Angiopoietin-2 (ANGPT2)UpregulatedCultured Rat CardiomyocytesGene expression change after 48hr this compound exposure.[17]
Neuregulin 1 (NRG1)DownregulatedCultured Rat CardiomyocytesGene expression change after 48hr this compound exposure.[17]
SMOC2Down-regulated (4.5 times)Cultured Rat CardiomyocytesGene expression change after 48hr this compound exposure.[17]

Table 2: Changes in Signaling Components in Heart Failure

ProteinChange in Heart FailureSpecies/ModelImplicationReference
GRK2Upregulated (3-4 fold)Human Heart FailureContributes to β-AR desensitization and diminished contractile reserve.[10][20]
PDE2AUpregulated (680-1681%)DCM iPSC-CMsBlunts β-adrenergic signaling.[15]
PDE3AUpregulated (77-367%)DCM iPSC-CMsContributes to altered cAMP signaling.[15]
β1-AR : β2-AR RatioChanges from ~70:30 to ~50:50Human Heart FailureSelective downregulation of β1-ARs.[4][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments in the study of this compound signaling.

Protocol 1: Isolation and Culture of Cardiomyocytes

This protocol describes a general method for isolating primary cardiomyocytes from rodent hearts, a common model system.

  • Heart Excision: Anesthetize the animal and perform a thoracotomy. Rapidly excise the heart and place it in ice-cold, calcium-free buffer.

  • Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Perfuse with a calcium-free buffer to wash out blood, followed by perfusion with a buffer containing digestive enzymes (e.g., collagenase, trypsin).

  • Tissue Dissociation: Once the heart becomes flaccid, remove it from the apparatus. Mince the ventricular tissue in the enzyme-containing buffer.

  • Cell Dispersion: Gently triturate the minced tissue with a pipette to release individual cardiomyocytes.

  • Calcium Reintroduction: Filter the cell suspension to remove undigested tissue. Gradually reintroduce calcium to the cell suspension in a stepwise manner to a final concentration of ~1.8 mM to select for viable, calcium-tolerant cells.[7]

  • Plating: Plate the isolated cardiomyocytes on laminin-coated culture dishes. Allow cells to attach before beginning experiments.

Cardiomyocyte Isolation Workflow A Heart Excision B Aortic Cannulation (Langendorff Setup) A->B C Perfusion 1: Ca2+-Free Buffer B->C D Perfusion 2: Enzyme Buffer C->D E Ventricular Mincing D->E F Mechanical Dissociation (Trituration) E->F G Cell Filtration F->G H Gradual Ca2+ Reintroduction G->H I Plating on Laminin-Coated Dish H->I

Caption: A generalized workflow for the isolation of primary cardiomyocytes.
Protocol 2: cAMP Assay

This protocol outlines a general procedure for measuring intracellular cAMP levels, often using competitive immunoassays (e.g., ELISA) or FRET-based sensors.

  • Cell Culture: Plate cardiomyocytes in a suitable multi-well plate and culture until the desired confluency.

  • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

  • Stimulation: Add this compound or a specific adrenergic agonist (e.g., isoproterenol) at various concentrations for a specified time (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the assay kit.

  • cAMP Quantification: Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., ELISA, HTRF, FRET). This typically involves competitive binding of a labeled cAMP tracer.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the cAMP concentration in the cell lysates by comparing their signal to the standard curve.

Protocol 3: PKA Activation Assay via Western Blot

PKA activity can be indirectly but effectively measured by quantifying the phosphorylation of its known downstream substrates, such as Phospholamban (PLB) at Ser16 or Troponin I (cTnI) at Ser22/23.[7]

  • Cell Treatment: Plate and culture cardiomyocytes. Treat the cells with the desired agonist (e.g., isoproterenol) for a specified time to stimulate PKA activity.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[7]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the PKA substrate (e.g., anti-phospho-PLB Ser16).

    • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH) or the total protein level of the substrate to determine the relative change in phosphorylation.

Western Blot Workflow A Cell Lysis & Protein Quantification B SDS-PAGE (Protein Separation) A->B C Protein Transfer (to Membrane) B->C D Blocking C->D E Primary Antibody (e.g., anti-pPLB) D->E F Secondary Antibody (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Image Analysis & Quantification G->H

Caption: Experimental workflow for assessing PKA substrate phosphorylation.

Conclusion

The this compound signaling pathway in cardiomyocytes is a finely tuned system that is essential for modulating cardiac function in response to physiological demands. The canonical Gs-AC-cAMP-PKA cascade results in the phosphorylation of key calcium-handling and myofilament proteins, enhancing contractility and heart rate. This pathway is tightly controlled by desensitization mechanisms involving GRKs and β-arrestins, and by the enzymatic degradation of cAMP by phosphodiesterases. Dysregulation of this signaling network is a hallmark of many cardiovascular diseases, including heart failure. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is indispensable for the ongoing development of novel and effective cardiovascular therapeutics.

References

An In-depth Technical Guide to Epinephrine Biosynthesis and Enzymatic Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the epinephrine biosynthesis pathway, focusing on the core enzymatic reactions, their regulation, and the experimental methodologies used for their characterization.

Introduction to this compound

This compound, also known as adrenaline, is a critical hormone and neurotransmitter involved in regulating a multitude of physiological processes.[1][2] Secreted primarily by the adrenal medulla, it plays a central role in the "fight-or-flight" response, preparing the body for acute stress.[1][2] Its functions include increasing cardiac output, raising blood glucose levels, and modulating vascular tone.[1][3] The synthesis of this compound is a tightly controlled multi-step enzymatic process, making its regulatory enzymes key targets for therapeutic intervention in various cardiovascular and neurological disorders.

The this compound Biosynthesis Pathway

The synthesis of this compound from the amino acid L-tyrosine involves four key enzymatic steps, occurring primarily in the chromaffin cells of the adrenal medulla and in a small number of neurons in the medulla oblongata.[2][4]

  • Tyrosine to L-DOPA: The pathway begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is catalyzed by Tyrosine Hydroxylase (TH) and is the rate-limiting step of the entire catecholamine biosynthesis pathway.[2][5][6][7][8]

  • L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated to form the neurotransmitter dopamine. This reaction is carried out by Aromatic L-amino acid Decarboxylase (AADC) , also known as DOPA decarboxylase.[5][9]

  • Dopamine to Northis compound (B1679862): Dopamine is converted to northis compound through hydroxylation, a reaction catalyzed by Dopamine β-hydroxylase (DBH) .[4][5][9]

  • Northis compound to this compound: The final step is the methylation of northis compound to form this compound. This is catalyzed by Phenylethanolamine N-methyltransferase (PNMT) , using S-adenosylmethionine (SAM) as a methyl group donor.[2][4][5]

Epinephrine_Biosynthesis cluster_pathway This compound Biosynthesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine Aromatic L-amino acid Decarboxylase (AADC) Northis compound Northis compound Dopamine->Northis compound Dopamine β-hydroxylase (DBH) This compound This compound Northis compound->this compound Phenylethanolamine N-methyltransferase (PNMT)

Caption: The enzymatic cascade of this compound synthesis from L-tyrosine.

Enzymatic Regulation

The activity of the biosynthetic enzymes is meticulously regulated through multiple mechanisms, including feedback inhibition, phosphorylation, and hormonal control of gene expression.

Tyrosine Hydroxylase (TH)

As the rate-limiting enzyme, TH is the primary point of regulation.[5][7][8][10]

  • Feedback Inhibition: TH activity is allosterically inhibited by the catecholamine end-products, including dopamine, northis compound, and this compound.[6][7][11] Dopamine, for instance, binds to both high-affinity (KD < 4 nM) and low-affinity (KD = 90 nM) sites on the enzyme, decreasing its Vmax and increasing the Km for its cofactor, tetrahydrobiopterin.[12]

  • Phosphorylation: The activity of TH is acutely increased by phosphorylation of its N-terminal regulatory domain at multiple serine residues (Ser8, Ser19, Ser31, and Ser40).[6][11] Phosphorylation at Ser40, in particular, relieves the feedback inhibition caused by catecholamines.[6][12]

Aromatic L-amino acid Decarboxylase (AADC)

AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[13][14] While not the primary rate-limiting step under normal conditions, its activity can be modulated. For instance, dopamine receptor antagonists have been shown to increase AADC activity in the rat striatum, suggesting a regulatory loop involving dopamine receptors.[15]

Dopamine β-hydroxylase (DBH)

DBH is a copper-containing enzyme located within synaptic vesicles.[2][5] Its activity can be influenced by the availability of its cofactor, ascorbic acid (vitamin C).[2][16]

Phenylethanolamine N-methyltransferase (PNMT)

PNMT catalyzes the final, committing step to this compound synthesis.[17] Its regulation is a key determinant of the ratio of this compound to northis compound.

  • Hormonal Regulation: Glucocorticoids, such as cortisol, are major regulators of PNMT.[18][19] They are released from the adjacent adrenal cortex and stimulate the transcription of the PNMT gene, leading to increased enzyme synthesis.[20][21] This effect is mediated by glucocorticoid receptors.[22] Adrenocorticotropic hormone (ACTH) can also enhance PNMT mRNA production by stimulating glucocorticoid biosynthesis.[2][20]

  • Neural Regulation: Splanchnic nerve impulses can also trigger an increase in PNMT activity and mRNA synthesis.[18][19]

  • Kinetic Mechanism: Human PNMT operates via an ordered sequential mechanism where the methyl donor, S-adenosylmethionine (AdoMet), binds first, followed by northis compound.[17][23]

PNMT_Regulation cluster_regulation Hormonal and Neural Regulation of PNMT Stress Stress Stimuli Hypothalamus Hypothalamus Stress->Hypothalamus Activates Pituitary Pituitary Gland Hypothalamus->Pituitary CRH AdrenalCortex Adrenal Cortex Pituitary->AdrenalCortex ACTH Glucocorticoids Glucocorticoids (e.g., Cortisol) AdrenalCortex->Glucocorticoids Releases PNMT_Gene PNMT Gene Glucocorticoids->PNMT_Gene Upregulates Transcription SplanchnicNerve Splanchnic Nerve Impulses SplanchnicNerve->PNMT_Gene Upregulates Transcription PNMT_mRNA PNMT mRNA PNMT_Gene->PNMT_mRNA Transcription PNMT_Enzyme PNMT Enzyme PNMT_mRNA->PNMT_Enzyme Translation

Caption: Regulation of PNMT gene expression by hormonal and neural signals.

Quantitative Data Summary

The kinetic properties of the enzymes in the this compound biosynthesis pathway are crucial for understanding their function and for the development of specific inhibitors.

EnzymeSubstrateKmVmaxSource Organism/TissueReference
Tyrosine Hydroxylase (TH) TyrosineµM rangeN/AGeneral[5]
Aromatic L-amino acid Decarboxylase (AADC) L-DOPA0.71 mM (Control)39.1 pmol/min/ml (Control)Human Plasma[13]
L-DOPA4.26 mM (Mutant)37.5 pmol/min/ml (Mutant)Human Plasma[13]
Dopamine β-hydroxylase (DBH) Dopamine2 mMN/ABovine Adrenal[16]
Ascorbic Acid0.65 mMN/ABovine Adrenal[16]
Phenylethanolamine N-methyltransferase (PNMT) Northis compoundN/AN/AHuman[17][23]
S-adenosylmethionineN/AN/AHuman[17][23]

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Detailed and reliable experimental protocols are essential for studying enzyme activity and regulation.

Protocol: Dopamine β-hydroxylase (DBH) Activity Assay

This protocol is based on the principle of enriching DBH from tissue extracts and measuring its activity using its natural substrate, followed by HPLC detection.[16]

  • Principle: Solubilized DBH from a tissue homogenate is selectively adsorbed onto Concanavalin A-Sepharose to remove endogenous catecholamines and inhibitors. The immobilized enzyme is then incubated with its substrate (dopamine) and cofactors. The product, northis compound, is quantified by high-performance liquid chromatography with electrochemical detection (HPLC-EC).[16]

  • Reagents:

    • Tissue homogenization buffer

    • Concanavalin A-Sepharose slurry

    • Wash buffers

    • Enzyme reaction buffer containing:

      • Dopamine (substrate)

      • Ascorbic acid (cofactor)

      • Catalase

      • Pargyline

      • CuSO₄ (3-10 µM, optimal concentration to be determined)[16]

    • HPLC mobile phase

    • Northis compound standard solutions

  • Procedure:

    • Homogenization: Homogenize tissue samples in an appropriate buffer and centrifuge to obtain a crude extract.

    • Enzyme Adsorption: Incubate the supernatant with Concanavalin A-Sepharose to allow DBH to bind.

    • Washing: Wash the Sepharose beads to remove unbound proteins, catecholamines, and inhibitors.

    • Enzymatic Reaction: Resuspend the beads in the enzyme reaction buffer and incubate at 37°C for a defined period.

    • Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Product Quantification: Centrifuge to pellet the beads. Analyze the supernatant for northis compound content using HPLC-EC.

    • Data Analysis: Calculate DBH activity based on the amount of northis compound produced per unit time per amount of protein.

Protocol: General ELISA for DBH Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of DBH protein in biological samples like serum, plasma, or tissue homogenates.[24][25][26]

  • Principle: This is a sandwich ELISA. A microplate is pre-coated with an antibody specific to DBH. Samples and standards are added, and any DBH present binds to the antibody. A second, biotin-conjugated anti-DBH antibody is added, which binds to the captured DBH. Streptavidin-HRP is then added, which binds to the biotin. Finally, a substrate solution is added, which develops color in proportion to the amount of DBH present.[26]

  • Procedure (Summary):

    • Prepare all reagents, samples, and standards.

    • Add 100 µL of standard or sample to each well. Incubate for 1-1.5 hours at 37°C.[24][25]

    • Aspirate and add 100 µL of biotinylated detection antibody. Incubate for 1 hour at 37°C.[25]

    • Aspirate and wash the wells 3 times.

    • Add 100 µL of HRP-Streptavidin conjugate. Incubate for 30-45 minutes at 37°C.[24][25]

    • Aspirate and wash the wells 5 times.

    • Add 90 µL of TMB substrate solution. Incubate for 10-25 minutes at 37°C in the dark.[24][25]

    • Add 50 µL of stop solution. Read the absorbance at 450 nm immediately.[24][25]

    • Data Analysis: Construct a standard curve and determine the DBH concentration in the samples.

ELISA_Workflow cluster_workflow General ELISA Workflow for DBH Quantification Start Start: Prepare Reagents, Samples, and Standards AddSample Add 100µL Sample/Standard to Pre-coated Plate Start->AddSample Incubate1 Incubate (e.g., 90 min @ 37°C) AddSample->Incubate1 AddDetectionAb Aspirate & Add 100µL Biotin-Detection Antibody Incubate1->AddDetectionAb Incubate2 Incubate (e.g., 60 min @ 37°C) AddDetectionAb->Incubate2 Wash1 Aspirate & Wash 3x Incubate2->Wash1 AddSABC Add 100µL SABC-HRP Wash1->AddSABC Incubate3 Incubate (e.g., 30 min @ 37°C) AddSABC->Incubate3 Wash2 Aspirate & Wash 5x Incubate3->Wash2 AddSubstrate Add 90µL TMB Substrate Wash2->AddSubstrate Incubate4 Incubate (e.g., 15 min @ 37°C, Dark) AddSubstrate->Incubate4 AddStop Add 50µL Stop Solution Incubate4->AddStop ReadPlate Read Absorbance at 450nm AddStop->ReadPlate End End: Calculate Concentration ReadPlate->End

Caption: A representative workflow for a sandwich ELISA protocol.

References

Whitepaper: The Dichotomous Role of Epinephrine in Metabolic Syndrome Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic syndrome is a constellation of conditions—including insulin (B600854) resistance, hypertension, dyslipidemia, and central obesity—that significantly elevates the risk of cardiovascular disease and type 2 diabetes. Epinephrine, the primary "fight-or-flight" hormone, has a complex and often paradoxical relationship with this syndrome. Acutely, it can mimic symptoms of metabolic syndrome, such as hyperglycemia and insulin resistance.[1] However, emerging evidence from various experimental models suggests that chronic or physiological levels of this compound may, in fact, play a protective role, improving glucose tolerance and counteracting some features of the syndrome.[1][2] This technical guide provides an in-depth analysis of this compound's effects in established metabolic syndrome models, detailing the underlying signaling pathways and the experimental protocols used to elucidate these functions.

Models of Metabolic Syndrome

Rodent models are instrumental in studying the pathophysiology of metabolic syndrome and testing therapeutic interventions. The most common and effective method for inducing a phenotype that mimics human metabolic syndrome is through dietary manipulation.[3] High-fat diets (HFD), high-carbohydrate diets (particularly fructose (B13574) or sucrose), or a combination of both are widely used.[3][4][5] These diets effectively induce obesity, insulin resistance, hyperglycemia, and dyslipidemia in susceptible rodent strains like C57BL/6 mice and Wistar or Sprague-Dawley rats.[5][6]

Table 1: Common Diet-Induced Rodent Models of Metabolic Syndrome

Model Type Diet Composition Typical Duration Key Phenotypic Outcomes Animal Strain Examples Citations
High-Fat Diet (HFD) 40-60% of total calories from fat 8-16 weeks Obesity, insulin resistance, hyperglycemia, hyperlipidemia, hepatic steatosis C57BL/6 Mice, Wistar Rats, Sprague-Dawley Rats [6][7][8]
High-Fructose Diet 60% fructose in diet or 10-30% in drinking water 8-15 weeks Hypertriglyceridemia, insulin resistance, hypertension, fatty liver Wistar Rats, Sprague-Dawley Rats [4][5]
High-Sucrose Diet 20-30% sucrose (B13894) in drinking water 10-25 weeks Insulin resistance, elevated triglycerides, glucose, and insulin; obesity and hypertension with longer duration Rats [4]

| High-Fat/High-Carbohydrate | Combination of high-fat (e.g., 20% ghee) and high-fructose/sucrose (e.g., 25% fructose water) | 8-12 weeks | Full manifestation of metabolic syndrome components | Wistar Rats |[3][5] |

This compound's Effect on Key Metabolic Parameters

This compound's influence on metabolism is biphasic, with acute pharmacological effects often differing from the long-term physiological consequences.

Glucose Metabolism and Insulin Sensitivity

Acute Effects: Acute infusion of this compound reliably induces whole-body insulin resistance.[9][10] This is achieved through two primary mechanisms: increased hepatic glucose production (via stimulation of glycogenolysis and gluconeogenesis) and reduced peripheral glucose disposal.[9][10][11] Studies using the hyperinsulinemic-euglycemic clamp technique demonstrate that this compound infusion significantly reduces the glucose infusion rate required to maintain euglycemia, a direct measure of decreased insulin sensitivity.[11] For instance, in one human study, this compound infusion (0.05 μg/kg·min) decreased insulin-mediated glucose metabolism by 41%.[11] This effect is primarily mediated by β-adrenergic receptors, as it can be reversed by the β-blocker propranolol.[9][11]

Chronic and Physiological Effects: Conversely, long-term studies reveal a protective role for endogenous this compound. Mice genetically engineered to be deficient in this compound (PNMT-/- mice) exhibit normal metabolism on a standard diet but rapidly develop hyperglycemia and insulin resistance when challenged with a high-fat diet.[1][6] This suggests that physiological levels of this compound are crucial for maintaining glucose homeostasis in the face of dietary excess.[6] Furthermore, chronic administration of this compound or other β2-adrenergic agonists has been shown to improve cellular glucose uptake and overall glucose tolerance.[1][2] Rats chronically treated with adrenaline adapt by showing a reduced increase in glucose production and better glucose utilization in response to a subsequent adrenaline infusion.[12]

Table 2: Quantitative Effects of this compound on Glucose Metabolism and Insulin Sensitivity

Experimental Model This compound Administration Key Finding Quantitative Result Citation
Human Subjects Acute Infusion (0.05 μg/kg·min) during Insulin Clamp Decreased whole-body glucose metabolism 41% reduction (from 5.49 to 3.26 mg/kg·min) [11]
Human Subjects Acute Infusion (0.05 μg/kg·min) during Insulin Clamp Impaired suppression of hepatic glucose production Hepatic glucose production remained elevated despite hyperinsulinemia [11]
Rat Skeletal Muscle Acute this compound Reduced insulin-mediated glucose uptake 30% reduction in 5 of 9 muscles tested [9][10]
This compound-Deficient Mice (PNMT-/-) High-Fat Diet Challenge Increased weight gain and insulin resistance vs. controls 20-33% more weight gain on a 40.6% fat diet [6]

| Rats | Chronic Adrenaline Treatment (28 days) | Blunted hyperglycemic response to acute adrenaline infusion | Blood glucose levels were significantly lower post-injection compared to control rats |[12] |

Lipid Metabolism

This compound is a primary regulator of lipolysis, stimulating the breakdown of triglycerides in adipose tissue into free fatty acids (FFAs) and glycerol (B35011) via β-adrenergic signaling.[13] This action provides a rapid energy source during stress. However, its role in the dyslipidemia characteristic of metabolic syndrome is less direct. In epididymal white adipose tissue of rats, this compound can paradoxically increase the incorporation of glucose into glyceride-glycerol, a process that re-esterifies fatty acids, thereby controlling FFA release.[14] This suggests a dual role where this compound both liberates and helps retain FFAs.[14] Impairment of this FFA re-esterification process may contribute to the dyslipidemia seen in insulin-resistant states.[14]

Signaling Pathways

This compound exerts its pleiotropic effects by binding to adrenergic receptors (α and β), which are G-protein coupled receptors (GPCRs). The metabolic effects are predominantly mediated through β-adrenergic receptors in muscle and adipose tissue and a combination of α- and β-adrenergic receptors in the liver.[9][13]

Canonical Adrenergic Signaling

The binding of this compound to β-adrenergic receptors activates the Gs alpha subunit of the associated G-protein. This stimulates adenylyl cyclase to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[] PKA then phosphorylates key downstream enzymes that regulate glucose and lipid metabolism. In contrast, binding to α2-adrenergic receptors inhibits adenylyl cyclase, while α1-receptor binding activates the phospholipase C pathway.[13]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_effects Metabolic Effects Epi This compound AR β-Adrenergic Receptor (GPCR) Epi->AR Binds G_Protein G-Protein (Gs) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogen_Phosphorylase Glycogen (B147801) Phosphorylase Kinase PKA->Glycogen_Phosphorylase Phosphorylates HSL Hormone-Sensitive Lipase (B570770) (HSL) PKA->HSL Phosphorylates Glycogenolysis ↑ Glycogenolysis Glycogen_Phosphorylase->Glycogenolysis Lipolysis ↑ Lipolysis HSL->Lipolysis

Caption: Canonical β-adrenergic signaling pathway in response to this compound.

Downstream Metabolic Regulation

Activated PKA initiates a phosphorylation cascade. In the liver and muscle, it phosphorylates and activates glycogen phosphorylase kinase, which in turn activates glycogen phosphorylase, leading to the breakdown of glycogen (glycogenolysis).[13] In adipose tissue, PKA phosphorylates and activates hormone-sensitive lipase (HSL), the rate-limiting enzyme for triglyceride breakdown (lipolysis).[13]

cluster_liver Liver cluster_muscle Skeletal Muscle cluster_adipose Adipose Tissue Epi This compound Glycogenolysis_L ↑ Glycogenolysis Epi->Glycogenolysis_L Gluconeogenesis_L ↑ Gluconeogenesis Epi->Gluconeogenesis_L Glycogenolysis_M ↑ Glycogenolysis Epi->Glycogenolysis_M Glucose_Uptake_M ↓ Insulin-Mediated Glucose Uptake Epi->Glucose_Uptake_M Lipolysis_A ↑ Lipolysis (FFA release) Epi->Lipolysis_A Glucose_Output ↑ Hepatic Glucose Output Glycogenolysis_L->Glucose_Output Gluconeogenesis_L->Glucose_Output Blood_Glucose ↑ Blood Glucose Glucose_Output->Blood_Glucose

Caption: this compound's acute downstream effects on key metabolic tissues.

Key Experimental Protocols

Induction of Metabolic Syndrome in Rats

This protocol describes the induction of metabolic syndrome using a high-sucrose diet, adapted from published methodologies.[4]

  • Animal Model: Male Wistar rats (8 weeks old).

  • Housing: House animals individually in a temperature-controlled environment (22±2°C) with a 12-h light/dark cycle.

  • Acclimatization: Allow a one-week acclimatization period with free access to standard chow and water.

  • Dietary Induction:

    • Control Group (n=10): Provide standard laboratory chow and plain drinking water ad libitum.

    • Metabolic Syndrome Group (n=10): Provide standard laboratory chow and a 25% (w/v) sucrose solution as the sole source of drinking water ad libitum.

  • Duration: Continue the diet for 10-15 weeks.

  • Verification of Syndrome: At the end of the induction period, confirm the metabolic syndrome phenotype by measuring key parameters in fasted animals:

    • Body weight.

    • Fasting blood glucose and insulin (for HOMA-IR calculation).

    • Serum triglycerides and cholesterol.

    • Systolic blood pressure (using tail-cuff method).

    • An oral glucose tolerance test (OGTT) can be performed to confirm glucose intolerance.

Hyperinsulinemic-Euglycemic Clamp

This protocol, the "gold standard" for assessing insulin sensitivity in vivo, is based on established methods for conscious, unrestrained rodents.[16][17][18]

  • Surgical Preparation: 5-7 days prior to the clamp study, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[16] Allow animals to fully recover.

  • Fasting: Fast the animal overnight (maximum 16 hours) before the experiment.[16]

  • Basal Period (2 hours):

    • Place the conscious animal in a restrainer.

    • Begin a continuous infusion of a glucose tracer (e.g., [3-³H]glucose) at a low rate (e.g., 0.05 µCi/min) to assess basal glucose turnover.[17]

    • Collect a blood sample at the end of this period to determine basal glucose, insulin, and tracer concentrations.[17]

  • Clamp Period (2 hours):

    • Administer a primed-continuous infusion of human insulin (e.g., 15-20 mU/kg/min).[16][17]

    • Simultaneously, begin a variable infusion of 20-50% dextrose.

    • Monitor blood glucose every 10-20 minutes via the arterial catheter.[17]

    • Adjust the dextrose infusion rate to "clamp" the blood glucose at the basal level (e.g., 100-140 mg/dl).[16]

  • Data Analysis:

    • In the steady-state (typically the last 30-60 minutes of the clamp), the glucose infusion rate (GIR) is equal to the whole-body glucose uptake.

    • A lower GIR in an experimental group compared to a control group indicates insulin resistance.

Start Start: Catheterized, Fasted Animal Basal Basal Period (120 min) - Infuse [3H]glucose tracer - Measure basal glucose turnover Start->Basal Clamp Clamp Period (120 min) - Prime/infuse Insulin - Infuse variable Dextrose Basal->Clamp Monitor Monitor Blood Glucose (every 10-20 min) Clamp->Monitor Adjust Adjust Dextrose Infusion Rate Monitor->Adjust Is glucose at basal level? SteadyState Achieve Steady-State (Euglycemia) Monitor->SteadyState Yes Adjust->Clamp Analysis Data Analysis: Calculate Glucose Infusion Rate (GIR) as a measure of Insulin Sensitivity SteadyState->Analysis End End Analysis->End

Caption: Experimental workflow for the hyperinsulinemic-euglycemic clamp.

In Vitro Glucose Uptake Assay

This protocol measures glucose transport into isolated tissues (e.g., skeletal muscle) or cells using a radiolabeled glucose analog.[19][20]

  • Tissue/Cell Preparation:

    • For skeletal muscle, isolate intact muscles like the soleus or epitrochlearis from rats.[21]

    • For cells, use cultured myotubes or adipocytes grown in multi-well plates.[20]

  • Pre-incubation: Incubate tissues/cells in a glucose-free buffer (e.g., Krebs-Henseleit buffer) to remove endogenous glucose and bring them to a basal state.

  • Stimulation: Transfer to a buffer containing the experimental conditions (e.g., insulin, this compound, or both) for a defined period (e.g., 30 minutes).

  • Uptake Measurement:

    • Transfer to a final buffer containing a radiolabeled glucose analog, most commonly 2-deoxy-D-[³H]glucose (2-DG), for a short period (e.g., 10 minutes).[19][21] 2-DG is transported and phosphorylated but not further metabolized, trapping it inside the cell.[19]

  • Termination and Lysis:

    • Stop the uptake by washing the tissues/cells with ice-cold buffer.

    • Lyse the cells or homogenize the tissue in a suitable lysis buffer (e.g., NaOH).[20]

  • Quantification:

    • Take an aliquot of the lysate for protein quantification (e.g., Bradford assay).[20]

    • Add the remaining lysate to a scintillation vial with scintillation cocktail.[19]

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of glucose uptake, typically expressed as pmol of 2-DG per mg of protein per minute.[20]

Conclusion and Implications for Drug Development

The effect of this compound on metabolic syndrome models is a tale of two contexts: dose and duration. Acute, high-dose administration induces a state of insulin resistance and hyperglycemia, mimicking key aspects of the syndrome.[1][11] In contrast, the loss of endogenous this compound signaling exacerbates diet-induced metabolic dysfunction, and chronic administration of β2-agonists can improve glucose handling, pointing to a protective, long-term role.[1][2][6]

For drug development professionals, this dichotomy is critical.

  • Targeting Adrenergic Receptors: Developing selective β2-adrenergic agonists could be a viable strategy for improving insulin sensitivity and glucose uptake in muscle, but potential cardiovascular side effects must be carefully managed.[1]

  • Understanding Off-Target Effects: Drugs that modulate the sympathoadrenal system must be evaluated for their metabolic consequences. An agent that increases this compound release could acutely worsen glycemic control in a diabetic patient.

  • Modeling Human Disease: The this compound-deficient mouse on a high-fat diet serves as an excellent model for studying how a compromised sympathoadrenal response can accelerate the progression of metabolic syndrome.[6]

References

A Deep Dive into Adrenergic Receptor Subtypes and Epinephrine Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of adrenergic receptors, the endogenous catecholamine epinephrine, and the intricacies of their interaction. Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to various physiological processes and are critical targets for a wide array of pharmaceuticals. Understanding the precise binding affinities and signaling mechanisms of this compound with each receptor subtype is fundamental for the development of novel and selective therapeutic agents.

Classification of Adrenergic Receptors

Adrenergic receptors are broadly categorized into two main types: alpha (α) and beta (β) receptors. These are further divided into nine distinct subtypes, each with a unique tissue distribution and physiological role.[1][2] All adrenergic receptors are targets of the catecholamines northis compound (B1679862) and this compound (adrenaline).[3]

  • α-Adrenergic Receptors : Subdivided into α1 and α2 receptors.

    • α1 Subtypes : α1A, α1B, α1D. These are generally coupled to Gq proteins.[4]

    • α2 Subtypes : α2A, α2B, α2C. These are coupled to Gi proteins.[4]

  • β-Adrenergic Receptors : Subdivided into β1, β2, and β3 receptors.

    • β Subtypes : All three subtypes (β1, β2, β3) are primarily coupled to Gs proteins, although β2 and β3 receptors can also couple to Gi under certain conditions.[4]

Adrenergic_Receptor_Classification cluster_alpha cluster_beta AR Adrenergic Receptors alpha α-Receptors AR->alpha beta β-Receptors AR->beta alpha1 α1 (Gq-coupled) alpha->alpha1 alpha2 α2 (Gi-coupled) alpha->alpha2 beta1 β1 (Gs-coupled) beta->beta1 beta2 β2 (Gs/Gi-coupled) beta->beta2 beta3 β3 (Gs/Gi-coupled) beta->beta3 alpha1_sub α1A, α1B, α1D alpha1->alpha1_sub alpha2_sub α2A, α2B, α2C alpha2->alpha2_sub

Classification of Adrenergic Receptor Subtypes.

This compound Binding Affinity Data

The affinity of this compound for each adrenergic receptor subtype is a critical determinant of its physiological effect. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. This compound's effects are dose-dependent; at low concentrations, it has a higher affinity for β-receptors, while at higher doses, its effects on α-receptors become more pronounced.[5][6]

The following table summarizes experimentally determined binding affinity values for this compound with various adrenergic receptor subtypes. It is important to note that these values can vary based on the experimental system, tissue source, and specific radioligand used in the assay.

Receptor SubtypeLigandBinding Affinity Constant (Kd or Ki)Tissue/Cell SourceReference
α-Receptor (general) (-)-EpinephrineKd = 3.0 µMRat Mesenteric Artery[7]
α1-Receptor This compoundHigh Affinity: Kd = 2.9 - 18 nMBovine Aorta[8]
Low Affinity: Kd = 3.9 - 5.0 µM[8]
β-Receptor (general) This compoundKd = 2 µMS49 Lymphoma Cells[9]
β1-Receptor This compound-(Data not readily available in searched literature)
β2-Receptor This compound-(Data not readily available in searched literature)

Adrenergic Receptor Signaling Pathways

Upon this compound binding, adrenergic receptors undergo a conformational change, activating intracellular heterotrimeric G proteins and initiating distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling

α1-receptors couple to Gq proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). This pathway is primarily involved in smooth muscle contraction.[3][10]

Alpha1_Signaling Epi This compound AR_a1 α1-Adrenergic Receptor Epi->AR_a1 binds Gq Gq Protein AR_a1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca triggers release of PKC Protein Kinase C (PKC) DAG->PKC activates Effect Physiological Effect (e.g., Smooth Muscle Contraction) Ca->Effect PKC->Effect

α1-Adrenergic Receptor Gq-coupled signaling pathway.
α2-Adrenergic Receptor Signaling

α2-receptors couple to Gi proteins, which act to inhibit the enzyme adenylyl cyclase.[11] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] This pathway is often involved in the inhibition of neurotransmitter release.

Alpha2_Signaling Epi This compound AR_a2 α2-Adrenergic Receptor Epi->AR_a2 binds Gi Gi Protein AR_a2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP conversion blocked Effect Physiological Effect (e.g., Inhibition of Neurotransmitter Release) cAMP->Effect

α2-Adrenergic Receptor Gi-coupled signaling pathway.
β-Adrenergic Receptor Signaling

All three β-receptor subtypes primarily couple to Gs proteins. Activated Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP from ATP.[10] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate physiological responses such as increased heart rate and smooth muscle relaxation.[12]

Beta_Signaling Epi This compound AR_b β-Adrenergic Receptor (β1, β2, β3) Epi->AR_b binds Gs Gs Protein AR_b->Gs activates AC Adenylyl Cyclase Gs->AC stimulates ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Effect Physiological Effect (e.g., ↑ Heart Rate, Smooth Muscle Relaxation) PKA->Effect phosphorylates targets

β-Adrenergic Receptor Gs-coupled signaling pathway.

Experimental Protocols for Determining Binding Affinity

Radioligand binding assays are the gold standard for quantifying receptor-ligand interactions and determining key binding parameters like Kd, Ki, and Bmax (maximal binding capacity).[13]

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to compete with a labeled compound (the "radioligand") for binding to a receptor. The data are used to calculate the Ki of the competitor.

I. Materials

  • Receptor Source : Cell membranes or tissue homogenates expressing the adrenergic receptor subtype of interest.

  • Radioligand : A high-affinity, subtype-selective radiolabeled antagonist (e.g., [3H]prazosin for α1, [125I]cyanopindolol for β-receptors).

  • Competitor : Unlabeled this compound.

  • Buffers :

    • Lysis/Homogenization Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

    • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Wash Buffer (ice-cold).

  • Equipment :

    • Homogenizer, centrifuges (low- and high-speed).

    • 96-well filter plates (e.g., glass fiber filters).

    • Cell harvester/vacuum filtration manifold.

    • Scintillation counter and scintillation fluid.

II. Membrane Preparation

  • Homogenize the tissue or cells in ice-cold lysis buffer.

  • Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at high speed (~30,000-40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Store membrane aliquots at -80°C until use.

III. Assay Procedure

  • Prepare serial dilutions of unlabeled this compound in assay buffer.

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding : Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding (NSB) : Membrane preparation + radioligand + a high concentration of a non-selective antagonist (e.g., 10 µM propranolol (B1214883) for β-receptors) to saturate all specific binding sites.

    • Competitive Binding : Membrane preparation + radioligand + varying concentrations of this compound.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

IV. Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the specific binding (as a percentage of the binding without a competitor) against the log concentration of this compound. This will generate a sigmoidal competition curve.

  • From this curve, determine the IC50 value : the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Assay_Workflow N1 1. Membrane Preparation (Tissue/Cell Homogenization & Centrifugation) N2 2. Assay Setup (96-well plate) - Total Binding - Non-Specific Binding (NSB) - Competitive Binding (this compound) N1->N2 N3 3. Incubation (Receptor + Radioligand + Competitor reach equilibrium) N2->N3 N4 4. Rapid Filtration (Separate Bound from Free Ligand) N3->N4 N5 5. Washing (Remove non-specifically bound radioligand) N4->N5 N6 6. Radioactivity Counting (Scintillation Counter) N5->N6 N7 7. Data Analysis (Calculate IC50 and Ki) N6->N7

Workflow for a Competitive Radioligand Binding Assay.
Alternative Technique: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. In an SPR experiment, one molecule (the ligand, e.g., a purified receptor) is immobilized on a sensor chip surface, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected and plotted as a sensorgram. This allows for the direct determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

References

Epinephrine as a neurotransmitter in the central nervous system

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Epinephrine as a Neurotransmitter in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound's role as a central nervous system (CNS) neurotransmitter. It covers the synthesis, storage, and release of this compound, details the adrenergic receptors and their signaling pathways, and explores its physiological functions within the brain. Furthermore, this document offers detailed protocols for key experimental techniques used to study the central adrenergic system and presents relevant quantitative data in a structured format.

Introduction

This compound, also known as adrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2] While its role as a hormone released from the adrenal medulla in the peripheral "fight-or-flight" response is widely known, its function as a neurotransmitter within the CNS is more localized but equally significant.[3][4] In the brain, this compound is produced by a small number of neurons located in the medulla oblongata.[4] These neurons project to various regions, including the hypothalamus and locus coeruleus, where they modulate a range of physiological processes such as stress responses, arousal, memory consolidation, and autonomic regulation.[5][6][7] Adrenergic receptors, the targets of this compound, are widely distributed throughout the CNS and represent a major class of G protein-coupled receptors (GPCRs), making them critical targets for drug discovery and development.[8][9] This guide delves into the core molecular and cellular mechanisms of central this compound signaling, providing the technical details necessary for advanced research and therapeutic development.

Synthesis, Storage, and Release of this compound

The biosynthesis of this compound from the amino acid tyrosine involves a multi-step enzymatic pathway. This process is tightly regulated to ensure that the rate of synthesis matches the rate of release.[5]

Synthesis Pathway:

  • Tyrosine to L-DOPA: The pathway begins with the transport of the amino acid tyrosine into the neuron. The enzyme tyrosine hydroxylase then converts tyrosine to L-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[10][11]

  • L-DOPA to Dopamine (B1211576): L-DOPA is subsequently converted to dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase).[10][11]

  • Dopamine to Northis compound (B1679862): Dopamine is actively transported into synaptic vesicles by the vesicular monoamine transporter (VMAT). Inside the vesicles, the enzyme dopamine β-hydroxylase converts dopamine into northis compound.[11]

  • Northis compound to this compound: For this compound synthesis to occur, northis compound must be transported out of the vesicles and back into the cytoplasm. In the cytoplasm, the enzyme phenylethanolamine-N-methyltransferase (PNMT) catalyzes the methylation of northis compound to form this compound.[2][11] This enzyme's presence is the defining feature of adrenergic neurons.[2]

  • Vesicular Storage: Finally, the newly synthesized this compound is transported back into vesicles for storage, awaiting an action potential to trigger its release.[11]

Release Mechanism:

The release of this compound from presynaptic terminals is a calcium-dependent process. When an action potential arrives at the axon terminal, it causes depolarization of the neuronal membrane. This depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺ into the cell. The rise in intracellular calcium concentration promotes the fusion of this compound-containing vesicles with the presynaptic membrane, releasing the neurotransmitter into the synaptic cleft where it can bind to postsynaptic adrenergic receptors.[10]

Epinephrine_Synthesis Figure 1: this compound Synthesis Pathway cluster_enzymes Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA  (Rate-limiting step) TH Tyrosine Hydroxylase Dopamine_cyto Dopamine (Cytoplasm) DOPA->Dopamine_cyto DDC DOPA Decarboxylase Dopamine_ves Dopamine Dopamine_cyto->Dopamine_ves VMAT1 VMAT Vesicle Synaptic Vesicle NE_ves Northis compound Dopamine_ves->NE_ves DBH Dopamine β-Hydroxylase NE_cyto Northis compound (Cytoplasm) NE_ves->NE_cyto  Transport out Epi_cyto This compound (Cytoplasm) NE_cyto->Epi_cyto PNMT PNMT Epi_ves This compound Epi_cyto->Epi_ves VMAT2 VMAT Transport Transport

Caption: this compound synthesis from tyrosine via a multi-enzyme pathway.

Adrenergic Receptors and Signaling Pathways

This compound exerts its effects in the CNS by binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors).[8][] These receptors are classified into two main types, α and β, which are further divided into several subtypes (α₁, α₂, β₁, β₂, β₃).[][13] Each subtype is coupled to a specific class of heterotrimeric G protein and activates distinct intracellular signaling cascades.[14]

Receptor SubtypePrimary G ProteinSecond Messenger SystemGeneral CNS Effect
α₁ (A, B, D)GqInositol (B14025) trisphosphate (IP₃), Diacylglycerol (DAG) → ↑ Intracellular Ca²⁺Excitatory; involved in arousal and stress responses.[15]
α₂ (A, B, C)Gi↓ Cyclic AMP (cAMP)Inhibitory; acts as an autoreceptor to reduce northis compound/epinephrine release.[9][15]
β₁ Gs↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA)Excitatory; enhances cardiac output (peripherally), role in memory and cognition centrally.[9][16]
β₂ Gs↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA)Excitatory; involved in synaptic plasticity and memory consolidation.[16]
β₃ Gs↑ Cyclic AMP (cAMP) → Activates Protein Kinase A (PKA)Primarily involved in metabolic regulation (e.g., lipolysis).[9]
Caption: Table 1: Major Adrenergic Receptor Subtypes and Their Signaling Properties.
α-Adrenergic Receptor Signaling
  • α₁-Receptors: Upon this compound binding, α₁-receptors activate the Gq protein. This leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.[14]

  • α₂-Receptors: These receptors are coupled to the Gi protein. Activation of α₂-receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[14] They often function as presynaptic autoreceptors, providing negative feedback to inhibit further release of this compound and northis compound from the nerve terminal.[9]

β-Adrenergic Receptor Signaling

All β-receptor subtypes (β₁, β₂, and β₃) are coupled to the Gs protein.[16] When activated by this compound, the Gs protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).[] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA goes on to phosphorylate numerous target proteins, including ion channels, enzymes, and transcription factors, thereby modulating neuronal activity and gene expression.[16]

Signaling_Pathways Figure 2: Adrenergic Receptor Signaling Pathways cluster_Alpha1 α1-Receptor Pathway cluster_Beta β-Receptor Pathway Epi This compound Alpha1_R α1 Receptor Epi->Alpha1_R Beta_R β Receptor Epi->Beta_R Gq Gq Alpha1_R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Ca²⁺ Release IP3->Ca PKC Activate PKC DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 Gs Gs Beta_R->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA Activate PKA cAMP->PKA Response2 Cellular Response PKA->Response2

Caption: Simplified signaling cascades for α1 and β-adrenergic receptors.

Physiological Role of this compound in the CNS

Central adrenergic neurons are implicated in several critical brain functions, primarily related to arousal, stress, and memory.

  • Arousal and Vigilance: The central adrenergic system, originating from the medulla, plays a role in maintaining alertness and vigilance.[3][5] It contributes to the regulation of the sleep-wake cycle and the overall level of CNS arousal, working in concert with the more widespread noradrenergic system originating from the locus coeruleus.[6][17]

  • Stress Response: During stressful events, the central nervous system processes threatening stimuli, leading to the activation of both the sympathetic nervous system and the HPA axis.[18] Centrally released this compound contributes to the neuroendocrine and autonomic responses to stress, helping to coordinate the body's reaction to perceived threats.[4][18]

  • Memory Consolidation: this compound has been shown to enhance the consolidation of long-term memory for emotionally arousing experiences.[19][20] While peripherally released this compound does not readily cross the blood-brain barrier, it is thought to influence brain function indirectly, possibly via peripheral β-adrenergic receptors that signal to the brain through vagal afferents, or by increasing blood glucose which can fuel memory processes.[4][20][21] Centrally released this compound can also directly modulate synaptic plasticity in memory-related structures like the hippocampus.[19][22] Studies show that this compound can convert transient long-term potentiation (LTP) into a more durable form, a cellular correlate of long-term memory.[19]

Quantitative Data

Quantitative analysis of receptor binding and neurotransmitter levels is crucial for understanding the pharmacology and physiology of the central adrenergic system.

Receptor SubtypeLigandKi (nM)Preparation
β₁-adrenergic Bevantolol14.79Rat Cerebral Cortex
β₂-adrenergic Bevantolol588.84Rat Cerebral Cortex
α₁-adrenergic Bevantolol125.89Rat Cerebral Cortex
Caption: Table 2: Example Binding Affinities (Ki) of the Adrenoceptor Antagonist Bevantolol. Data demonstrates subtype selectivity.[23]
ParameterValueBrain RegionMethod
Baseline Extracellular Northis compound~52 ng/mlRat Adrenal Medulla (as proxy for high catecholamine area)In Vivo Microdialysis
Caption: Table 3: Example Neurotransmitter Concentration Measured by In Vivo Microdialysis. Note: Central this compound levels are significantly lower and more difficult to measure.[24]

Experimental Protocols

Studying the central adrenergic system requires specialized techniques to measure neurotransmitter dynamics and receptor properties in vivo and in vitro.

In Vivo Microdialysis for Catecholamine Measurement

Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal, allowing for the measurement of neurotransmitter release.

Protocol Outline:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) using an appropriate anesthetic.

    • Using a stereotaxic frame, implant a guide cannula aimed at the target brain region (e.g., posterior hypothalamus).[7]

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover for at least 48 hours post-surgery.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the brain tissue.

    • Connect the probe's inlet tubing to a microinfusion pump and the outlet to a fraction collector.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).

    • Allow a stabilization period of 1-2 hours for neurotransmitter levels to reach a steady baseline.

  • Sample Collection and Analysis:

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection tubes containing an antioxidant (e.g., sodium metabisulfite) to prevent catecholamine degradation.[24][25]

    • Quantify this compound and northis compound concentrations in the dialysate using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Data is often expressed as a percentage change from the baseline levels established before experimental manipulation.

Microdialysis_Workflow Figure 3: In Vivo Microdialysis Experimental Workflow Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Animal Recovery (≥48 hours) Surgery->Recovery Insertion 3. Probe Insertion & Perfusion with aCSF Recovery->Insertion Stabilize 4. Stabilization Period (1-2 hours) Insertion->Stabilize Baseline 5. Baseline Sample Collection Stabilize->Baseline Treatment 6. Experimental Manipulation (e.g., Drug Admin) Baseline->Treatment Collection 7. Post-Treatment Sample Collection Treatment->Collection Analysis 8. HPLC-ECD Analysis Collection->Analysis Data 9. Data Interpretation Analysis->Data

Caption: Workflow for monitoring brain catecholamine levels via microdialysis.

Radioligand Binding Assay for Adrenergic Receptors

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and affinity (Kd) in tissue homogenates.[23][26]

Protocol Outline:

  • Membrane Preparation:

    • Homogenize brain tissue from the region of interest in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[27]

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[23]

  • Binding Assay (Competitive Binding Example):

    • Set up a 96-well plate with reactions in triplicate.

    • Total Binding: Add membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Prazosin for α₁ receptors), and assay buffer.[23]

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled competing drug (e.g., 10 µM Propranolol) to saturate the receptors.[23]

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[23][27]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[23]

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining non-specifically bound radioligand.[23]

  • Quantification and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[23]

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding against the log concentration of the competitor to generate a competition curve and determine the IC₅₀ value. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.

Relevance for Drug Development

The central adrenergic system is a key target for therapeutics aimed at treating a range of CNS disorders.[9]

  • Hypertension: Centrally acting α₂-agonists (e.g., clonidine) reduce sympathetic outflow from the brain, lowering blood pressure.

  • Depression & Anxiety: Many antidepressants modulate noradrenergic and serotonergic systems. Understanding the specific roles of adrenergic receptor subtypes can lead to more targeted therapies with fewer side effects.[28]

  • ADHD: Drugs used to treat ADHD, such as atomoxetine, are northis compound reuptake inhibitors, highlighting the role of the catecholamine systems in attention and focus.[28]

  • Neurological Disorders: Dysregulation of the central adrenergic system has been implicated in conditions like post-traumatic stress disorder (PTSD) and certain neurodegenerative diseases.[4][18]

Developing drugs with high selectivity for specific adrenergic receptor subtypes is a major goal in pharmacology.[13] This selectivity is crucial for achieving desired therapeutic effects while minimizing off-target side effects, such as the cardiovascular effects mediated by peripheral receptors.[9] Advanced techniques in structural biology and computational modeling are accelerating the discovery of novel, highly selective adrenergic modulators.

References

An In-depth Technical Guide to the Intracellular Signal Transduction Cascade of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epinephrine, a catecholamine hormone and neurotransmitter, is a critical regulator of the "fight-or-flight" response and various metabolic processes. Its effects are mediated through a complex network of intracellular signaling cascades initiated by its binding to adrenergic receptors on the cell surface. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound, with a primary focus on the canonical Gs-protein-coupled pathway. It includes a detailed breakdown of each signaling step, quantitative data on key molecular interactions, detailed protocols for essential experimental assays, and visual diagrams to elucidate complex relationships. This document is intended to serve as a foundational resource for professionals engaged in research and drug development related to adrenergic signaling.

Introduction to this compound Signaling

This compound exerts its pleiotropic effects by binding to adrenergic receptors, a class of G-protein coupled receptors (GPCRs).[1] These receptors are categorized into two main types, α and β, each with multiple subtypes (α1, α2, β1, β2, β3).[2] The specific physiological response to this compound is determined by the subtype of adrenergic receptor expressed on the target cell and the downstream signaling components to which it couples.

The most extensively studied pathway, and the focus of this guide, is the cascade initiated by the binding of this compound to β-adrenergic receptors. This interaction activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] Subsequently, cAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream target proteins, leading to a cellular response.[4] This guide will also touch upon alternative pathways, such as those initiated by α-adrenergic receptors.

The Canonical β-Adrenergic Signaling Cascade

The canonical pathway is a multi-step process characterized by signal amplification at several stages, allowing a small number of this compound molecules to elicit a robust cellular response.[5]

Receptor Binding and G-Protein Activation

The cascade begins when this compound binds to a β-adrenergic receptor, a seven-transmembrane domain protein.[6] This binding induces a conformational change in the receptor, which allows it to act as a Guanine Nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein (composed of Gαs, Gβ, and Gγ subunits).[7] The receptor promotes the release of Guanosine Diphosphate (GDP) from the Gαs subunit and its replacement by Guanosine Triphosphate (GTP).[7] This exchange activates the G-protein, causing the GTP-bound Gαs subunit to dissociate from the Gβγ dimer.[7]

Adenylyl Cyclase Activation and cAMP Synthesis

The activated, GTP-bound Gαs subunit diffuses laterally within the plasma membrane and binds to adenylyl cyclase, a transmembrane enzyme.[8] This interaction stimulates the catalytic activity of adenylyl cyclase, which then converts Adenosine Triphosphate (ATP) into cyclic AMP (cAMP).[3] Each activated adenylyl cyclase molecule can generate numerous cAMP molecules, representing a significant amplification of the initial signal.[5]

Protein Kinase A (PKA) Activation

Cyclic AMP acts as a second messenger, diffusing through the cytoplasm.[3] In its inactive state, PKA exists as a heterotetramer of two regulatory (R) subunits and two catalytic (C) subunits.[9] The binding of four cAMP molecules (two to each regulatory subunit) induces a conformational change that causes the release of the two active catalytic subunits.[4]

Downstream Phosphorylation and Cellular Response

The free catalytic subunits of PKA are active serine/threonine kinases that phosphorylate specific substrate proteins on serine or threonine residues.[4] The phosphorylation of these target proteins alters their activity, leading to the final cellular response. A classic example is the regulation of glycogen (B147801) metabolism in muscle and liver cells. PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the enzyme that breaks down glycogen into glucose-1-phosphate.[4] Simultaneously, PKA phosphorylates and inactivates glycogen synthase, preventing the synthesis of glycogen.[4] This coordinated regulation ensures a rapid increase in available glucose for energy.[10]

Signal Termination

The signaling cascade is tightly regulated to ensure a transient response. Termination occurs through several mechanisms:

  • GTP Hydrolysis: The Gαs subunit has intrinsic GTPase activity, which hydrolyzes the bound GTP to GDP. This inactivates the Gαs subunit, causing it to dissociate from adenylyl cyclase and re-associate with the Gβγ dimer, reforming the inactive G-protein.[7]

  • cAMP Degradation: Cyclic AMP is rapidly hydrolyzed to AMP by phosphodiesterases (PDEs), enzymes that are themselves subject to regulation.[4]

  • Receptor Desensitization: Upon prolonged agonist exposure, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which sterically hinders G-protein coupling and promotes receptor internalization, thereby reducing the cell's sensitivity to this compound.[11]

// Edges this compound -> Receptor [label="Binds"]; Receptor -> G_Protein_Inactive [label="Activates", dir=back, style=dashed, color="#5F6368"]; G_Protein_Inactive -> G_Protein_Active [label="GDP/GTP\nExchange", color="#34A853"]; G_Protein_Active -> AC_Inactive [label="Activates", dir=back, style=dashed, color="#5F6368"]; AC_Inactive -> AC_Active [color="#34A853"]; G_Protein_Active -> G_Protein_Inactive [label="GTP Hydrolysis\n(Termination)", style=dashed, color="#EA4335", constraint=false]; AC_Active -> ATP [style=invis]; ATP -> cAMP [label="Converts", color="#34A853", head=AC_Active, dir=back]; cAMP -> PKA_Inactive [label="Binds (4x)"]; PKA_Inactive -> PKA_Active [label="Activates", color="#34A853"]; PKA_Active -> Substrate [label="Phosphorylates", color="#34A853"]; Substrate -> Substrate_P [color="#34A853"]; Substrate_P -> Response; }

Caption: The canonical β-adrenergic signaling pathway.

Alternative Signaling Pathways (α-Adrenergic)

This compound can also bind to α-adrenergic receptors, which couple to different G-proteins and initiate distinct signaling cascades.

  • α1-Adrenergic Receptors: These receptors typically couple to Gq proteins. Activated Gαq stimulates the enzyme phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

  • α2-Adrenergic Receptors: These receptors couple to inhibitory G-proteins (Gi). Activated Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, thereby antagonizing the effects of Gs-coupled receptor activation.[11][12]

Quantitative Data

The following tables summarize key quantitative parameters of the this compound signaling cascade. Values can vary significantly based on cell type, species, and experimental conditions.

Table 1: Receptor-Ligand Interactions

Parameter Ligand/Receptor Value Cell Type/System Reference
Kd (Dissociation Constant) This compound / β-Adrenergic Receptor ~2 µM S49 Lymphoma Cells [13]
Kd (Dissociation Constant) Dihydroalprenolol / β2-Adrenergic Receptor ~1.4 nM Human Keratinocytes [14]
EC50 (cAMP Accumulation) This compound 300 nM Rat Inner Medullary Collecting Duct Cells [6]
EC50 (Adenylyl Cyclase Inhibition) UK14304 (α2A agonist) via Gi 0.09 nM HEK 293 Cells [11][12]
EC50 (PLC Activation) UK14304 (α2A agonist) via Gq 50 nM HEK 293 Cells [11][12]

| Receptor Density (Bmax) | β2-Adrenergic Receptor | ~280 fmol/mg protein | Human Keratinocytes |[14] |

Table 2: Enzyme Kinetics and Second Messenger Concentrations

Parameter Molecule/Process Value Conditions/Notes Reference
Adenylyl Cyclase Inhibition This compound + GTP ~50% Human Platelet Membranes [15]
PKA Activation (t1/2) Isoproterenol (β-agonist) ~30 sec (cytoplasm) Adult Rat Ventricular Myocytes [16]
PKA Activation (t1/2) Isoproterenol (β-agonist) ~3 min (nucleus) Adult Rat Ventricular Myocytes [16]
cAMP Sensitivity PKA Type I More responsive [17]

| cAMP Sensitivity | PKA Type II | Less responsive (requires phosphorylation) | |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling cascade.

Radioligand Binding Assay (for Receptor Affinity)

This assay quantifies the binding of a radiolabeled ligand to its receptor, allowing for the determination of receptor density (Bmax) and ligand affinity (Kd or Ki).

  • Objective: To determine the affinity (Ki) of this compound for a specific adrenergic receptor subtype.

  • Principle: A competitive binding assay is performed where a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-prazosin for α1, [125I]-CYP for β) competes with varying concentrations of unlabeled this compound for binding to receptors in a cell membrane preparation.

  • Materials:

    • Cell or tissue homogenate containing the receptor of interest.

    • Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • Radiolabeled antagonist (e.g., [125I]-CYP).

    • Unlabeled this compound.

    • Unlabeled non-specific antagonist (e.g., propranolol) to determine non-specific binding.

    • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

    • Cell harvester and vacuum filtration system.

    • Scintillation counter and scintillation cocktail.

  • Procedure:

    • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration (e.g., via BCA assay).[18][19]

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + radioligand + buffer.

      • Non-specific Binding: Membranes + radioligand + excess non-specific antagonist.

      • Competition: Membranes + radioligand + serial dilutions of this compound.

    • Incubation: Add membrane homogenate (e.g., 50 µg protein), competing compounds, and finally the radioligand to each well. Incubate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]

    • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filters using a cell harvester. This separates receptor-bound radioligand from free radioligand.[19]

    • Washing: Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.[19]

    • Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) in a scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane 1. Prepare Cell Membranes Incubate 3. Incubate Membranes, Radioligand & Competitor Membrane->Incubate Reagents 2. Prepare Reagents (Radioligand, Competitor) Reagents->Incubate Filter 4. Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash 5. Wash Filters Filter->Wash Count 6. Scintillation Counting (Measure CPM) Wash->Count Plot 7. Plot % Specific Binding vs. [Competitor] Count->Plot Fit 8. Non-linear Regression (Determine IC50) Plot->Fit Calculate 9. Calculate Ki (Cheng-Prusoff) Fit->Calculate

Caption: General workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This assay measures the enzymatic activity of adenylyl cyclase by quantifying the production of cAMP from ATP.

  • Objective: To measure this compound-stimulated adenylyl cyclase activity.

  • Principle: A radioactive assay measures the conversion of [α-32P]ATP to [32P]cAMP. The product is separated from the substrate via sequential column chromatography.

  • Materials:

    • Cell membrane preparation.

    • Assay Buffer (e.g., Tris-HCl, MgCl2).

    • ATP.

    • [α-32P]ATP.

    • This compound and/or other activators (e.g., Forskolin, Gpp(NH)p).

    • Stop Solution (e.g., SDS, unlabeled ATP, unlabeled cAMP).

    • Dowex and Alumina chromatography columns.

    • Scintillation counter.

  • Procedure:

    • Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, assay buffer, and stimulants (e.g., this compound + GTP). Pre-incubate for 10 minutes at 30°C.[1]

    • Initiate Reaction: Start the reaction by adding a mix of unlabeled ATP and [α-32P]ATP. Incubate for a defined period (e.g., 15 minutes) at 30°C.[1]

    • Terminate Reaction: Stop the reaction by adding the Stop Solution and boiling the samples.[1]

    • Purification: Separate the [32P]cAMP from unreacted [α-32P]ATP by passing the reaction mixture sequentially over Dowex and then Alumina columns.[1][20]

    • Counting: Elute the purified [32P]cAMP from the Alumina column and quantify the radioactivity using a scintillation counter.[1]

  • Data Analysis:

    • Calculate the amount of cAMP produced (pmol) based on the specific activity of the [α-32P]ATP.

    • Normalize the activity to the amount of protein in the reaction and the incubation time (e.g., pmol/mg/min).

    • Compare basal activity to activity in the presence of stimulants.

PKA Activity Assay

This assay measures the kinase activity of PKA by quantifying the transfer of phosphate (B84403) from ATP to a specific substrate.

  • Objective: To measure the activity of PKA in cell lysates following this compound stimulation.

  • Principle: An ELISA-based assay uses a microplate pre-coated with a specific PKA substrate. PKA in the sample phosphorylates the substrate in the presence of ATP. A phospho-specific primary antibody detects the phosphorylated substrate, which is then quantified using an HRP-conjugated secondary antibody and a colorimetric substrate (TMB).[10]

  • Materials:

    • PKA Substrate-coated 96-well plate.

    • Cell lysate (from control and this compound-treated cells).

    • Active PKA (for positive control/standard curve).

    • Kinase Assay Dilution Buffer.

    • ATP solution.

    • Phospho-specific substrate primary antibody.

    • HRP-conjugated secondary antibody.

    • Wash Buffer.

    • TMB Substrate and Stop Solution.

    • Microplate reader.

  • Procedure:

    • Preparation: Prepare cell lysates. Prepare serial dilutions of the active PKA standard to generate a standard curve.[10]

    • Kinase Reaction: Add samples, standards, and controls to the substrate-coated wells. Initiate the reaction by adding ATP. Incubate for 60-90 minutes at 30°C.[21]

    • Detection:

      • Wash the wells to remove ATP and non-bound proteins.

      • Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature.[21]

      • Wash the wells.

      • Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.[21]

    • Development: Wash the wells. Add TMB substrate and incubate until sufficient color develops. Add Stop Solution.[21]

    • Readout: Measure the absorbance at 450 nm using a microplate reader.[21]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Generate a standard curve by plotting the absorbance versus the activity of the PKA standards.

    • Determine the PKA activity in the unknown samples by interpolating from the standard curve.

Conclusion

The intracellular signal transduction cascade of this compound is a cornerstone of cellular communication and physiological regulation. The β-adrenergic pathway, through its sequential activation of a GPCR, Gs-protein, adenylyl cyclase, and PKA, provides a classic model of signal amplification and specificity. Understanding the intricate details of this cascade, from receptor binding kinetics to the enzymatic activity of its components, is paramount for researchers in basic science and is fundamental for the development of novel therapeutics targeting a wide range of diseases, including cardiovascular disorders, asthma, and metabolic syndrome. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this critical signaling pathway.

References

Epinephrine's Regulatory Role in Immune Cell Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine, a catecholamine hormone and neurotransmitter, plays a pivotal role in the body's "fight-or-flight" response. Beyond its well-documented effects on the cardiovascular and metabolic systems, this compound is a significant modulator of the immune system. The intricate communication between the nervous and immune systems, often termed the neuro-immune axis, is partly mediated by the release of catecholamines from the adrenal medulla and sympathetic nerve endings.[1][2] These signaling molecules interact with adrenergic receptors expressed on the surface of various immune cells, thereby influencing a wide array of immunological functions.[3]

This technical guide provides an in-depth exploration of the mechanisms by which this compound regulates the function of key immune cells, including macrophages, neutrophils, and lymphocytes. It summarizes quantitative data on its effects, details experimental protocols for studying these interactions, and provides visual representations of the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development seeking to understand and investigate the immunomodulatory properties of this compound.

Signaling Pathways of this compound in Immune Cells

This compound primarily exerts its effects on immune cells through the activation of β2-adrenergic receptors (β2-AR), a class of G-protein coupled receptors (GPCRs).[2][4] While other adrenergic receptors are also expressed on immune cells, the β2-AR pathway is the most extensively studied and is considered the principal mediator of this compound's immunomodulatory actions in many immune cell types.[5]

The canonical signaling cascade initiated by the binding of this compound to the β2-AR involves the following key steps:

  • Receptor Activation and G-protein Coupling: this compound binding to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαs subunit.

  • Adenylate Cyclase Activation and cAMP Production: The activated Gαs-GTP complex dissociates from the Gβγ subunits and binds to and activates adenylate cyclase (AC), a membrane-bound enzyme.[6] Activated AC catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[6]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing their dissociation from the catalytic subunits. This releases the active catalytic subunits of PKA.

  • Downstream Phosphorylation and Cellular Response: The active PKA catalytic subunits then phosphorylate a variety of intracellular proteins, including transcription factors such as the cAMP response element-binding protein (CREB), enzymes, and other signaling molecules. This phosphorylation cascade ultimately leads to changes in gene expression and cellular function, such as altered cytokine production, proliferation, and migratory capacity.[3]

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound b2AR β2-Adrenergic Receptor This compound->b2AR Binds Gs Gs Protein (GDP) b2AR->Gs Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gs_active Gs Protein (GTP) Gs->Gs_active GDP/GTP Exchange Gs_active->AC ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Gene_expression Gene Expression Changes (e.g., Cytokine Synthesis) CREB->Gene_expression Modulates

β2-Adrenergic Receptor Signaling Pathway

Quantitative Data on this compound's Effects on Immune Cells

The immunomodulatory effects of this compound are highly dependent on its concentration, the specific immune cell type, and the context of cellular activation. Below are tables summarizing quantitative data from various studies.

Table 1: Effect of this compound on Macrophage Function
Cell TypeTreatmentConcentrationDurationEffectReference
Rat Peritoneal MacrophagesThis compound + LPS (10 ng/mL)2 ng/mL1 hourIncreased TNFα, IL-1β, IL-10 secretion[7]
Rat Peritoneal MacrophagesThis compound + LPS (10 ng/mL)10 ng/mL1 hourSignificantly increased TNFα, IL-1β, IL-10 secretion[5][7]
Rat Peritoneal MacrophagesThis compound + LPS (10 ng/mL)50 ng/mL1 hourInhibited TNFα, IL-1β, IL-10 secretion[7]
Rat Peritoneal MacrophagesThis compound + LPS (10 ng/mL)100 ng/mL1 hourInhibited TNFα, IL-1β, IL-10 secretion[7]
Rat Peritoneal MacrophagesThis compound (10 ng/mL) + LPS10 ng/mL2-5 hoursRepressed TNFα, IL-1β, IL-6 production[7]
Human M2a MacrophagesThis compound1 µmol/L16 hoursUpregulation of IL-10, TNF, and IL-6[8]
Mouse Peritoneal MacrophagesThis compound10⁻¹⁰ M30 minutesInduced release of TNFα, IL-1β, and IL-6[9]
Table 2: Effect of this compound on Lymphocyte Function
Cell TypeTreatmentConcentrationDurationEffectReference
Human Peripheral Blood LymphocytesThis compound0.2 mg (subcutaneous)10 minutesIncreased absolute numbers of T and B cells[10]
Human Peripheral Blood LymphocytesThis compound0.2 mg (subcutaneous)30-60 minutesDecreased percentage of T helper (T4+) cells[11]
Human Peripheral Blood LymphocytesThis compound0.2 mg (subcutaneous)30 minutesIncreased percentage of Natural Killer (HNK-1+) cells[11]
Myeloma U266 cell lineThis compound5-50 µMNot specifiedPromoted cell growth in a dose-dependent manner[12]
Table 3: Effect of this compound on Neutrophil Function
Cell TypeTreatmentConcentrationDurationEffectReference
Human NeutrophilsThis compound infusionStress levels6 hoursReduced chemotaxis compared to baseline[13]
Human Whole BloodThis compound10 nM, 100 nM, 1 µMNot specifiedSignificantly enhanced platelet-neutrophil adhesion[14]
Human Whole BloodThis compound10 nM, 100 nM, 1 µMNot specifiedSuppressed fMLP-induced upregulation of CD11b[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on immune cell function.

Experimental Workflow: General Approach

The general workflow for studying the impact of this compound on immune cells involves isolating the cells of interest, treating them with this compound and/or other stimuli, and then assessing various functional parameters.

experimental_workflow cluster_isolation Cell Isolation cluster_treatment Cell Culture and Treatment cluster_analysis Functional Analysis start Start: Whole Blood or Tissue isolate Isolate Immune Cells (e.g., Macrophages, T-cells, Neutrophils) start->isolate culture Culture Cells isolate->culture treat Treat with this compound +/- Co-stimulant (e.g., LPS) culture->treat cytokine Cytokine Production (ELISA, CBA) treat->cytokine proliferation Proliferation (CFSE, BrdU) treat->proliferation migration Migration/Chemotaxis (Transwell Assay) treat->migration phagocytosis Phagocytosis Assay treat->phagocytosis signaling Signaling Pathway Analysis (cAMP Assay, Western Blot) treat->signaling

General Experimental Workflow
Protocol 1: T-Cell Proliferation Assay using CFSE

This protocol describes how to measure T-cell proliferation in response to stimulation in the presence or absence of this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

  • Phosphate-buffered saline (PBS)

  • CFSE (5 mM stock in DMSO)

  • T-cell activation reagent (e.g., anti-CD3/CD28 beads or PHA)

  • This compound hydrochloride solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, purify them from PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Staining:

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix immediately by vortexing.

    • Incubate for 10 minutes at 37°C, protected from light.

    • Stop the staining by adding 5 volumes of ice-cold complete RPMI medium.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI medium.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete RPMI medium.

    • Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

    • Add this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

    • Add the T-cell activation reagent according to the manufacturer's instructions.

    • Include appropriate controls: unstimulated cells, stimulated cells without this compound.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS containing 2% FBS.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data using flow cytometry software to identify distinct peaks of CFSE fluorescence, with each peak representing a cell division.

Protocol 2: Neutrophil Chemotaxis Assay using Transwell Inserts

This protocol outlines a method to assess the effect of this compound on neutrophil migration towards a chemoattractant using a Transwell system.

Materials:

  • Freshly isolated human neutrophils

  • RPMI-1640 with 0.5% Bovine Serum Albumin (BSA)

  • Chemoattractant (e.g., fMLP or IL-8)

  • This compound hydrochloride solution

  • Transwell inserts with 3-5 µm pore size

  • 24-well plate

  • Hemocytometer or automated cell counter

  • Microplate reader (for quantification)

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using a density gradient medium such as Polymorphprep®.

  • Assay Setup:

    • Add 600 µL of RPMI/BSA containing the chemoattractant (e.g., 10 nM fMLP) to the lower wells of a 24-well plate. To test the effect of this compound as a chemoattractant, add varying concentrations of this compound to the lower wells. To test its modulatory effect, add it to both upper and lower chambers along with another chemoattractant.

    • Carefully place the Transwell inserts into the wells.

  • Cell Preparation and Treatment:

    • Resuspend the isolated neutrophils in RPMI/BSA at a concentration of 1-2 x 10⁶ cells/mL.

    • If testing the inhibitory effect of this compound, pre-incubate the neutrophils with different concentrations of this compound for 15-30 minutes at 37°C.

  • Initiating Chemotaxis:

    • Add 100 µL of the neutrophil suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • To count the migrated cells in the lower chamber, either:

      • Directly count the cells using a hemocytometer.

      • Use a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescence, which is proportional to the number of cells.

Protocol 3: Intracellular cAMP Measurement using HTRF

This protocol describes the measurement of intracellular cyclic AMP (cAMP) levels in lymphocytes following stimulation with this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

  • Isolated lymphocytes

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor)

  • This compound hydrochloride solution

  • cAMP HTRF assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate conjugate)

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation: Isolate lymphocytes and resuspend them in stimulation buffer at the desired concentration.

  • Cell Stimulation:

    • Dispense the cell suspension into a 384-well low-volume plate.

    • Add varying concentrations of this compound to the wells.

    • Include a control with a known adenylyl cyclase activator (e.g., Forskolin).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Add the cAMP-d2 conjugate and the anti-cAMP cryptate conjugate (pre-mixed with lysis buffer as per the kit instructions) to each well.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these two readings is inversely proportional to the concentration of cAMP in the sample.

Protocol 4: Macrophage Phagocytosis Assay using Fluorescent E. coli

This protocol details a method to quantify the phagocytic activity of macrophages in the presence of this compound using fluorescently labeled E. coli.[1]

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • DMEM with 10% FBS

  • GFP-expressing E. coli

  • This compound hydrochloride solution

  • Phosphate-buffered saline (PBS)

  • Trypan Blue solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Macrophage Seeding: Seed macrophages onto glass coverslips in a 12-well plate at a density that will result in a sub-confluent monolayer the next day. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Bacterial Preparation: Grow an overnight culture of GFP-expressing E. coli. On the day of the assay, dilute the culture and grow to mid-log phase. Wash the bacteria with PBS and resuspend in serum-free DMEM.

  • Phagocytosis Assay:

    • Wash the macrophage monolayer with warm PBS.

    • Add fresh serum-free DMEM containing different concentrations of this compound. Pre-incubate for 30-60 minutes.

    • Add the GFP-E. coli suspension to the macrophages at a multiplicity of infection (MOI) of 10:1.

    • Incubate for 60 minutes at 37°C to allow for phagocytosis.

  • Quenching and Washing:

    • To distinguish between internalized and surface-bound bacteria, add Trypan Blue solution (0.025%) to quench the fluorescence of extracellular bacteria.

    • Wash the cells three times with ice-cold PBS to remove non-phagocytosed bacteria.

  • Quantification:

    • Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope and quantify the number of macrophages containing fluorescent bacteria and/or the fluorescence intensity per cell.

    • Flow Cytometry: Detach the macrophages from the plate using a cell scraper or a gentle enzyme-free dissociation buffer. Analyze the cell suspension by flow cytometry to determine the percentage of GFP-positive macrophages and the mean fluorescence intensity.

Conclusion

This compound is a potent modulator of immune cell function, with its effects being highly context-dependent. It can exert both pro- and anti-inflammatory actions, influencing cytokine secretion, cell proliferation, and migration. The experimental protocols detailed in this guide provide a framework for researchers to investigate the nuanced role of this compound in the intricate interplay between the nervous and immune systems. A thorough understanding of these interactions is crucial for the development of novel therapeutic strategies for a range of inflammatory and autoimmune diseases, as well as for optimizing immunotherapies in oncology. Further research is warranted to fully elucidate the complex signaling networks and functional consequences of adrenergic signaling in the diverse populations of the immune system.

References

Hormonal Control of Epinephrine Synthesis Under Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate hormonal mechanisms governing the synthesis of epinephrine, a critical catecholamine in the body's response to stress. A comprehensive understanding of these pathways is paramount for research into stress-related pathologies and the development of novel therapeutic interventions.

Introduction: The Sympatho-Adrenal Stress Response

In response to physiological or psychological stress, the body initiates a complex cascade of neuroendocrine events designed to maintain homeostasis. A key component of this is the activation of the sympatho-adrenal system, leading to the release of catecholamines, primarily northis compound (B1679862) and this compound, from the adrenal medulla.[1][2] this compound, in particular, plays a crucial role in the "fight-or-flight" response by increasing cardiac output, elevating blood glucose levels, and redirecting blood flow to essential tissues.[3] The synthesis of this compound is tightly regulated by a hormonal axis involving the hypothalamus, pituitary gland, and adrenal cortex.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis and its Role in this compound Synthesis

The stress response is centrally initiated by the hypothalamus, which releases corticotropin-releasing hormone (CRH).[2] CRH stimulates the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH) into the bloodstream.[4] ACTH, in turn, acts on the adrenal cortex, stimulating the synthesis and release of glucocorticoids, primarily cortisol in humans and corticosterone (B1669441) in rodents.[4][5]

An intra-adrenal portal vascular system provides the adrenal medulla with exceptionally high concentrations of these glucocorticoids.[6] This high local concentration of cortisol is the primary hormonal signal that drives the synthesis of this compound in the chromaffin cells of the adrenal medulla.[5][6]

Molecular Mechanism: Glucocorticoid-Mediated Upregulation of PNMT

The final and rate-limiting step in this compound biosynthesis is the conversion of northis compound to this compound, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT).[7][8] Glucocorticoids are the principal regulators of PNMT expression and activity.[9][10]

Transcriptional Regulation of the PNMT Gene

Cortisol exerts its effects on PNMT synthesis primarily at the transcriptional level. The molecular mechanism involves the following key steps:

  • Glucocorticoid Receptor (GR) Activation: Cortisol, being a steroid hormone, readily diffuses across the cell membrane of adrenal chromaffin cells and binds to the cytosolic Glucocorticoid Receptor (GR).[6]

  • Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[6]

  • Binding to Glucocorticoid Response Elements (GREs): In the nucleus, the activated GR binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter region of the PNMT gene.[7]

  • Synergistic Activation with other Transcription Factors: The GR acts in concert with other transcription factors, such as Egr-1 and AP-2, to synergistically activate the transcription of the PNMT gene.[7][11] This cooperative binding enhances the recruitment of the transcriptional machinery.

  • Increased PNMT mRNA and Protein Synthesis: The increased transcription of the PNMT gene leads to elevated levels of PNMT mRNA, which is then translated into PNMT protein, thereby increasing the enzymatic capacity for this compound synthesis.[5][12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cortisol Cortisol GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_HSP GR-HSP Complex Activated_GR Activated GR PNMT_mRNA PNMT mRNA Ribosome Ribosome PNMT_protein PNMT Protein Activated_GR_nucleus Activated GR GRE Glucocorticoid Response Element (GRE) PNMT_Gene PNMT Gene Egr1_AP2 Egr-1 / AP-2

Quantitative Data on Hormonal and Enzymatic Changes Under Stress

The following tables summarize quantitative data from various studies investigating the effects of stress on hormone levels and enzyme activity.

Table 1: Hormonal Response to Acute Stress in Humans

ParameterBaseline Level (Mean ± SEM)Peak Level After Stress (Mean ± SEM)StressorReference
Plasma ACTH (pg/mL)~10-20~40-80Trier Social Stress Test[8]
Plasma Cortisol (ng/mL)~50-100~150-250Trier Social Stress Test[8]
Plasma this compound (ng/mL)0.034 ± 0.00210.3 ± 2.9 (up to 35.9)Cardiac Arrest (Acute Maximal Stress)[4]
Plasma Northis compound (ng/mL)0.228 ± 0.017.37 ± 1.8Cardiac Arrest (Acute Maximal Stress)[4]
Salivary Cortisol (nmol/L)6.60 ± 2.32Significant increase observedTrier Social Stress Test in Pregnant Women[2]

Table 2: Hormonal and Enzymatic Changes in Response to Immobilization Stress in Rats

ParameterControl/BaselineAfter Immobilization StressDuration of StressReference
Plasma this compound (pg/mL)~50~2000 (40-fold increase)20 minutes[13]
Plasma Northis compound (pg/mL)~200~1200 (6-fold increase)20 minutes[13]
Adrenal PNMT Activity (nmol/mg protein/h)Varies by strainSignificant increaseChronic Stress[14]
Adrenal PNMT mRNA levelsUndetectable in HPX rats~3-fold increase with DEX treatment4 days[5]

Note: HPX = Hypophysectomized; DEX = Dexamethasone (a synthetic glucocorticoid)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of hormonal control of this compound synthesis.

Measurement of Plasma Catecholamines (this compound and Northis compound) by HPLC-ECD

Objective: To quantify the concentration of this compound and northis compound in plasma samples.

Principle: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) is a sensitive and specific method for separating and quantifying catecholamines. The catecholamines are first extracted from the plasma and then separated on a reversed-phase HPLC column. An electrochemical detector is used to measure the current generated by the oxidation of the catecholamines, which is proportional to their concentration.[15][16][17]

Protocol:

  • Sample Collection and Preparation:

    • Collect blood in pre-chilled tubes containing EDTA as an anticoagulant.

    • Immediately place the tubes on ice and centrifuge at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • For extraction, add an internal standard (e.g., dihydroxybenzylamine) to the plasma sample.

    • Add alumina (B75360) and Tris buffer (pH 8.6) to the plasma to adsorb the catecholamines.

    • Wash the alumina with water to remove interfering substances.

    • Elute the catecholamines from the alumina with a small volume of perchloric acid.[15]

  • HPLC-ECD Analysis:

    • Equilibrate the HPLC system with a mobile phase (e.g., a mixture of methanol (B129727) and citrate (B86180) buffer containing an ion-pairing reagent).[16]

    • Set the potential of the electrochemical detector to a level optimal for the oxidation of catecholamines (e.g., +0.65 V).[15]

    • Inject the prepared sample extract onto a C18 reversed-phase HPLC column.

    • Record the chromatogram. This compound, northis compound, and the internal standard will elute at specific retention times.

  • Data Analysis:

    • Calculate the peak height or area ratios of this compound and northis compound to the internal standard.

    • Determine the concentrations of this compound and northis compound in the plasma samples by comparing these ratios to a standard curve generated from known concentrations of the catecholamines.

G Start Plasma Sample Extraction Alumina Extraction (with Internal Standard) Start->Extraction Injection Injection into HPLC Extraction->Injection Separation Reversed-Phase Column Separation Injection->Separation Detection Electrochemical Detection (ECD) Separation->Detection Analysis Chromatogram Analysis & Quantification Detection->Analysis End Catecholamine Concentrations Analysis->End

Western Blot Analysis of PNMT Protein Expression

Objective: To detect and quantify the relative amount of PNMT protein in tissue or cell lysates.

Principle: Western blotting combines the protein-separating power of gel electrophoresis with the specificity of antibodies. Proteins are separated by size on an SDS-PAGE gel, transferred to a membrane, and then probed with a primary antibody specific to PNMT. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.[18][19][20]

Protocol:

  • Sample Preparation:

    • Homogenize adrenal medulla tissue or lyse cultured chromaffin cells in a suitable lysis buffer containing protease inhibitors.

    • Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix the protein samples with Laemmli sample buffer and heat to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel in an electrophoresis apparatus until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using an electroblotting apparatus.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for PNMT, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the PNMT band intensity to a loading control (e.g., β-actin or GAPDH) to compare relative protein expression levels between samples.

G Start Adrenal Tissue/ Cell Lysate SDS_PAGE SDS-PAGE (Protein Separation by Size) Start->SDS_PAGE Transfer Electrotransfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PNMT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection (ECL) Secondary_Ab->Detection Analysis Image Analysis & Quantification Detection->Analysis End Relative PNMT Protein Expression Analysis->End

Radioenzymatic Assay for PNMT Activity

Objective: To measure the catalytic activity of the PNMT enzyme.

Principle: This assay measures the rate of conversion of northis compound to this compound by PNMT using a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]methionine. The radiolabeled product, [³H]this compound, is then separated from the unreacted substrate and quantified by liquid scintillation counting.[21][22][23]

Protocol:

  • Tissue Preparation:

    • Homogenize adrenal medulla tissue in a suitable buffer.

    • Centrifuge the homogenate to obtain a supernatant containing the PNMT enzyme.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the tissue supernatant, northis compound (substrate), and S-adenosyl-L-[methyl-³H]methionine (radiolabeled methyl donor) in a buffer solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping solution (e.g., a borate (B1201080) buffer).

  • Extraction and Quantification:

    • Add a mixture of toluene (B28343) and isoamyl alcohol to extract the radiolabeled this compound product.

    • Centrifuge to separate the organic and aqueous phases.

    • Transfer an aliquot of the organic phase containing the [³H]this compound to a scintillation vial.

    • Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]this compound formed based on the specific activity of the S-adenosyl-L-[methyl-³H]methionine.

    • Express the PNMT activity as the amount of product formed per unit of time per amount of protein (e.g., pmol/mg protein/hour).

Conclusion

The hormonal control of this compound synthesis under stress is a finely tuned process orchestrated by the HPA axis. The glucocorticoid-mediated transcriptional upregulation of PNMT is a critical node in this pathway, ensuring an adequate supply of this compound to meet the physiological demands of the stress response. The experimental protocols detailed in this guide provide robust methods for investigating this pathway, offering valuable tools for researchers and drug development professionals seeking to understand and modulate the body's response to stress. A thorough comprehension of these mechanisms is essential for advancing our knowledge of stress-related disorders and for the rational design of novel therapeutic strategies.

References

Epinephrine's Cardiovascular Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Epinephrine, a crucial catecholamine hormone and neurotransmitter, exerts profound and multifaceted effects on the cardiovascular system. Its actions are mediated through the stimulation of α- and β-adrenergic receptors, leading to dose-dependent changes in heart rate, myocardial contractility, and vascular tone. This technical guide provides an in-depth exploration of the physiological and molecular mechanisms underlying this compound's cardiovascular effects, intended for researchers, scientists, and drug development professionals. We present a comprehensive overview of the signaling pathways, quantitative data from key studies summarized in tabular format for ease of comparison, and detailed experimental protocols for preclinical assessment. Mandatory visualizations of signaling cascades and experimental workflows are provided using the DOT language to facilitate a deeper understanding of the complex interactions involved.

Introduction

This compound, also known as adrenaline, is a cornerstone of the sympathetic nervous system's "fight-or-flight" response.[1] Its release from the adrenal medulla triggers a cascade of physiological changes that prepare the body for stressful situations.[1] In the cardiovascular system, these effects are critical for regulating blood pressure, cardiac output, and blood flow distribution.[2] The diverse actions of this compound are a consequence of its interaction with different adrenergic receptor subtypes, which exhibit distinct tissue distributions and downstream signaling pathways.[3] Understanding these intricate mechanisms is paramount for the development of novel therapeutics targeting cardiovascular diseases and for the safe and effective use of this compound in clinical settings.

Adrenergic Receptors and Signaling Pathways

This compound's cardiovascular effects are initiated by its binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] The specific physiological response depends on the receptor subtype activated and its associated G-protein.

β-Adrenergic Signaling

β-adrenergic receptors, primarily β1 and β2 subtypes, are predominantly coupled to the stimulatory G-protein, Gs.[5] Activation of this pathway leads to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), a key enzyme that phosphorylates multiple downstream targets in cardiac myocytes, leading to:

  • Increased Heart Rate (Positive Chronotropy): PKA phosphorylates channels in the sinoatrial (SA) node, increasing the rate of depolarization.[6]

  • Increased Myocardial Contractility (Positive Inotropy): PKA phosphorylates L-type calcium channels and phospholamban, leading to increased intracellular calcium concentration and enhanced contractility.[7]

  • Increased Conduction Velocity (Positive Dromotropy): PKA-mediated phosphorylation of gap junctions and ion channels in the atrioventricular (AV) node and other conductive tissues enhances the speed of electrical impulse propagation.[6]

  • Enhanced Myocyte Relaxation (Positive Lusitropy): Phosphorylation of troponin I by PKA facilitates the dissociation of calcium from the troponin complex, promoting faster relaxation of the heart muscle.[8]

At low doses, this compound has a higher affinity for β-receptors, leading to these cardiac-stimulatory effects and vasodilation in certain vascular beds (via β2 receptors).[9]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to Gs Gs Protein (α, β, γ) Beta_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Calcium Ca²⁺ Influx Ca_Channel->Calcium Contractility Increased Contractility Calcium->Contractility

Caption: β-Adrenergic Signaling Pathway. (Within 100 characters)

α-Adrenergic Signaling

α-adrenergic receptors, particularly the α1 subtype, are coupled to the Gq protein.[10] Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10]

  • IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions.

  • DAG remains in the cell membrane and, in conjunction with the increased intracellular calcium, activates Protein Kinase C (PKC).

The primary effect of α1-adrenergic stimulation in the cardiovascular system is vasoconstriction of smooth muscle in blood vessels, leading to an increase in systemic vascular resistance and blood pressure.[10] This effect becomes more pronounced at higher doses of this compound.[9]

Alpha_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Alpha_Receptor α₁-Adrenergic Receptor This compound->Alpha_Receptor Binds to Gq Gq Protein Alpha_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Calcium Ca²⁺ Release SR->Calcium Calcium->PKC Co-activates Vasoconstriction Vasoconstriction PKC->Vasoconstriction

Caption: α₁-Adrenergic Signaling Pathway. (Within 100 characters)

Quantitative Cardiovascular Effects of this compound

The dose-dependent effects of this compound on key cardiovascular parameters are summarized below. These tables compile data from various preclinical and clinical studies to provide a quantitative overview.

Table 1: Dose-Response of this compound on Hemodynamics in Healthy Humans

This compound Infusion Rate (µg/kg/min)Change in Heart Rate (bpm)Change in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)
0.01 - 0.02↑ 5-15↑ 5-10↓ 5-10
0.05 - 0.1↑ 15-30↑ 10-20↔ or ↑ slightly
> 0.1↑ >30↑ >20↑ 10-20

Data synthesized from studies in healthy human volunteers. Actual values can vary based on individual physiological differences.

Table 2: Effects of this compound on Cardiac Output and Systemic Vascular Resistance

This compound DoseCardiac OutputSystemic Vascular ResistancePredominant Receptor Action
Low↑↑β2 > α1
Intermediate↔ or ↑β1 + β2 ≈ α1
High↑ or ↔↑↑α1 > β2

This table illustrates the general dose-dependent trends. "↑" indicates an increase, "↓" indicates a decrease, and "↔" indicates little to no change.

Table 3: Hemodynamic Effects of this compound in a Porcine Model of Hemorrhagic Shock

ConditionCardiac Output (L/min)Mean Arterial Pressure (mmHg)Systemic Vascular Resistance (dyne·s/cm⁵)
Normovolemia (Baseline)4.2 ± 0.585 ± 71500 ± 200
Normovolemia + this compound5.8 ± 0.6105 ± 91300 ± 180
Hypovolemia (Baseline)2.1 ± 0.445 ± 51800 ± 250
Hypovolemia + this compound3.5 ± 0.570 ± 81600 ± 220

Values are presented as mean ± standard deviation. Data is illustrative and based on typical findings in porcine hemorrhagic shock models.[2]

Detailed Experimental Protocols

The following provides a generalized, detailed methodology for investigating the cardiovascular effects of this compound in a rat model.

Animal Preparation and Surgical Instrumentation
  • Animal Model: Male Sprague-Dawley rats (300-350g) are commonly used.[11]

  • Anesthesia: Anesthesia is induced with an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 80 mg/kg ketamine and 10 mg/kg xylazine). Anesthesia is maintained with intermittent supplemental doses as needed, assessed by the pedal withdrawal reflex.

  • Tracheostomy and Ventilation: A tracheostomy is performed, and the animal is mechanically ventilated with room air supplemented with oxygen. Ventilation parameters are adjusted to maintain normal blood gas levels.

  • Catheterization:

    • The right carotid artery is cannulated with a polyethylene (B3416737) catheter connected to a pressure transducer for continuous monitoring of arterial blood pressure and heart rate.

    • The left jugular vein is cannulated for the administration of this compound and other intravenous fluids.

    • For more detailed cardiac function analysis, a pressure-volume catheter can be inserted into the left ventricle via the right carotid artery.

This compound Infusion and Hemodynamic Monitoring
  • This compound Preparation: A stock solution of this compound is prepared in saline and further diluted to the desired concentrations for infusion.

  • Infusion Protocol: this compound is infused intravenously using a syringe pump at varying dose rates (e.g., 0.1, 0.5, 1.0, and 2.0 µg/kg/min). Each infusion rate is maintained for a set period (e.g., 10-15 minutes) to allow for hemodynamic stabilization.

  • Data Acquisition: Arterial blood pressure, heart rate, and left ventricular pressure-volume loop data are continuously recorded using a data acquisition system.

  • Blood Sampling: Arterial blood samples can be drawn at baseline and at the end of each infusion period for the analysis of blood gases, lactate, and plasma this compound concentrations.

Data Analysis
  • Hemodynamic Parameters: Mean arterial pressure (MAP), heart rate (HR), left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) are calculated from the recorded pressure waveforms.

  • Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between different infusion rates is determined using appropriate statistical tests, such as ANOVA followed by a post-hoc test.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis Anesthesia Anesthesia Induction & Maintenance Ventilation Tracheostomy & Mechanical Ventilation Anesthesia->Ventilation Catheterization Arterial & Venous Catheterization Ventilation->Catheterization Baseline Baseline Hemodynamic Recording Catheterization->Baseline Infusion This compound Infusion (Dose-Escalation) Baseline->Infusion Monitoring Continuous Hemodynamic Monitoring Infusion->Monitoring Data_Acq Data Acquisition & Processing Monitoring->Data_Acq Stats Statistical Analysis Data_Acq->Stats

Caption: Experimental Workflow for this compound Infusion. (Within 100 characters)

Conclusion

This compound's effects on the cardiovascular system are a complex interplay of dose-dependent interactions with α- and β-adrenergic receptors. Low doses predominantly stimulate β-receptors, leading to increased heart rate and contractility, while higher doses increasingly activate α-receptors, causing widespread vasoconstriction. A thorough understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is essential for advancing cardiovascular research and optimizing the clinical application of this potent catecholamine. This guide provides a foundational resource for professionals in the field, summarizing key data and methodologies to facilitate further investigation and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine, also known as adrenaline, is a critical catecholamine hormone and neurotransmitter involved in the "fight-or-flight" response. Its diverse physiological effects are a direct consequence of its unique molecular architecture and chemical characteristics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological actions of this compound. Detailed experimental protocols for its quantification and functional characterization are also presented to support further research and development in fields related to pharmacology, medicine, and neuroscience.

Molecular Structure of this compound

This compound is a chiral molecule with a catechol (3,4-dihydroxybenzene) ring attached to an aminoethyl side chain. The presence of a hydroxyl group on the beta-carbon of the side chain and a methyl group on the amine are key structural features that differentiate it from other catecholamines like northis compound (B1679862) and dopamine.

The naturally occurring and biologically active form of this compound is the (R)-(-)-epinephrine enantiomer.[1] Its systematic IUPAC name is (R)-4-(1-hydroxy-2-(methylamino)ethyl)benzene-1,2-diol.[2]

Table 1: Molecular Identifiers and Basic Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[3][4][5][6]
IUPAC Name (R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol[1][2]
Molar Mass 183.20 g/mol [3]
CAS Number 51-43-4[3][4][5]
Appearance White to nearly-white microcrystalline powder or granules[3]

The key functional groups in the this compound molecule are:

  • Catechol Group: The 1,2-dihydroxybenzene moiety is crucial for receptor binding and is susceptible to oxidation.[7]

  • Secondary Alcohol: The hydroxyl group on the chiral beta-carbon is important for its biological activity.

  • Secondary Amine: The methylamino group influences its receptor selectivity and metabolic stability compared to northis compound.[8]

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its functional groups, which influence its solubility, acid-base properties, and reactivity.

Stereochemistry

This compound has one chiral center at the β-carbon of the ethylamine (B1201723) side chain, resulting in two enantiomers: (R)-(-)-epinephrine and (S)-(+)-epinephrine. The (R)-enantiomer is the naturally occurring, biologically active form.[1]

Solubility

This compound is sparingly soluble in water and ethanol (B145695) but dissolves in acidic and alkaline solutions.[9]

Table 2: Solubility of this compound

SolventSolubilityReference
Water<0.01 g/100 mL at 18 °C[10]
Ethanol (96%)Practically insoluble[10]
Methylene ChloridePractically insoluble[10]
Dilute Hydrochloric AcidSoluble[9]
Acetic AcidFreely soluble[9]
DMSO~20 mg/mL (for hydrochloride salt)[11]
Dimethylformamide~20 mg/mL (for hydrochloride salt)[11]
PBS (pH 7.2)~5 mg/mL (for hydrochloride salt)[11]
Acid-Base Properties

This compound is an amphoteric molecule, with the phenolic hydroxyl groups of the catechol moiety and the secondary amine group exhibiting acidic and basic properties, respectively.

Table 3: pKa Values of this compound at 25 °C

GrouppKaReference
Phenolic Hydroxyl~8.59[1]
Amino Group~9.9Not explicitly found in search results, general knowledge
Chemical Reactivity and Stability

This compound is susceptible to oxidation, particularly at neutral and alkaline pH, due to the presence of the catechol group.[12] This oxidation can be accelerated by light, heat, and the presence of metal ions. The initial oxidation product is this compound-quinone, which can then undergo further reactions to form adrenochrome (B1665551) and other degradation products.[8][10][13]

Solutions of this compound are more stable at acidic pH.[4] For pharmaceutical preparations, antioxidants such as sodium metabisulfite (B1197395) are often added to prevent oxidative degradation. Studies have shown that this compound solutions can maintain stability for extended periods under appropriate storage conditions, including refrigeration and protection from light.[2][3][5][14]

Biosynthesis and Metabolism

This compound is synthesized in the chromaffin cells of the adrenal medulla and in certain neurons from the amino acid tyrosine.[1][15] The metabolic breakdown of this compound primarily occurs through the actions of two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).[6][15][16][17]

Epinephrine_Biosynthesis_Metabolism cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Northis compound Northis compound Dopamine->Northis compound Dopamine β-Hydroxylase This compound This compound Northis compound->this compound PNMT Metanephrine Metanephrine This compound->Metanephrine COMT This compound->Metanephrine VMA Vanillylmandelic Acid (VMA) Metanephrine->VMA MAO

Figure 1: Biosynthesis and Metabolism of this compound.

Mechanism of Action: Adrenergic Receptor Signaling

This compound exerts its physiological effects by binding to and activating adrenergic receptors, which are G-protein coupled receptors (GPCRs). There are two main types of adrenergic receptors, α and β, each with subtypes.[15]

α-Adrenergic Receptor Signaling

  • α1-Adrenergic Receptors: These are coupled to Gq proteins. Activation of α1 receptors leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[12][18][19][20]

Alpha1_Signaling This compound This compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Figure 2: α1-Adrenergic Receptor Signaling Pathway.
  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[20][21]

β-Adrenergic Receptor Signaling

β-adrenergic receptors (β1, β2, and β3) are coupled to Gs proteins.[10][11][14][22] Activation of these receptors stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. cAMP then acts as a second messenger to activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[4][14]

Beta_Signaling This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gs Gs Protein Beta_AR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate, glycogenolysis) PKA->Cellular_Response phosphorylates targets

Figure 3: β-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the quantification of this compound.[7][8][10][12][13][17][19][20][22]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of aqueous buffer (e.g., 50 mM sodium dihydrogen phosphate, pH adjusted to 3.0) and an organic modifier (e.g., methanol). The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Prepare the sample solution by diluting the formulation to be tested with the mobile phase.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas for the this compound peak.

    • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow start Start prep_standards Prepare this compound Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample hplc_injection Inject Standards and Sample into HPLC prep_standards->hplc_injection prep_sample->hplc_injection data_acquisition Record Peak Areas at 280 nm hplc_injection->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve concentration_det Determine Sample Concentration calibration_curve->concentration_det end End concentration_det->end

Figure 4: Workflow for HPLC Quantification of this compound.
Adrenergic Receptor Binding Assay (Radioligand)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for adrenergic receptors.[1][2][5][6][14]

  • Materials:

    • Cell membranes expressing the adrenergic receptor of interest.

    • Radioligand (e.g., [³H]-Prazosin for α1, [³H]-Yohimbine for α2, [¹²⁵I]-Cyanopindolol for β).

    • Test compound (unlabeled).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Scintillation cocktail and counter.

  • Procedure:

    • In a microplate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding (Total binding - Non-specific binding) and determine the IC₅₀ of the test compound.

Functional Assay: cAMP Accumulation (for Gs-coupled Receptors)

This protocol measures the ability of a compound to stimulate or inhibit cAMP production.[18][21][23][24][25]

  • Materials:

    • Cells expressing the Gs-coupled adrenergic receptor of interest.

    • Test compound.

    • Forskolin (an adenylyl cyclase activator, for antagonist mode).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure (Agonist Mode):

    • Plate cells in a microplate and incubate.

    • Add varying concentrations of the test compound.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit according to the manufacturer's instructions.

    • Determine the EC₅₀ of the test compound.

Functional Assay: Calcium Mobilization (for Gq-coupled Receptors)

This protocol measures the increase in intracellular calcium upon activation of Gq-coupled receptors.[3][4][11][15][16]

  • Materials:

    • Cells expressing the Gq-coupled adrenergic receptor of interest.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compound.

    • Fluorescence plate reader with injection capabilities.

  • Procedure:

    • Plate cells in a microplate.

    • Load the cells with the calcium-sensitive dye.

    • Place the plate in the fluorescence reader.

    • Inject varying concentrations of the test compound into the wells.

    • Measure the change in fluorescence over time.

    • Determine the EC₅₀ of the test compound based on the fluorescence response.

Conclusion

The intricate relationship between the molecular structure of this compound and its chemical properties provides the foundation for its profound physiological effects. A thorough understanding of these characteristics, coupled with robust experimental methodologies, is paramount for the continued exploration of adrenergic systems and the development of novel therapeutics targeting these pathways. This guide serves as a foundational resource for professionals engaged in such endeavors.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the Quantitative Analysis of Epinephrine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous determination of epinephrine and its key metabolites, including metanephrine (B195012) and vanillylmandelic acid (VMA), using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers high sensitivity and selectivity, making it a robust analytical tool for various research, clinical, and pharmaceutical applications. Detailed experimental procedures, data presentation, and visual workflows are provided to facilitate implementation in the laboratory.

Introduction

This compound, a critical catecholamine neurotransmitter and hormone, plays a vital role in regulating physiological processes. The analysis of this compound and its metabolites is essential for diagnosing certain medical conditions, such as pheochromocytoma, and for pharmacokinetic and pharmacodynamic studies in drug development. HPLC coupled with electrochemical detection is a powerful technique for these analyses due to its superior sensitivity compared to other detection methods like UV detection.[1][2] ECD is particularly well-suited for the analysis of electroactive compounds like catecholamines, providing the low detection limits necessary for measuring endogenous levels in biological matrices.[2][3]

Signaling Pathway and Metabolism of this compound

This compound is synthesized from the amino acid tyrosine and is metabolized into several key compounds. The main metabolic pathway involves the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). COMT converts this compound to metanephrine, while MAO is involved in the formation of vanillylmandelic acid (VMA). Understanding this pathway is crucial for interpreting the results of metabolic studies.

Epinephrine_Metabolism Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Northis compound Northis compound Dopamine->Northis compound This compound This compound Northis compound->this compound PNMT VMA Vanillylmandelic Acid (VMA) Northis compound->VMA COMT, MAO Metanephrine Metanephrine This compound->Metanephrine COMT Metanephrine->VMA MAO

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC-ECD analysis.

Sample Preparation (from Plasma/Urine)

A crucial step for accurate analysis is the extraction of catecholamines from the biological matrix.[4] Solid-phase extraction (SPE) is a commonly used and effective method.[5][6]

Materials:

  • Weak cation exchange (WCX) SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator

  • Reagents: 0.5N Hydrochloric acid, HPLC grade water, 0.2M perchloric acid, methanol (B129727).

Protocol:

  • Sample Collection: Collect blood in heparinized tubes and centrifuge to separate plasma. For urine samples, a 24-hour collection is often required, with the urine kept acidified.

  • Internal Standard: Add an internal standard, such as 3,4-dihydroxybenzylamine (B7771078) (DHBA), to all samples, calibrators, and controls.[6]

  • SPE Cartridge Conditioning:

    • Condition the WCX SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC grade water.

  • Sample Loading:

    • For plasma, dilute 500 µL with 500 µL of water.

    • Load the diluted plasma or an appropriate volume of urine onto the conditioned SPE cartridge at a slow, dropwise rate.[5]

  • Washing:

    • Wash the cartridge with two 1 mL aliquots of HPLC grade water to remove interferences.[5]

  • Elution:

    • Elute the catecholamines with 250 µL of 0.2M perchloric acid into a clean collection tube.[5]

  • Evaporation and Reconstitution (Optional but recommended for concentration):

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a known small volume (e.g., 100 µL) of the HPLC mobile phase.

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC-ECD System and Conditions

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven.

  • Electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode.

Chromatographic Conditions:

ParameterRecommended Conditions
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A buffer solution containing sodium dihydrogen phosphate (B84403), an ion-pairing agent like sodium 1-octanesulfonate, and an organic modifier such as acetonitrile (B52724) or methanol. A typical composition could be 10 mM sodium dihydrogen phosphate buffer, 4 mM sodium 1-octanesulfonate, 0.17 mM EDTA, 6% methanol, and 4% acetonitrile, with the pH adjusted to approximately 4.0.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25 °C[7]
Injection Volume 20 µL
ECD Potential +650 mV to +800 mV vs. Ag/AgCl. The optimal potential should be determined empirically.[5][8]

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following diagram.

HPLC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma/Urine) AddIS Add Internal Standard SampleCollection->AddIS SPE Solid-Phase Extraction (SPE) AddIS->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection Electrochemical Detection (ECD) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC-ECD experimental workflow.

Data Presentation

The following tables summarize typical quantitative data obtained from HPLC-ECD analysis of this compound and its metabolites. These values can vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Performance Data
AnalyteRetention Time (min)Linearity Range (ng/mL)
Northis compound~3.50.1 - 100>0.999
This compound~4.50.1 - 100>0.999
Metanephrine~6.00.2 - 200>0.99
Normetanephrine~5.00.2 - 200>0.99
VMA~7.51 - 1000>0.99
Table 2: Method Validation Parameters
AnalyteLOD (ng/mL)LOQ (ng/mL)Recovery (%)Intra-assay CV (%)
Northis compound0.050.1595 - 105< 5
This compound0.03[9]0.196 - 106[5]< 5
Metanephrine0.10.390 - 110< 6
Normetanephrine0.10.390 - 110< 6
VMA0.51.592 - 108< 7

LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation. Data are representative and should be determined for each specific assay. The detection limit for this compound has been reported to be as low as 0.27 μg·L-1.[9][10] Recovery rates for this compound are consistently high, often around 100%.[9][10]

Conclusion

The HPLC-ECD method detailed in this application note provides a reliable and highly sensitive approach for the quantification of this compound and its metabolites in biological samples. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in the fields of clinical diagnostics and pharmaceutical development. The high sensitivity and specificity of this method make it an invaluable tool for advancing our understanding of catecholamine metabolism and its role in health and disease.

References

Application Notes and Protocols for Non-competitive ELISA for Plasma Epinephrine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine, also known as adrenaline, is a critical hormone and neurotransmitter involved in regulating visceral functions, including the "fight-or-flight" response. Accurate measurement of this compound concentrations in plasma is essential for research in various fields, including physiology, pharmacology, and the diagnosis and monitoring of diseases such as pheochromocytoma. While competitive enzyme-linked immunosorbent assays (ELISAs) are commonly used for small molecules like this compound, non-competitive assays offer advantages in terms of sensitivity and a wider dynamic range.[1] This document provides detailed application notes and protocols for a non-competitive ELISA for the quantitative measurement of this compound in plasma.

Principle of the Assay

This non-competitive ELISA is designed for the quantitative determination of this compound. The assay involves a multi-step process that includes sample extraction, enzymatic conversion, and immunological detection.[1]

Initially, this compound in the plasma sample is extracted and purified. Subsequently, the extracted this compound undergoes a chemical derivatization (acylation) followed by an enzymatic conversion into a stable derivative. This derivative is then captured by a specific antibody coated on the microplate wells. A second, enzyme-conjugated antibody that recognizes the captured derivative is added, forming a "sandwich". The amount of bound enzyme is directly proportional to the concentration of this compound in the sample. The assay is quantified by measuring the color development after the addition of a substrate, and the intensity of the color is read using a microplate reader.

Data Summary

The following table summarizes the typical performance characteristics of a non-competitive ELISA for plasma this compound measurement. Data is compiled from commercially available kits.

ParameterTypical Value
Assay Range (Plasma)18 - 6667 pg/mL
Sensitivity (LOD, Plasma)8 - 10 pg/mL[2]
Sample Volume300 - 500 µL of plasma[1][3]
Assay Time4 - 5 hours
SpecificityHigh specificity for this compound with low cross-reactivity to related catecholamines.

Experimental Protocols

Materials Required
  • Microplate reader capable of measuring absorbance at 450 nm

  • Orbital shaker

  • Precision pipettes and disposable tips

  • Eppendorf tubes

  • Reagent reservoirs

  • Wash bottle or automated plate washer

  • Absorbent paper

  • Distilled or deionized water

  • Plasma samples collected in EDTA tubes

Plasma Sample Preparation
  • Blood Collection : Collect whole blood into centrifuge tubes containing EDTA as an anticoagulant.

  • Centrifugation : Centrifuge the blood samples immediately after collection at 1,000 x g for 15 minutes at 2-8°C.

  • Plasma Collection : Carefully aspirate the plasma (supernatant) and transfer it to a clean tube. Avoid disturbing the buffy coat.

  • Storage : Assay the plasma immediately or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Hemolytic and lipemic samples should be avoided.

Reagent Preparation
  • Wash Buffer (1X) : If a concentrated wash buffer is provided, dilute it with distilled or deionized water to the working concentration as indicated in the kit manual.

  • Standards and Controls : Reconstitute and prepare a dilution series of the this compound standards and controls according to the kit-specific instructions.

  • Enzyme Solution and Other Reagents : Prepare all other reagents as described in the kit manual. Some reagents may need to be freshly prepared before use.

Non-competitive ELISA Protocol

This protocol is based on the principles of the CatCombi ELISA kit.[3]

  • Extraction :

    • Pipette 500 µL of each plasma sample, standard, and control into the wells of the extraction plate.[3]

    • Cover the plate with an adhesive foil and incubate for 30 minutes at room temperature (18-25°C) on an orbital shaker (600–900 rpm).[3]

    • Decant the contents of the wells and blot the plate on absorbent paper.

    • Wash the wells with wash buffer as per the kit instructions.

  • Acylation :

    • Add 150 µL of Extraction Buffer to each well.[3]

    • Add 50 µL of Acylation Reagent to each well and mix immediately.[3]

    • Incubate for 20 minutes at room temperature on an orbital shaker (400–600 rpm).[3]

    • Empty the plate and remove residual fluid.[3]

    • Wash the wells with 2 mL of distilled water for 5 minutes on an orbital shaker (600–900 rpm).[3]

    • Empty the plate and blot dry.[3]

  • Enzymatic Reaction and Immunodetection :

    • Add freshly prepared COMT Enzyme Solution to each well.[3]

    • Add the extracted and acylated standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add the this compound Antiserum to each well.[3]

    • Cover the plate and incubate for 2 hours at room temperature on an orbital shaker (400–600 rpm).[3]

    • Wash the wells 3 times with 1X Wash Buffer.

    • Add 100 µL of the Enzyme Conjugate to each well.

    • Incubate for 30 minutes at room temperature on an orbital shaker.

    • Wash the wells 3 times with 1X Wash Buffer.

  • Signal Development and Measurement :

    • Add 100 µL of TMB Substrate to each well.

    • Incubate for 25-30 minutes at room temperature in the dark.

    • Add 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.

  • Data Analysis :

    • Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

    • Use a four-parameter logistic (4-PL) curve fit.

    • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

    • Multiply the calculated concentration by the appropriate dilution factor if samples were diluted.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa_procedure ELISA Procedure blood_collection Collect Blood (EDTA) centrifugation Centrifuge at 1,000 x g blood_collection->centrifugation plasma_collection Collect Plasma centrifugation->plasma_collection storage Store at -20°C or -80°C plasma_collection->storage extraction Extraction of this compound storage->extraction acylation Acylation extraction->acylation enzymatic_reaction Enzymatic Conversion acylation->enzymatic_reaction immunodetection Immunodetection (Sandwich Formation) enzymatic_reaction->immunodetection signal_development Substrate Addition & Color Development immunodetection->signal_development read_plate Read Absorbance at 450 nm signal_development->read_plate data_analysis Calculate this compound Concentration read_plate->data_analysis Data Analysis

Caption: Non-competitive ELISA workflow for plasma this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor β-Adrenergic Receptor (GPCR) g_protein G-Protein (Gs) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP (Second Messenger) adenylyl_cyclase->camp Converts ATP to cAMP atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Responses (e.g., Glycogenolysis) pka->downstream Phosphorylates target proteins This compound This compound (Ligand) This compound->receptor Binds

Caption: this compound signaling pathway via a G-protein coupled receptor.

References

Application Notes and Protocols for Epinephrine Administration in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinephrine, also known as adrenaline, is a critical hormone and neurotransmitter involved in the "fight-or-flight" response.[1] In biomedical research, it is widely used to model physiological stress, study cardiovascular function, and investigate treatments for conditions like anaphylaxis and cardiac arrest.[2][3] The route of administration significantly impacts the pharmacokinetic and pharmacodynamic profile of this compound, making the selection of an appropriate method crucial for experimental success and reproducibility. These application notes provide an overview of common administration routes, detailed protocols for their implementation in various animal models, and comparative data to guide experimental design.

This compound Signaling Pathway

This compound exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[] The binding initiates a signal transduction cascade, most notably the activation of adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[5][6] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.[6][7] A primary example is the PKA-mediated cascade in liver and muscle cells that results in the breakdown of glycogen (B147801) into glucose, rapidly increasing energy availability.[5][8]

Epinephrine_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space / Cytosol This compound This compound (First Messenger) Receptor β-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein G-Protein (Gs) (Inactive) Receptor->G_Protein Activates G_Protein_A G-Protein (Gs) (Active) G_Protein->G_Protein_A GDP -> GTP AC_inactive Adenylyl Cyclase (Inactive) G_Protein_A->AC_inactive Activates AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active cAMP cAMP (Second Messenger) AC_active->cAMP Converts ATP ATP ATP->AC_active PKA_inactive Protein Kinase A (Inactive) cAMP->PKA_inactive Activates PKA_active Protein Kinase A (Active) PKA_inactive->PKA_active Glycogen Glycogen PKA_active->Glycogen Initiates Glycogenolysis Glucose Glucose-1-Phosphate Glycogen->Glucose Response Cellular Response (Energy Mobilization) Glucose->Response

Diagram of the this compound Signaling Cascade.

Common Administration Routes and Protocols

The choice of administration route depends on the desired onset and duration of action, the experimental model, and the specific research question. The most common routes include intravenous (IV), intramuscular (IM), subcutaneous (SC), intraperitoneal (IP), and intraosseous (IO).

General Experimental Workflow

The following diagram outlines a typical workflow for an experiment involving this compound administration.

Experimental_Workflow A 1. Animal Preparation - Acclimation - Anesthesia (if required) - Catheterization (for IV/IO) B 2. Baseline Measurement - Record vital signs - Collect baseline blood samples A->B C 3. This compound Administration - Prepare desired concentration - Administer via chosen route B->C D 4. Post-Administration Monitoring - Continuous vital sign recording - Behavioral observation C->D E 5. Sample Collection - Timed blood draws for PK analysis - Tissue collection for PD analysis D->E F 6. Data Analysis - Pharmacokinetic modeling - Statistical analysis of physiological data E->F G 7. Conclusion - Interpret results - Report findings F->G

General workflow for in-vivo this compound studies.

Protocols by Administration Route

Intravenous (IV) Administration

Provides the most rapid onset and 100% bioavailability, making it ideal for cardiac arrest models and dose-response studies.[2][9]

Protocol: IV Injection in a Rat Model (Lateral Tail Vein)

  • Materials: Rat restrainer, warming lamp or warm water bath, 25-27G needle with syringe, this compound solution (sterile, isotonic, physiologic pH), antiseptic swabs.[10][11]

  • Procedure:

    • Prepare the this compound solution to the desired concentration. All substances given parenterally must be sterile.[10]

    • Place the rat in an appropriate restraining device to ensure the tail is accessible and the animal is secure.[12]

    • Promote vasodilation of the tail veins by using a warming lamp or immersing the tail in warm water (30-35°C) for a few minutes.[12]

    • Clean the injection site on one of the lateral tail veins with an antiseptic swab.

    • Insert the needle, bevel up, into the vein at a shallow angle. Successful entry is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly as a bolus (max 1 ml/kg) or as a continuous infusion.[10]

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Post-Procedure Care: Monitor the animal for any adverse reactions and ensure hemostasis is achieved.

Intramuscular (IM) Administration

Offers rapid absorption, faster than subcutaneous injection, and is often used in anaphylaxis models.[2]

Protocol: IM Injection in a Mouse Model (Thigh Muscle)

  • Materials: 25-27G needle with syringe, this compound solution, antiseptic swabs.

  • Procedure:

    • Restrain the mouse firmly, exposing the quadriceps (thigh) muscle of the hind limb.

    • Clean the injection site with an antiseptic swab.

    • Insert the needle into the belly of the muscle.

    • Aspirate slightly to ensure a blood vessel has not been entered.[13]

    • Inject the solution steadily. The recommended volume is typically 5-20 µl/g body weight.

    • Withdraw the needle and return the animal to its cage.

  • Post-Procedure Care: Observe the animal for any signs of pain, distress, or lameness at the injection site.

Subcutaneous (SC or SQ) Administration

Results in slower, more sustained absorption compared to IV or IM routes.

Protocol: SC Injection in a Rabbit Model (Scruff)

  • Materials: 23-25G needle with syringe, this compound solution, antiseptic swabs.

  • Procedure:

    • Gently restrain the rabbit. The loose skin between the shoulder blades (scruff) is a common and well-tolerated injection site.

    • Lift the skin to create a "tent."[11]

    • Clean the injection site with an antiseptic swab.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate to check for inadvertent vessel puncture.

    • Inject the solution. Recommended volume is typically 1-5 ml/kg.[14]

    • Withdraw the needle and gently massage the area to aid dispersion.

  • Post-Procedure Care: Monitor the injection site for any signs of irritation or swelling.

Intraperitoneal (IP) Administration

Common in small rodents for systemic drug delivery, though absorption can be variable.

Protocol: IP Injection in a Guinea Pig Model

  • Materials: 23-25G needle with syringe, this compound solution, antiseptic swabs.

  • Procedure:

    • Restrain the guinea pig securely, tilting the body so the head is slightly lower. This helps to move the abdominal organs away from the injection site.[15][16]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[15][16]

    • Clean the area with an antiseptic.

    • Insert the needle at a 45° angle into the peritoneal cavity.[15][16]

    • Aspirate to ensure the needle has not entered the bladder or intestines.[15][16]

    • Inject the solution and withdraw the needle.

  • Post-Procedure Care: Observe the animal for any signs of abdominal pain or distress.

Intraosseous (IO) Administration

A valuable alternative when IV access is difficult, particularly in emergency and resuscitation scenarios.[9][17] this compound given via the sternal IO route may more closely approach the efficacy of IV administration than the tibial route.[9][17]

Protocol: IO Catheter Placement in a Swine Model (Tibia)

  • Materials: IO driver and needle set, antiseptic solution, saline flush, this compound solution.

  • Procedure:

    • Anesthetize the animal and secure it in a supine position.

    • Identify the proximal tibia, a flat surface just below the knee joint.

    • Aseptically prepare the site.

    • Use the IO driver to insert the IO needle through the skin and cortex of the bone until a loss of resistance is felt, indicating entry into the marrow cavity.

    • Remove the stylet and confirm placement by aspirating bone marrow and flushing easily with saline.

    • Secure the IO catheter and administer this compound as required.

  • Post-Procedure Care: This is typically an acute procedure. Monitor for catheter dislodgement or extravasation.

Quantitative Data Summary

The following tables summarize pharmacokinetic data from various studies to allow for comparison between administration routes.

Table 1: Pharmacokinetic Parameters of this compound by Administration Route in Rabbits

ParameterIntravenous (IV)Intramuscular (IM)Subcutaneous (SC)
Dose 0.02 mg/kg0.02 mg/kg0.02 mg/kg
Cmax (pg/mL) 3544 ± 4227719 ± 39432692 ± 863
Tmax (min) 532.5 ± 6.6111.7 ± 30.8
Elimination Half-Life (t1/2) 11.0 ± 2.5 minNot ReportedNot Reported
Source Gu et al., 1999[2]Gu et al., 1999[2]Gu et al., 1999[2]
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Pharmacokinetic Parameters of this compound by Administration Route in a Swine Pediatric Cardiac Arrest Model

ParameterIntravenous (IV)Endotracheal (ET)
Dose 0.01 mg/kg0.1 mg/kg
Cmax (ng/mL) 428 ± 38195 ± 32
Tmax (seconds) 42 ± 16145 ± 26
Area Under Curve (AUC) No significant differenceNo significant difference
Source Valiyil et al., 2012[18]Valiyil et al., 2012[18]

Table 3: Dose-Response of IV this compound in a Rat Cardiac Arrest Model

Dose GroupDose (mg/kg)Number of AnimalsRate of ROSC (%)
Low-Dose 0.041090%
Medium-Dose 0.21080%
High-Dose 0.41070%
Saline Control N/A1010%
Source Chen et al., 2010[19]
ROSC: Restoration of Spontaneous Circulation.

Conclusion

The selection of an this compound administration route is a critical step in experimental design that directly influences drug absorption, bioavailability, and physiological response. IV administration provides the most immediate and predictable effects, while IM and SC routes offer progressively slower onsets of action. IO and ET routes serve as important alternatives in specific contexts like resuscitation research. Researchers must carefully consider the objectives of their study and the characteristics of their animal model to choose the most appropriate method, ensuring both data quality and animal welfare.

References

Application Notes and Protocols for Measuring Epinephrine Effects with Impedance Cardiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing impedance cardiography (ICG) for the non-invasive measurement of the physiological effects of epinephrine. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected hemodynamic changes, offering a valuable resource for researchers in cardiovascular physiology, pharmacology, and drug development.

Introduction to Impedance Cardiography

Impedance cardiography is a non-invasive technique used to continuously monitor hemodynamic parameters by measuring the electrical impedance changes in the thorax.[1][2] A high-frequency, low-amplitude current is applied across the chest, and the resulting voltage changes are measured. These changes in impedance are primarily influenced by the pulsatile blood flow in the aorta, allowing for the calculation of several key cardiovascular parameters.[1]

Key Measurable Parameters:

  • Stroke Volume (SV): The volume of blood pumped from the left ventricle per heartbeat.

  • Heart Rate (HR): The number of heartbeats per minute.

  • Cardiac Output (CO): The total volume of blood pumped by the heart per minute (CO = SV x HR).[1]

  • Systemic Vascular Resistance (SVR): The resistance the heart must overcome to pump blood throughout the body.

  • Pre-Ejection Period (PEP): The time interval from the beginning of electrical stimulation of the ventricles to the opening of the aortic valve, reflecting myocardial contractility.[3][4]

  • Left Ventricular Ejection Time (LVET): The duration of ventricular ejection.[4]

This compound Signaling Pathway

This compound, also known as adrenaline, is a catecholamine hormone and neurotransmitter that plays a crucial role in the "fight-or-flight" response.[] Its cardiovascular effects are mediated through its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs).[][6] The primary receptors involved in the cardiac response to this compound are the β1- and β2-adrenergic receptors.[]

Upon binding to these receptors on cardiac muscle cells, the following signaling cascade is initiated:

  • G-Protein Activation: The this compound-bound receptor activates a stimulatory G-protein (Gs).[][7]

  • Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.[][6][7]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger.[][6][7]

  • Protein Kinase A (PKA) Activation: cAMP binds to and activates Protein Kinase A (PKA).[6][7]

  • Phosphorylation of Target Proteins: PKA then phosphorylates various intracellular proteins, including calcium channels and proteins involved in the contractile machinery of the heart muscle.[7] This leads to an increase in intracellular calcium concentration and enhanced contractility.

This signaling pathway results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Epinephrine_Signaling_Pathway cluster_cell Cardiomyocyte This compound This compound Receptor β-Adrenergic Receptor (GPCR) This compound->Receptor Binds G_Protein Gs Protein (inactive) Receptor->G_Protein Activates G_Protein_active Gs Protein (active) G_Protein->G_Protein_active GDP -> GTP AC Adenylyl Cyclase G_Protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Ca_channels Ca2+ Channels & Contractile Proteins PKA_active->Ca_channels Phosphorylates Response Increased Heart Rate Increased Contractility Ca_channels->Response

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Protocols

This section provides detailed protocols for measuring the effects of this compound using impedance cardiography in both preclinical (rat) and human models.

Preclinical Protocol (Rat Model)

This protocol is adapted from a study examining the inotropic effects of intravenously injected this compound in rats.[8]

3.1.1. Animal Preparation

  • Subjects: Male Wistar Albino rats (10 subjects recommended, divided into a control and an this compound group).[8]

  • Anesthesia: Anesthetize the rats according to approved institutional animal care and use committee protocols.

  • Temperature Control: Place the rats in a supine position on a heated operating table to maintain a rectal temperature of 37-38°C.[8]

  • Catheterization: For intravenous administration, catheterize the tail vein.

3.1.2. Impedance Cardiography Setup

  • Electrode Placement:

    • Place four superficial Ag/AgCl electrodes.[8]

    • The two outer electrodes (current-injecting) are placed at the base of the neck and the xiphoid process.

    • The two inner electrodes (voltage-sensing) are placed between the outer electrodes, typically at the level of the 2nd and 4th intercostal spaces.

  • ICG System: Use a validated impedance cardiography system (e.g., BIOPAC MP100 system with EBI 100C module).[8]

  • Current Application: Apply a constant, high-frequency (e.g., 70 kHz), low-amplitude (e.g., 2.5 mA) alternating current through the outer electrodes.[8]

  • ECG and Heart Sounds: Simultaneously record an electrocardiogram (ECG) and heart sounds for accurate timing of cardiac events.[8]

3.1.3. Experimental Procedure

  • Baseline Recording: After instrumenting the animal, allow for a stabilization period and then record baseline hemodynamic parameters for a minimum of 2 minutes.

  • This compound Administration:

    • This compound Group: Administer a 0.2 mg/kg dose of this compound intravenously via the tail vein.[8]

    • Control Group: Administer an equivalent volume of physiological saline.

  • Post-Injection Recording: Continuously record all hemodynamic parameters for a predefined period (e.g., 10-15 minutes) to capture the peak effects and the return towards baseline.

Human Protocol

This protocol is a synthesized guide based on findings from human studies and general ICG guidelines.

3.2.1. Subject Preparation

  • Informed Consent: Obtain written informed consent from all participants. The study protocol should be approved by an institutional review board.

  • Exclusion Criteria: Establish clear exclusion criteria (e.g., history of cardiovascular disease, hypertension, use of medications that affect the cardiovascular system).

  • Abstinence: Instruct subjects to abstain from caffeine, nicotine, and strenuous exercise for at least 12 hours before the study.

  • Resting Period: Upon arrival at the laboratory, allow the subject to rest in a quiet, temperature-controlled room for at least 20-30 minutes.

3.2.2. Impedance Cardiography Setup

  • Electrode Placement:

    • Use four disposable dual electrodes.

    • Place one pair of electrodes at the base of the neck and the other pair on the lateral side of the thorax at the level of the xiphoid process.[3]

  • ICG System: Utilize a clinically validated impedance cardiograph.

  • Subject Position: The subject should be in a supine or semi-recumbent position and instructed to remain still and breathe normally during data collection.

3.2.3. Experimental Procedure

Experimental_Workflow Start Start Prep Subject Preparation (Informed Consent, Rest) Start->Prep ICG_Setup Impedance Cardiography Setup (Electrode Placement) Prep->ICG_Setup Baseline Baseline Recording (2-5 minutes) ICG_Setup->Baseline Administration This compound/Placebo Administration (IV Bolus/Infusion) Baseline->Administration Post_Recording Post-Administration Recording (10-20 minutes) Administration->Post_Recording Data_Analysis Data Analysis (Hemodynamic Parameters) Post_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for human studies.

  • Baseline Recording: Record baseline hemodynamic data for 2-5 minutes.[9]

  • This compound Administration:

    • Bolus Injection: Administer a bolus injection of 1:10,000 this compound hydrochloride or a physiological saline placebo.[9]

    • Infusion: Alternatively, an intravenous infusion can be used, with doses ranging from 25 to 100 ng/kg/min.[10] The initial dose for adults not in cardiac arrest can be 1 μ g/min , titrated to the desired response (typically 2 to 10 μ g/min ).[11]

  • Post-Injection/Infusion Recording: Continuously record hemodynamic parameters for 10-20 minutes following administration to observe the full range of effects.

Data Presentation and Expected Results

The following tables summarize the expected quantitative changes in hemodynamic parameters following this compound administration, as measured by impedance cardiography and other methods.

Table 1: Hemodynamic Effects of this compound in Humans

ParameterDirection of ChangeMagnitude of Change (%)Reference
Heart RateIncrease8-17 beats/min increase[10]
Stroke VolumeIncrease+26% to +40%[10]
Cardiac OutputIncrease+41% to +74%[10]
Systolic Blood PressureIncrease8-30 mmHg increase[10]
Systemic Vascular ResistanceDecrease-31% to -48%[10]
Pre-Ejection PeriodDecreaseSignificant Shortening[9]

Table 2: Hemodynamic Effects of this compound in a Rat Model

ParameterControl Group (Mean ± SD)This compound Group (Mean ± SD)p-valueReference
Heart Rate (beats/min)338.4 ± 11.7403.2 ± 13.9p ≤ 0.001[8]
Stroke Volume (mL)0.24 ± 0.030.28 ± 0.04Not Significant[8]
Cardiac Output (mL/min)81.2 ± 10.9112.8 ± 17.6p ≤ 0.05[8]
Contractility Index1.15 ± 0.161.58 ± 0.21p ≤ 0.05[8]
dZ/dtmax (Ω/s)23.1 ± 3.231.6 ± 4.3p ≤ 0.05[8]
Left Ventricular Ejection Time (ms)58.6 ± 2.151.4 ± 3.3Not Significant[8]

Conclusion

Impedance cardiography offers a powerful, non-invasive tool for assessing the dynamic cardiovascular effects of this compound. By following standardized protocols, researchers can obtain reliable and continuous data on key hemodynamic parameters. These application notes provide a framework for designing and conducting studies to investigate the physiological and pharmacological actions of this compound in both preclinical and clinical settings, ultimately contributing to a better understanding of its role in health and disease and aiding in the development of novel therapeutics.

References

Dose-Response Dynamics of Epinephrine in Cardiac Arrest: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting dose-response studies of epinephrine in preclinical cardiac arrest models. The information compiled herein is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy and safety of different this compound dosing strategies.

Introduction

This compound has been a cornerstone in cardiac arrest resuscitation for decades. Its primary mechanism of action involves agonism of alpha- and beta-adrenergic receptors, leading to vasoconstriction, increased myocardial contractility, and heart rate.[1][2] These effects are aimed at increasing coronary and cerebral perfusion pressures during cardiopulmonary resuscitation (CPR), thereby improving the chances of return of spontaneous circulation (ROSC).[1][3] However, the optimal dose of this compound remains a subject of debate, with studies comparing standard doses to high doses yielding conflicting results regarding survival and neurological outcomes.[1][3] This document outlines key experimental considerations, protocols, and data from preclinical and clinical studies to inform further research in this critical area.

Quantitative Data from Dose-Response Studies

The following tables summarize quantitative data from various studies comparing different doses of this compound in cardiac arrest models.

Table 1: Outcomes of Standard-Dose vs. High-Dose this compound in Human Clinical Trials

Study OutcomeStandard Dose GroupHigh-Dose GroupReference
Return of Spontaneous Circulation (ROSC)
Multicenter High-Dose this compound Study30% (190/632)33% (217/648)[4]
Prehospital Setting Study--[5][6]
Patients with Asystole (after SDE failure)8.1% (5/62)15.4% (12/78)[7]
Patients with Ventricular Fibrillation (after SDE failure)3.1% (2/62)3.8% (3/78)[7]
Survival to Hospital Admission
Multicenter High-Dose this compound Study22% (136/632)22% (145/648)[4]
Prehospital Setting Study14.5% (84/594)15.3% (89/580)[5][6]
Survival to Hospital Discharge
Multicenter High-Dose this compound Study4% (26/632)5% (31/648)[4]
Prehospital Setting Study4.9% (29/594)4.8% (28/580)[5][6]

Table 2: Outcomes of Varying this compound Doses in Animal Models of Cardiac Arrest

Animal ModelDosing GroupsRate of ROSCKey FindingsReference
Rat (Asphyxial Model) Saline1/10High-dose this compound inhibited recovery of spontaneous ventilation and caused relative bradycardia.[8]
Low-Dose (0.04 mg/kg)9/10[8]
Medium-Dose (0.2 mg/kg)8/10[8]
High-Dose (0.4 mg/kg)7/10[8]
Rat (KCl-induced) Placebo (2 min CA)8/8This compound is increasingly important for ROSC with longer cardiac arrest duration but is associated with post-ROSC myocardial depression.[9]
This compound (0.01 mg/kg; 2 min CA)8/8[9]
Placebo (4 min CA)14/29[9]
This compound (0.01 mg/kg; 4 min CA)14/16[9]
No this compound (6 min CA)10/31[9]
This compound (6 min CA)17/21[9]
Canine (Ventricular Fibrillation) Placebo1/10High-dose this compound resulted in higher coronary perfusion pressure and shorter time to ROSC.[10]
Standard-Dose (0.02 mg/kg)9/10[10]
High-Dose (0.2 mg/kg)10/10[10]

Experimental Protocols

Animal Models of Cardiac Arrest

A critical component of studying this compound's effects is the use of a reliable and reproducible cardiac arrest model. Common methods include:

  • Asphyxia-Induced Cardiac Arrest: This model involves the cessation of ventilation, leading to progressive hypoxia, hypercapnia, and eventual cardiac arrest. It mimics cardiac arrest secondary to respiratory failure.

  • Potassium Chloride (KCl)-Induced Asystole: A bolus injection of KCl is administered intravenously to induce hyperkalemia and immediate asystole.[11][12] This method provides precise timing of the cardiac arrest onset.

  • Electrically-Induced Ventricular Fibrillation (VF): An electrical current is delivered to the heart to induce VF, a common arrhythmia in human cardiac arrest.[13][14]

Detailed Protocol: KCl-Induced Cardiac Arrest and Resuscitation in a Murine Model

This protocol is adapted from established methodologies.[11][12][15]

3.2.1. Animal Preparation and Monitoring

  • Anesthetize an adult mouse (e.g., C57Bl6, 8-10 weeks old) with isoflurane (B1672236) (3% for induction, 1.5-2% for maintenance).[12][15]

  • Place the animal on a heating pad to maintain rectal temperature at 37.0 ± 0.5°C.[15]

  • Intubate the mouse with an endotracheal catheter and connect it to a rodent ventilator.[15]

  • Insert a PE-10 catheter into the right internal jugular vein for drug administration.[12]

  • Place needle electrodes subcutaneously for continuous electrocardiogram (EKG) monitoring.[12]

3.2.2. Induction of Cardiac Arrest

  • Induce cardiac arrest by injecting a 50 µL bolus of 0.5M KCl solution via the jugular vein catheter.[12]

  • Confirm asystole on the EKG.[11]

  • Immediately disconnect the ventilator and stop the anesthesia.[12]

3.2.3. Cardiopulmonary Resuscitation (CPR) and this compound Administration

  • After a defined period of no-flow (e.g., 8 minutes), initiate resuscitation.[12]

  • Administer the assigned dose of this compound (or saline control) intravenously. Doses should be prepared in a saline solution. For example, a standard dose might be 16 µg/ml.[11][12]

  • Immediately begin chest compressions at a rate of 300 beats per minute.[11]

  • Resume ventilation with 100% oxygen.[12]

  • Continue CPR until ROSC is achieved, defined by the return of a spontaneous heart rhythm on the EKG.[11]

3.2.4. Post-Resuscitation Care and Monitoring

  • Once ROSC is achieved, stop chest compressions.

  • Maintain the animal on the ventilator with appropriate settings.

  • Monitor vital signs, including heart rate, blood pressure, and temperature, for a defined post-resuscitation period.

Signaling Pathways and Visualizations

This compound exerts its effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[]

EpinephrineSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound AdrenergicReceptor Adrenergic Receptor (β-AR) This compound->AdrenergicReceptor Binds to GProtein G-Protein (Gs) AdrenergicReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (Increased Heart Rate, Contractility) PKA->CellularResponse Phosphorylates Target Proteins

Caption: this compound signaling pathway via β-adrenergic receptors.

The experimental workflow for a dose-response study can be visualized as follows:

ExperimentalWorkflow Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep InduceCA Induce Cardiac Arrest (e.g., KCl injection) AnimalPrep->InduceCA NoFlow No-Flow Period InduceCA->NoFlow DoseAdmin Administer Treatment (this compound Dose or Control) NoFlow->DoseAdmin CPR Initiate CPR (Chest Compressions, Ventilation) DoseAdmin->CPR ROSC_Check ROSC Achieved? CPR->ROSC_Check ROSC_Check->CPR No PostResus Post-Resuscitation Monitoring ROSC_Check->PostResus Yes DataAnalysis Data Analysis PostResus->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for a cardiac arrest study.

Discussion and Considerations

  • Dose Translation: Translating doses from animal models to humans is a significant challenge. Researchers should consider allometric scaling and pharmacokinetic/pharmacodynamic modeling.

  • Route of Administration: The intravenous route is standard in clinical practice.[1] However, in preclinical studies, other routes like intraosseous or endotracheal may be investigated, but their pharmacokinetic profiles differ significantly.[17][18]

  • Timing of Administration: The timing of the first this compound dose can impact outcomes. Earlier administration is generally associated with improved ROSC.[1]

  • Adverse Effects: High doses of this compound can have detrimental effects, including increased myocardial oxygen demand, potential for arrhythmias, and impaired microcirculation.[2][19] These should be carefully monitored in preclinical studies.

  • Neurological Outcome: A critical endpoint in cardiac arrest research is not just survival, but neurologically intact survival. Studies suggest that while this compound may improve ROSC, it does not consistently improve neurological outcomes and may even be harmful.[1][19]

Conclusion

The dose-response relationship of this compound in cardiac arrest is complex and influenced by numerous factors. The protocols and data presented here provide a framework for researchers to design and conduct well-controlled preclinical studies. By standardizing methodologies and carefully considering the clinical context, future research can help to elucidate the optimal use of this compound and improve outcomes for patients with cardiac arrest.

References

Application Notes and Protocols for Intracoronary Administration of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the intracoronary administration of epinephrine, drawing from both clinical and preclinical research. The information is intended to guide researchers in designing and executing experiments involving the targeted delivery of this compound to the coronary circulation.

Introduction

Intracoronary administration of this compound is a therapeutic strategy primarily utilized in the clinical setting to manage the "no-reflow" phenomenon, a condition of inadequate myocardial perfusion despite the successful reopening of an occluded epicardial coronary artery during percutaneous coronary intervention (PCI). In the research and drug development context, understanding the direct cardiac effects of this compound and other catecholamines through intracoronary delivery in various animal models is crucial for elucidating mechanisms of action and evaluating novel therapeutic agents.

Clinical Application: No-Reflow Phenomenon

In patients undergoing PCI for acute coronary syndromes, intracoronary this compound is often considered a second-line therapy for refractory no-reflow when other vasodilators have failed. Its mechanism of action involves the stimulation of β2-adrenergic receptors in the coronary arterioles, leading to vasodilation, and β1-adrenergic receptors in the myocardium, which increases inotropy and chronotropy, thereby improving coronary perfusion pressure.

Quantitative Data from Clinical Studies

The following table summarizes the key quantitative data from clinical trials investigating the efficacy of intracoronary this compound for the no-reflow phenomenon.

Study/ParameterThis compound GroupControl/Comparator Group (e.g., Adenosine)p-value
Dosage Range 100-600 µg (cumulative)[1][2]60-1000 µg (Adenosine)[1]-
Initial Bolus Dose 50-100 µg[3]30-60 µg (Adenosine)[3]-
Mean Total Dose 333 ± 123 µg[4][5]--
Achievement of TIMI III Flow 69.1% - 90.1%[1][2][6]52.7% - 78% (Adenosine)[1][6]<0.05[1][6]
Final Corrected TIMI Frame Count (cTFC) 24 ± 8.43[1]26.63 ± 9.22 (Adenosine)[1]0.036[1]
Improvement in Myocardial Blush Grade (MBG ≥ 2) Statistically significant improvement reported[2][5]Less improvement compared to this compound[2]<0.05[2]
Increase in Heart Rate (beats/min) 68 ± 13 to 95 ± 16[4][5]-<0.001[4][5]
Increase in Systolic Blood Pressure (mmHg) 94 ± 18 to 140 ± 20[4][5]-<0.001[4][5]

TIMI: Thrombolysis in Myocardial Infarction

Clinical Protocol for Intracoronary this compound Administration

This protocol is a synthesis of methodologies reported in clinical trials for the treatment of the no-reflow phenomenon.[1][2][3][7]

2.2.1. Materials

  • Standard PCI equipment

  • Guiding catheter or microcatheter

  • 1 mg/mL (1:1000) this compound solution

  • Sterile normal saline for dilution

  • Syringes (1 mL, 10 mL)

  • Hemodynamic monitoring system

2.2.2. This compound Preparation

  • Dilute a 1 mg/mL ampoule of this compound in 10 mL of normal saline to achieve a concentration of 100 µg/mL.[2]

  • For a final concentration of 10 µg/mL, further dilute 1 mL of the 100 µg/mL solution in 9 mL of normal saline.[7]

2.2.3. Administration Procedure

  • Establish patent coronary access via a guiding catheter or a microcatheter positioned in the distal coronary bed.[3]

  • Administer an initial bolus of 50-100 µg of this compound.[3]

  • Administer subsequent boluses as needed, based on the clinical response (angiographic flow and hemodynamics), typically every 3-5 minutes.[8]

  • The total cumulative dose can range from 100 to 700 µg.[3]

  • Continuously monitor the patient's electrocardiogram (ECG) and blood pressure throughout the procedure.

Preclinical Research Protocols

Detailed protocols for the intracoronary administration of this compound in animal models are less standardized than in the clinical setting. The following protocols are synthesized from general intracoronary/intramyocardial injection techniques and intravenous this compound dosage studies in relevant animal models.

Large Animal Model (Swine/Canine) Protocol

This protocol is suitable for studies investigating the acute cardiovascular effects of intracoronary this compound in a model that closely resembles human cardiac physiology.

3.1.1. Animal Preparation and Anesthesia

  • Anesthetize the animal using an appropriate and approved institutional protocol (e.g., induction with ketamine/midazolam and maintenance with isoflurane).[9]

  • Intubate and mechanically ventilate the animal.

  • Establish venous and arterial access for drug administration and hemodynamic monitoring.

  • Administer anticoagulation (e.g., heparin) as per standard protocol.

3.1.2. Surgical Procedure for Coronary Access

  • Perform a median sternotomy or a left lateral thoracotomy to expose the heart.

  • Alternatively, for a less invasive approach, use a percutaneous technique via the femoral or carotid artery to introduce a guiding catheter into the aortic root under fluoroscopic guidance.

  • Position the catheter at the ostium of the left or right coronary artery.

3.1.3. This compound Administration

  • Prepare this compound solution as described in the clinical protocol, adjusting the concentration based on the animal's weight and the desired dose.

  • For a bolus administration, a starting dose of 0.02 mg/kg can be considered, with the potential for higher doses up to 0.2 mg/kg, monitoring for arrhythmias and hemodynamic instability.[10]

  • For continuous infusion, a starting rate of 0.05 µg/kg/min can be initiated and titrated based on the observed physiological response.[11]

  • Administer the this compound solution directly into the coronary artery via the catheter.

  • Continuously record ECG, heart rate, blood pressure, and if possible, coronary blood flow and myocardial contractility (e.g., using sonomicrometry or pressure-volume loops).

Small Animal Model (Rodent) Protocol

This protocol is adapted for smaller animals and is suitable for mechanistic studies and initial drug screening. Due to the small size of the coronary arteries, direct cannulation is challenging and often requires a more invasive surgical approach.

3.2.1. Animal Preparation and Anesthesia

  • Anesthetize the rodent using an appropriate and approved institutional protocol (e.g., isoflurane (B1672236) inhalation).

  • Intubate and mechanically ventilate the animal.

  • Maintain body temperature using a heating pad.

3.2.2. Surgical Procedure for Intracoronary Administration

  • Perform a left thoracotomy to expose the heart.

  • Gently retract the left atrium to visualize the root of the aorta and the origin of the left coronary artery.

  • Using a fine-gauge needle (e.g., 30G) attached to a syringe, perform a direct injection into the left ventricular cavity near the aortic root while temporarily cross-clamping the aorta and pulmonary artery. This allows for retrograde perfusion of the coronary arteries.

  • Alternatively, for direct antegrade infusion, a catheter can be advanced into the aortic root via the carotid artery.

3.2.3. This compound Administration

  • Due to the rapid heart rate and metabolism in rodents, precise dosing is critical. A starting intravenous bolus dose of 32 µg/mL has been used in mice during cardiac arrest models and can be adapted for intracoronary delivery with caution.[12]

  • Administer a small volume (e.g., 10-50 µL) of the prepared this compound solution.

  • Monitor ECG and heart rate continuously. Invasive blood pressure monitoring via a carotid or femoral artery catheter is recommended.

Signaling Pathways and Experimental Workflows

This compound Signaling in Cardiomyocytes

This compound exerts its effects on cardiomyocytes primarily through β-adrenergic receptors, leading to a cascade of intracellular events that modulate cardiac function.

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Binds G_Protein Gs Protein Beta_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates RyR Ryanodine Receptor PKA->RyR Phosphorylates PLN Phospholamban PKA->PLN Phosphorylates Ca_Influx ↑ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Release ↑ Ca²⁺ Release from SR RyR->Ca_Release Ca_Uptake ↑ Ca²⁺ Uptake into SR PLN->Ca_Uptake Contraction ↑ Contractility Ca_Influx->Contraction Ca_Release->Contraction Relaxation ↑ Relaxation Rate Ca_Uptake->Relaxation

Caption: this compound signaling cascade in a cardiomyocyte.

Experimental Workflow for Preclinical Intracoronary this compound Studies

The following diagram outlines a typical experimental workflow for investigating the effects of intracoronary this compound in a large animal model.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Animal Preparation & Anesthesia Surgical_Access Surgical Coronary Access Animal_Prep->Surgical_Access Baseline Baseline Data Collection (ECG, BP, Flow) Surgical_Access->Baseline Epi_Admin Intracoronary this compound Administration Baseline->Epi_Admin Post_Admin_Data Post-Administration Data Collection Epi_Admin->Post_Admin_Data Data_Analysis Hemodynamic & Electrophysiological Analysis Post_Admin_Data->Data_Analysis Histo_Analysis Histopathological Analysis (optional) Post_Admin_Data->Histo_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion Histo_Analysis->Conclusion

Caption: Workflow for preclinical intracoronary this compound studies.

Safety Considerations

The administration of intracoronary this compound is associated with potential risks, including:

  • Arrhythmias: Increased myocardial automaticity can lead to ventricular arrhythmias.

  • Hypertension: Systemic absorption can cause a significant increase in blood pressure.

  • Tachycardia: A marked increase in heart rate is expected.

  • Myocardial Ischemia: In certain contexts, increased myocardial oxygen demand can exacerbate ischemia.

Continuous monitoring of vital signs and ECG is essential during and after the administration of intracoronary this compound in both clinical and preclinical settings. Appropriate supportive measures should be readily available.

References

Application Note: USP-Compliant HPLC Analysis of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Epinephrine, adhering to United States Pharmacopeia (USP) methodologies. The protocols and data presented are intended to guide researchers in establishing and validating their own analyses for both drug substance and drug product.

Principle

The accurate quantification of this compound is critical for ensuring the safety and efficacy of pharmaceutical products. The USP monograph for this compound Injection outlines a reversed-phase HPLC method that separates this compound from potential impurities and degradation products.[1] This method utilizes an octylsilane (B1236092) (C8) column with an ion-pairing agent in the mobile phase to achieve optimal retention and resolution. Detection is performed using an ultraviolet (UV) detector. Recent updates to the this compound USP monograph have incorporated modern HPLC methods for assay and purity, replacing older titration techniques to align with global ICH standards.[2]

Chromatographic Conditions

A summary of the typical chromatographic conditions for the analysis of this compound is provided below. These are based on the USP monograph for this compound Injection.[1]

ParameterValue
Column L7 packing (Octylsilane C8), 4.6-mm x 15-cm
Mobile Phase 85:15 mixture of aqueous buffer and methanol. The aqueous buffer consists of 0.05 M monobasic sodium phosphate (B84403), ~0.5 g/L sodium 1-octanesulfonate, and ~0.045 g/L edetate disodium. The pH is adjusted to 3.8 with phosphoric acid.[1][3]
Flow Rate 2.0 mL/minute[1]
Injection Volume 20 µL
Detector UV at 280 nm[1]
Column Temperature Ambient

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Dissolve 6.9 g of monobasic sodium phosphate in 1 L of HPLC-grade water to make a 0.05 M solution.

  • To this solution, add 519 mg of sodium 1-octanesulfonate and 45 mg of edetate disodium.

  • Mix thoroughly to dissolve all components.

  • Adjust the pH of the aqueous solution to 3.8 by the dropwise addition of phosphoric acid.[1]

  • Combine 85 volumes of this aqueous buffer with 15 volumes of methanol.

  • Filter the final mobile phase through a 0.45 µm membrane filter and degas before use.

Standard Solution Preparation (0.1 mg/mL of this compound):

  • Accurately weigh a suitable quantity of USP this compound Bitartrate (B1229483) Reference Standard (RS).

  • Dissolve the standard in the Mobile Phase.

  • Quantitatively dilute with the Mobile Phase to obtain a final concentration of approximately 0.1 mg of this compound per mL.[1] (Note: The molecular weight of this compound bitartrate is 333.29 g/mol , and that of this compound is 183.20 g/mol . This conversion must be applied when calculating the concentration).

Sample (Assay) Solution Preparation:

  • Accurately weigh a portion of the this compound drug substance or measure a volume of this compound Injection.

  • Dissolve and dilute the sample with the Mobile Phase to achieve a final concentration of approximately 0.1 mg/mL of this compound.[1]

System Suitability Solution Preparation:

  • Prepare a solution of dopamine (B1211576) hydrochloride in the Standard Solution to obtain a concentration of about 0.1 mg of dopamine hydrochloride per mL.[1]

HPLC Analysis Workflow

The general workflow for performing the HPLC analysis is as follows:

HPLC Analysis Workflow HPLC Analysis Workflow for this compound prep_solutions Prepare Mobile Phase, Standard, and Sample Solutions system_equilibration Equilibrate HPLC System with Mobile Phase prep_solutions->system_equilibration system_suitability Perform System Suitability Tests (Inject Standard and SST Solutions) system_equilibration->system_suitability sample_analysis Inject Blank, Standard, and Sample Solutions system_suitability->sample_analysis If SST passes data_acquisition Acquire Chromatographic Data sample_analysis->data_acquisition data_processing Process Data: Integrate Peaks, Calculate Concentrations data_acquisition->data_processing reporting Generate Analysis Report data_processing->reporting

Caption: A flowchart of the experimental workflow for the HPLC analysis of this compound.

System Suitability

Before sample analysis, the chromatographic system must meet the criteria defined in the USP monograph.

ParameterAcceptance Criteria
Resolution (R) The resolution between the this compound and dopamine hydrochloride peaks must be not less than 3.5.[1]
Relative Standard Deviation (RSD) The RSD for replicate injections of the Standard preparation must be not more than 2.0%.[1]
Tailing Factor (T) A tailing factor of not more than 2.0 for the this compound peak is generally considered acceptable.

Method Validation Summary

The following table summarizes representative data from a validation study of a stability-indicating HPLC method for this compound tartrate. This provides an example of the performance characteristics expected from a well-validated method.

Validation ParameterResult
Linearity (Concentration Range) 0.3 – 10 mg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.25% – 101.81%[4]
Precision (% RSD) < 2.0% (for intra-day and inter-day)[4]
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Data Presentation and Calculations

The concentration of this compound in the sample is calculated by comparing the peak response of the sample solution to that of the standard solution.

Calculation Formula:

Csample = (Asample / Astandard) * Cstandard

Where:

  • Csample is the concentration of this compound in the sample solution.

  • Asample is the peak area of this compound in the sample chromatogram.

  • Astandard is the peak area of this compound in the standard chromatogram.

  • Cstandard is the concentration of this compound in the standard solution.

Signaling Pathways and Logical Relationships

The relationship between the analytical method components and the desired outcome (a valid result) can be visualized as follows:

Analytical Method Logic Logical Relationship for Valid HPLC Results cluster_inputs Method Inputs cluster_process Analytical Process cluster_outputs Method Outputs instrument Qualified HPLC System method Defined Chromatographic Method Parameters instrument->method column Appropriate Column (L7) column->method reagents High-Purity Reagents (Mobile Phase) reagents->method standards Certified Reference Standard sst System Suitability Testing standards->sst sample Properly Prepared Sample sample->method method->sst raw_data Chromatographic Data (Peak Area, Retention Time) sst->raw_data If Passed valid_result Accurate and Precise This compound Quantification raw_data->valid_result

Caption: A diagram illustrating the logical flow from inputs to a valid analytical result.

References

Application Notes and Protocols for Epinephrine Infusion in Human Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting epinephrine infusion studies in humans to investigate metabolic responses. The information is intended to guide researchers in designing and executing methodologically sound experiments.

Introduction

This compound, a critical hormone and neurotransmitter, plays a pivotal role in regulating energy metabolism, particularly during "fight or flight" responses.[] Intravenous infusion of this compound in a controlled research setting is a valuable technique to elucidate its effects on various metabolic pathways, including glucose and lipid metabolism, and overall energy expenditure. These studies are essential for understanding the pathophysiology of metabolic disorders and for the development of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound infusion studies in humans, providing a reference for typical infusion rates and observed metabolic effects.

Table 1: this compound Infusion Protocols and Resulting Plasma Concentrations

Infusion Rate (per minute)DurationResulting Plasma this compound ConcentrationStudy PopulationReference
0.18 nmol/kg23 hours4720 +/- 340 pmol/LHealthy men[2][3]
0.01 µg/kg fat-free massNot Specified95 - 250 pg/mL (Physiological threshold)Healthy young women[4]
0.03 µg/kg fat-free massNot SpecifiedDose-dependent increaseHealthy young women[4]
0.1 µg/kg fat-free massNot SpecifiedDose-dependent increaseHealthy young women[4]
0.1 µg4 hours94 +/- 32 pg/mLNormal-weight young men[5][6]
0.5 µg4 hoursDose-dependent increaseNormal-weight young men[5][6]
1.0 µg4 hoursDose-dependent increaseNormal-weight young men[5][6]
2.0 µg8.5 hoursHigh physiological rangeHealthy young adult men[7]
10 ng/kg20 minutes (stepwise)Comparable to hypoglycemic responseType 1 diabetes & healthy individuals[8]
25 ng/kg20 minutes (stepwise)Comparable to hypoglycemic responseType 1 diabetes & healthy individuals[8]
50 ng/kg20 minutes (stepwise)Comparable to hypoglycemic responseType 1 diabetes & healthy individuals[8]

Table 2: Metabolic and Physiological Responses to this compound Infusion

ParameterInfusion ProtocolObserved EffectReference
Metabolic Rate (MR) / Resting Energy Expenditure (REE) 0.18 nmol/kg/min for 23h12% increase in REE[2][3]
0.01, 0.03, 0.1 µg/kg ffm/min8%, 16%, and 29% increase in MR, respectively[4]
0.1 µ g/min 3.6 +/- 1.0% increase in MR[5][6]
2.0 µ g/min for 8.5h17% increase in energy expenditure[7]
Respiratory Quotient (RQ) 0.18 nmol/kg/min for 23hIncreased from 0.832 to 0.879, indicating increased carbohydrate oxidation[2][3]
Plasma Glucose 0.5, 1.0, 2.0 µ g/min for 8.5hIncreased by ~20 mg/dL from a baseline of 83 mg/dL[7]
Plasma Non-Esterified Fatty Acids (NEFAs) and Glycerol 10, 25, 50 ng/kg/min (stepwise)Significant increase in individuals with Type 1 diabetes[8]
Heart Rate and Blood Pressure 0.18 nmol/kg/min for 23hTransient increase in heart rate and systolic blood pressure[2][3]

Experimental Protocols

General Subject Preparation
  • Subject Screening: Participants should undergo a thorough medical history, physical examination, and routine blood tests to ensure they are healthy and meet the inclusion criteria for the study.

  • Dietary Control: For several days preceding the study, subjects should consume a standardized diet to minimize variability in metabolic parameters.[2][3]

  • Fasting: Subjects should be in a postabsorptive state, typically requiring an overnight fast of 10-12 hours before the infusion.

  • Acclimatization: On the morning of the study, subjects should rest comfortably in a quiet, temperature-controlled room for at least 30 minutes to reach a basal metabolic state.

This compound Infusion Protocol (Example)

This protocol is a general guideline and should be adapted based on specific research questions.

  • Catheter Placement: Insert intravenous catheters into a forearm vein for the infusion of this compound and into a contralateral hand or forearm vein, which may be heated to "arterialize" the venous blood, for blood sampling.

  • Saline Infusion (Baseline): Begin with an intravenous infusion of saline for a baseline period (e.g., 60 minutes) to collect baseline metabolic and physiological data.[5][6][9]

  • This compound Infusion:

    • Prepare the this compound solution in sterile saline.

    • Administer the this compound infusion using a calibrated infusion pump at the desired rate (see Table 1 for examples).

    • The infusion can be a continuous infusion at a single rate or a stepwise increase in the infusion rate to assess dose-response effects.[8]

  • Monitoring: Continuously monitor heart rate and blood pressure throughout the infusion period.[2][3]

  • Blood Sampling: Collect blood samples at regular intervals (e.g., every 15-30 minutes) to measure plasma concentrations of this compound, glucose, insulin (B600854), glucagon (B607659), lactate, glycerol, and non-esterified fatty acids (NEFAs).[4][8]

Hyperinsulinaemic-Euglycaemic Clamp with this compound Infusion

This technique is used to assess the metabolic effects of this compound under conditions of controlled plasma insulin and glucose levels.

  • Clamp Procedure:

    • Initiate a continuous intravenous infusion of insulin at a constant rate (e.g., 0.75 mU/kg/min).[8]

    • Simultaneously, infuse a variable rate of 10% or 20% dextrose solution to maintain euglycemia (plasma glucose at a target level, e.g., 4.0–6.0 mmol/l).[8]

    • Monitor plasma glucose every 5-10 minutes and adjust the dextrose infusion rate accordingly.

  • This compound Infusion: Once the euglycaemic clamp is stable (typically after 60-120 minutes), begin the this compound infusion as described in section 3.2.[8]

Measurement of Metabolic Rate
  • Indirect Calorimetry: Use a ventilated hood system to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Calculation: Calculate the metabolic rate (energy expenditure) and respiratory quotient (RQ) from the VO2 and VCO2 data using standard equations.[2][3] Measurements should be taken at baseline and throughout the this compound infusion.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Metabolic Regulation

This compound exerts its metabolic effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[] The downstream signaling cascade, primarily through the β-adrenergic receptor, involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] cAMP then activates protein kinase A (PKA), which phosphorylates and modulates the activity of key metabolic enzymes.[10][11] For instance, in muscle and liver cells, this pathway stimulates glycogenolysis (the breakdown of glycogen (B147801) to glucose) by activating glycogen phosphorylase and inhibits glycogenesis (glycogen synthesis) by inactivating glycogen synthase.[11][12]

Epinephrine_Signaling_Pathway cluster_cell Target Cell (e.g., Hepatocyte, Myocyte) This compound This compound Receptor β-Adrenergic Receptor (GPCR) This compound->Receptor Binds to G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive Protein Kinase A cAMP->PKA_inactive Activates PKA_active Active Protein Kinase A PKA_inactive->PKA_active Glycogen_Synthase_a Glycogen Synthase (Active) PKA_active->Glycogen_Synthase_a Inhibits Phosphorylase_Kinase_inactive Phosphorylase Kinase (Inactive) PKA_active->Phosphorylase_Kinase_inactive Activates Glycogen_Synthase_b Glycogen Synthase (Inactive) Glycogen_Synthase_a->Glycogen_Synthase_b Phosphorylase_Kinase_active Phosphorylase Kinase (Active) Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active Glycogen_Phosphorylase_b Glycogen Phosphorylase (Inactive) Phosphorylase_Kinase_active->Glycogen_Phosphorylase_b Activates Glycogen_Phosphorylase_a Glycogen Phosphorylase (Active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glucose_1_P Glucose-1-Phosphate Glycogen_Phosphorylase_a->Glucose_1_P Breaks down Glycogen Glycogen Glycogen->Glycogen_Phosphorylase_a

Caption: this compound signaling cascade leading to glycogenolysis.

Experimental Workflow for an this compound Infusion Study

The following diagram illustrates a typical workflow for a human metabolic study involving this compound infusion.

Experimental_Workflow cluster_prep Pre-Study Phase cluster_study_day Study Day cluster_post_study Post-Study Phase Screening Subject Screening (Inclusion/Exclusion Criteria) Diet Standardized Diet (3-5 days) Screening->Diet Fasting Overnight Fast (10-12 hours) Diet->Fasting Acclimatization Rest and Acclimatization (≥30 mins) Fasting->Acclimatization Catheterization IV Catheter Placement (Infusion and Sampling) Acclimatization->Catheterization Baseline Baseline Measurements (Saline Infusion) Catheterization->Baseline Infusion This compound Infusion (Constant or Stepwise) Baseline->Infusion Monitoring Continuous Monitoring (HR, BP) Infusion->Monitoring Sampling Blood Sampling (Metabolites, Hormones) Infusion->Sampling Calorimetry Indirect Calorimetry (REE, RQ) Infusion->Calorimetry Analysis Biochemical Analysis of Blood Samples Sampling->Analysis Data_Processing Data Processing and Statistical Analysis Calorimetry->Data_Processing Analysis->Data_Processing Interpretation Interpretation of Results Data_Processing->Interpretation

Caption: Workflow of an this compound infusion metabolic study.

References

Application Notes and Protocols for Measuring Myocardial Epinephrine via Microdialysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the microdialysis technique for the precise measurement of epinephrine in the myocardial interstitial fluid. This powerful in vivo method allows for continuous sampling of endogenous and exogenous substances directly from the heart tissue, offering valuable insights into cardiac physiology, pharmacology, and pathology.

Introduction to Myocardial Microdialysis for this compound Measurement

Microdialysis is a minimally invasive sampling technique that enables the monitoring of chemical concentrations in the interstitial fluid of tissues.[1] When applied to the heart, it provides a dynamic profile of neurotransmitters like this compound, reflecting the local sympathetic tone and response to various stimuli. This is particularly crucial for understanding conditions such as myocardial ischemia, heart failure, and the effects of cardiotropic drugs.[2][3]

The technique involves the implantation of a small, semi-permeable microdialysis probe into the myocardial tissue. The probe is continuously perfused with a physiological solution (perfusate), and substances from the interstitial fluid diffuse across the membrane into the perfusate, which is then collected as dialysate for analysis. The concentration of this compound in the dialysate is proportional to its concentration in the myocardial interstitial fluid.

Experimental Workflow

The overall workflow for a myocardial microdialysis experiment to measure this compound involves several key stages, from probe selection and surgical implantation to sample analysis and data interpretation.

Myocardial Microdialysis Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Model Selection B Microdialysis Probe Selection & Calibration A->B C Surgical Implantation of Probe B->C D Stabilization Period C->D E Perfusion & Dialysate Collection D->E F Sample Handling & Storage E->F G This compound Quantification (HPLC-ECD) F->G H Data Analysis G->H

Caption: Experimental workflow for myocardial this compound measurement.

Detailed Experimental Protocols

Animal Models

Rats and pigs are commonly used animal models for in vivo cardiac microdialysis studies.[2][4] The choice of model depends on the specific research question, with rats being suitable for initial screenings and pigs offering a closer anatomical and physiological resemblance to humans.

Microdialysis Probe Selection and Preparation

Linear or flexible microdialysis probes are often preferred for myocardial implantation to minimize tissue damage.[3][4] Probes with a molecular weight cut-off (MWCO) of 20 kDa are suitable for the collection of small molecules like this compound.[1] Before implantation, it is crucial to determine the in vitro recovery rate of the probe for this compound to accurately estimate the interstitial concentration from the dialysate concentration.

Surgical Protocol for Probe Implantation (Rat Model)

This protocol is adapted from methodologies described for northis compound (B1679862) and can be applied for this compound measurement.[3]

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).

  • Surgical Preparation: Shave and disinfect the chest area. Perform a thoracotomy to expose the heart.

  • Probe Implantation: Gently insert a linear microdialysis probe into the left ventricular free wall. A small needle attached to the probe tip can facilitate insertion. The probe should be positioned within the myocardium.

  • Securing the Probe: Secure the probe in place with a drop of tissue adhesive at the entry point and suture the inlet and outlet tubing to the surrounding muscle to prevent dislodgement.

  • Externalization: Tunnel the tubing subcutaneously to the back of the neck for external access.

  • Closure: Close the thoracic cavity and suture the incisions.

  • Recovery: Allow the animal to recover from surgery before starting the experiment. A stabilization period of 1.0–1.5 hours after probe insertion is recommended to allow the tissue to equilibrate.[3]

Microdialysis Perfusion and Sample Collection
  • Perfusion Solution: Use a Ringer's solution or artificial cerebrospinal fluid (aCSF) as the perfusate. The composition should be isotonic and mimic the ionic composition of the interstitial fluid.

  • Flow Rate: Perfuse the probe at a low and constant flow rate, typically between 1 and 2 µL/min.[3]

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into small collection vials.[3] To prevent the oxidation of this compound, it is recommended to add a small amount of antioxidant solution (e.g., 0.05 M perchloric acid) to the collection vials.[3]

  • Storage: Immediately place the collected samples on ice and store them at -80°C until analysis.

Analytical Protocol: HPLC with Electrochemical Detection (HPLC-ECD)

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying catecholamines in microdialysate samples.[5][6]

  • Chromatographic System: An HPLC system equipped with a C18 reverse-phase column is suitable for separating this compound from other compounds in the dialysate.[5][7]

  • Mobile Phase: A common mobile phase consists of a phosphate (B84403) or citrate (B86180) buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) and a small percentage of organic solvent like methanol (B129727) or acetonitrile, adjusted to an acidic pH.[5][7]

  • Electrochemical Detector: The electrochemical detector should be set at an oxidizing potential that is optimal for this compound detection (e.g., +100 mV to +650 mV, depending on the electrode configuration).[5]

  • Quantification: The concentration of this compound in the dialysate is determined by comparing the peak area of the sample to that of known standards.

Data Presentation

The following tables summarize representative quantitative data for myocardial interstitial fluid (MIF) this compound concentrations obtained through microdialysis.

Table 1: Basal and Stimulated Myocardial Interstitial this compound Concentrations in Pigs

ConditionMyocardial Interstitial this compound (nmol/L)
Baseline0.31 ± 0.05
Intracoronary this compound Infusion (10 ng/kg/min)Increases up to 140 ± 30
Intracoronary this compound Infusion (50 ng/kg/min)Increases up to 140 ± 30
Intracoronary this compound Infusion (100 ng/kg/min)Increases up to 140 ± 30

Data are presented as mean ± SEM. Sourced from Circulation (2001).[2]

Table 2: HPLC-ECD Parameters for Catecholamine Analysis

ParameterValue
Column C18 Reverse-Phase
Mobile Phase 0.1 M Citrate Buffer, 7% Methanol, 0.3 mM EDTA, 0.5 mM 1-octanesulfonic acid
Flow Rate 1.2 ml/min
Detection Electrochemical Detector
Guard Cell Potential +650 mV
Analytical Electrode 1 Potential +100 mV
Analytical Electrode 2 Potential +350 mV
Detection Limit < 10 pg

Adapted from J Pharm Biomed Anal (1999).[5]

Signaling Pathways of this compound in Cardiomyocytes

This compound exerts its effects on cardiomyocytes by binding to adrenergic receptors (ARs), primarily β-adrenergic and α-adrenergic receptors.[] This binding initiates intracellular signaling cascades that regulate cardiac function, including heart rate, contractility, and metabolism.[9][10]

β-Adrenergic Receptor Signaling

The binding of this compound to β-adrenergic receptors (mainly β1 and β2 in the heart) activates a Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a physiological response.[11]

Beta_Adrenergic_Signaling This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR G_Protein Gs Protein Beta_AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Targets Downstream Targets (e.g., L-type Ca2+ channels, Phospholamban) PKA->Targets phosphorylates Response Increased Heart Rate & Contractility Targets->Response

Caption: β-Adrenergic receptor signaling pathway in cardiomyocytes.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound stimulates a Gq-protein, which activates phospholipase C (PLC).[12] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC), both contributing to an increase in cardiac contractility.

Alpha_Adrenergic_Signaling This compound This compound Alpha_AR α1-Adrenergic Receptor This compound->Alpha_AR Gq_Protein Gq Protein Alpha_AR->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca2+ Release SR->Ca_release Response Increased Contractility Ca_release->Response PKC->Response

Caption: α1-Adrenergic receptor signaling pathway in cardiomyocytes.

References

Epinephrine: Application Notes and Protocols for Therapy and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic uses and clinical research applications of epinephrine. Detailed protocols for key experiments and quantitative data summaries are included to support laboratory and clinical investigations.

Therapeutic Applications of this compound

This compound is a potent sympathomimetic catecholamine that exerts its effects by binding to α- and β-adrenergic receptors.[1] Its physiological responses are dose-dependent, with lower doses primarily activating β-receptors for bronchodilation and cardiac stimulation, and higher doses engaging α-receptors to produce vasoconstriction.[1] This dual action makes it a critical medication in the management of several life-threatening conditions.

Anaphylaxis

This compound is the first-line treatment for anaphylaxis, a severe, life-threatening allergic reaction.[2][3] Prompt administration is crucial and has been associated with improved outcomes, including a potential reduction in biphasic reactions.[4][5][6]

Table 1: this compound Dosing for Anaphylaxis

PopulationDosingAdministration RouteFrequency
Adults & Children ≥30 kg 0.3 to 0.5 mg[7]Intramuscular (IM) or Subcutaneous (SC) into the anterolateral thigh[7]Every 5 to 10 minutes as needed[7]
Children <30 kg 0.01 mg/kg (up to 0.3 mg)[7]Intramuscular (IM) or Subcutaneous (SC) into the anterolateral thigh[7]Every 5 to 10 minutes as needed[7]
Refractory Anaphylaxis (IV Infusion) Initial rate: 5 to 15 mcg/min, titrated to response[8]Intravenous (IV) InfusionContinuous, with adjustments based on clinical response[8]
Cardiac Arrest

In cardiac arrest, this compound is a primary medication used for its potent vasoconstrictive effects, which improve cerebral and coronary perfusion pressures.[9][10] It is a core component of Advanced Cardiac Life Support (ACLS) protocols.[9][10] While studies have shown that this compound improves the rate of return of spontaneous circulation (ROSC), its effect on survival to hospital discharge and neurological outcomes is still a subject of ongoing research.[11][12][13]

Table 2: this compound Dosing in Cardiac Arrest (ACLS Guidelines)

Administration RouteDosingFrequencyNotes
Intravenous (IV) / Intraosseous (IO) 1 mg[1]Every 3 to 5 minutes[1]Follow each dose with a 20 mL saline flush.[14]
Endotracheal Tube (ET) 2 to 2.5 mg diluted in 10 mL of normal saline[1]Every 3 to 5 minutesUsed when IV/IO access is not available.[10]
IV Infusion (Post-ROSC Hypotension) 2 to 10 mcg/min[1]Continuous, titrated to effectTo maintain adequate blood pressure after circulation returns.[1]
Septic Shock

This compound is used in septic shock to increase mean arterial pressure (MAP) in patients who remain hypotensive despite fluid resuscitation and other vasopressors.[15][16] It is generally considered a second or third-line agent after northis compound (B1679862) and vasopressin.[17]

Table 3: this compound Dosing for Septic Shock

Administration RouteDosingTitrationGoal
Intravenous (IV) Infusion 0.05 to 2 mcg/kg/min[7][8]Adjust every 10-15 minutes in increments of 0.05 to 0.2 mcg/kg/min[7]Achieve and maintain a mean arterial pressure (MAP) of ≥65 mmHg.[17]

Clinical Research Applications

This compound is the subject of ongoing clinical research to optimize its use and explore new delivery methods.

Dose-Response and Timing Studies

Research continues to investigate the optimal dosing and timing of this compound administration, particularly in cardiac arrest. Studies have explored high-dose versus standard-dose this compound, with results suggesting that higher doses may not improve long-term outcomes and could be harmful.[12][13] The timing of the first this compound dose in out-of-hospital cardiac arrest is also a critical area of study, with some evidence suggesting that earlier administration is associated with improved survival.[18]

Alternative Delivery Methods

To overcome barriers associated with needle-based administration, such as needle phobia and incorrect usage, alternative delivery methods for anaphylaxis treatment are under active investigation.[19]

  • Intranasal this compound : A nasal spray formulation (neffy®) has been approved and has shown comparable efficacy to intramuscular injection in real-world use.[20][21] Clinical trials have demonstrated rapid absorption with this method.[22]

  • Sublingual this compound : A sublingual film (Anaphylm™) is in development and has shown promising pharmacokinetic profiles in early-phase trials.[23][24]

Table 4: Comparison of Alternative this compound Delivery Methods in Clinical Trials

Delivery MethodProduct ExampleKey Findings from Clinical Trials
Intranasal Spray neffy®Successfully treated ~89% of patients with a single dose in a real-world evidence study.[20][21] Achieved clinical threshold plasma concentrations faster than IM autoinjectors in some subjects.[22]
Sublingual Film Anaphylm™Median time to maximum concentration (Tmax) of 15 minutes, comparable to or faster than some autoinjectors.[24][25]
Combination Therapies

Research is also exploring the use of this compound in combination with other agents to improve outcomes. In septic shock, studies have compared this compound to combinations of dobutamine (B195870) and northis compound.[26][27] For local anesthesia, this compound is often combined with anesthetic agents to prolong their effect.

Experimental Protocols

Protocol: ACLS for Pulseless Cardiac Arrest (VF/pVT Pathway)

This protocol outlines the key steps for managing a patient in ventricular fibrillation (VF) or pulseless ventricular tachycardia (pVT) according to ACLS guidelines.

  • Initiate High-Quality CPR: Start chest compressions at a rate of 100-120 per minute and a depth of at least 2 inches, allowing for full chest recoil. Provide ventilations at a ratio of 30 compressions to 2 breaths.[9]

  • Rhythm Check and Defibrillation: After 2 minutes of CPR, check the cardiac rhythm. If VF or pVT is present, deliver one shock. The energy dose will depend on the defibrillator type (biphasic or monophasic).[9]

  • Resume CPR: Immediately resume CPR for another 2 minutes.[9]

  • Administer this compound: After the second shock, if the rhythm is still VF/pVT, administer 1 mg of this compound IV/IO. Repeat every 3-5 minutes.[9]

  • Administer Antiarrhythmic: After the third shock, consider administering an antiarrhythmic medication such as amiodarone (B1667116) or lidocaine.[9]

  • Continue Cycles: Continue the cycle of 2 minutes of CPR, rhythm checks, shocks as indicated, and medication administration.[9]

Protocol: this compound Infusion for Septic Shock

This protocol describes the initiation and titration of an this compound infusion for a patient in septic shock with persistent hypotension.

  • Preparation: Dilute 1 mg of this compound in a compatible solution (e.g., dextrose 5% in water) to a final concentration of 16 mcg/mL.[8]

  • Initial Infusion: Start the infusion at a rate of 0.05 mcg/kg/min through a large vein, preferably a central line.[7][8]

  • Titration: Monitor the patient's mean arterial pressure (MAP) continuously. Titrate the infusion rate every 10-15 minutes in increments of 0.05 to 0.2 mcg/kg/min to achieve a target MAP of ≥65 mmHg.[7]

  • Monitoring: Continuously monitor heart rate, blood pressure, and for signs of adverse effects such as tachyarrhythmias or myocardial ischemia.[28]

  • Weaning: Once the patient's hemodynamic status improves and the underlying cause of shock is being addressed, gradually taper the this compound infusion.[8]

Protocol: Clinical Trial of Intranasal this compound for Anaphylaxis

This protocol outlines a typical design for a clinical trial evaluating the pharmacokinetics of intranasal this compound.

  • Subject Recruitment: Enroll healthy adult volunteers who meet specific inclusion and exclusion criteria (e.g., age, BMI, no history of cardiovascular disease).[22][29]

  • Study Design: Employ a crossover design where each subject receives both the investigational intranasal this compound and a comparator (e.g., intramuscular this compound autoinjector) in a randomized sequence, with a washout period between treatments.[22]

  • Dosing and Administration: Administer a single dose of the intranasal this compound and the comparator according to the study protocol.[22]

  • Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., -1, 0, 2, 4, 6, 8, 10, 15, 20, 30, 60, and 120 minutes post-dose) to measure plasma this compound concentrations.[22]

  • Pharmacodynamic and Safety Assessments: Monitor vital signs (heart rate, blood pressure), perform electrocardiograms (ECGs), and conduct nasal examinations before and after administration. Record any adverse events.[22]

  • Data Analysis: Analyze the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) to compare the bioavailability of the intranasal formulation to the intramuscular injection.[22]

Visualizations

EpinephrineSignalingPathway cluster_beta β-Adrenergic Receptor Pathway cluster_alpha α-Adrenergic Receptor Pathway Epinephrine_beta This compound BetaReceptor β-Receptor Epinephrine_beta->BetaReceptor G_protein_s Gs Protein BetaReceptor->G_protein_s Activates AdenylateCyclase Adenylyl Cyclase G_protein_s->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse_beta Cellular Response (e.g., Bronchodilation, Increased Heart Rate) PKA->CellularResponse_beta Phosphorylates targets leading to Epinephrine_alpha This compound AlphaReceptor α1-Receptor Epinephrine_alpha->AlphaReceptor G_protein_q Gq Protein AlphaReceptor->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to CalciumRelease Ca²⁺ Release IP3_DAG->CalciumRelease Stimulates CellularResponse_alpha Cellular Response (e.g., Vasoconstriction) CalciumRelease->CellularResponse_alpha Leads to

Caption: this compound's dual signaling pathways via α and β-adrenergic receptors.

TherapeuticApplications cluster_conditions Therapeutic Uses cluster_mechanisms Primary Mechanisms of Action This compound This compound Anaphylaxis Anaphylaxis This compound->Anaphylaxis CardiacArrest Cardiac Arrest This compound->CardiacArrest SepticShock Septic Shock This compound->SepticShock Vasoconstriction α1-mediated Vasoconstriction Anaphylaxis->Vasoconstriction Reverses vasodilation Bronchodilation β2-mediated Bronchodilation Anaphylaxis->Bronchodilation Relieves bronchospasm CardiacArrest->Vasoconstriction Increases perfusion pressure CardiacStimulation β1-mediated Cardiac Stimulation CardiacArrest->CardiacStimulation Increases heart rate & contractility SepticShock->Vasoconstriction Increases mean arterial pressure

Caption: Logical relationship of this compound's therapeutic applications and mechanisms.

ExperimentalWorkflow Start Screening & Enrollment Randomization Randomization Start->Randomization TreatmentA Group A: Investigational this compound (e.g., Intranasal) Randomization->TreatmentA TreatmentB Group B: Comparator this compound (e.g., Intramuscular) Randomization->TreatmentB Dosing Drug Administration TreatmentA->Dosing TreatmentB->Dosing PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling Dosing->PK_PD_Sampling SafetyMonitoring Safety Monitoring (Vital Signs, ECG, AEs) PK_PD_Sampling->SafetyMonitoring Washout Washout Period SafetyMonitoring->Washout Crossover Crossover to Alternate Treatment Washout->Crossover DataAnalysis Data Analysis Washout->DataAnalysis After all periods Crossover->Dosing End Study Conclusion DataAnalysis->End

Caption: Typical crossover clinical trial workflow for a new this compound formulation.

References

Creating epinephrine solutions for injection and laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I cannot provide detailed protocols for the creation of epinephrine solutions for injection. The preparation of sterile injectable medications is a highly regulated and complex process that requires specialized expertise, equipment, and adherence to strict safety and quality control standards to prevent contamination and ensure accurate dosing. Incorrectly prepared solutions can lead to severe adverse health effects, including infection and overdose.

For laboratory use, it is recommended to consult established pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) for official monographs and preparation guidelines. Additionally, commercially prepared and certified this compound solutions are available from reputable chemical and pharmaceutical suppliers, which is the safest and most reliable method for obtaining solutions for research purposes.

However, I can provide general information regarding the properties, stability, and signaling pathways of this compound that may be useful for researchers, scientists, and drug development professionals in a research and development context.

Properties and Stability of this compound

This compound is a catecholamine that is sensitive to light, air (oxidation), and changes in pH. Its stability is a critical factor in the preparation and storage of solutions.

Factors Affecting this compound Solution Stability

Several factors can influence the degradation of this compound in solution:

  • pH: this compound is most stable in acidic solutions, typically between pH 2.5 and 4.5[1]. As the pH increases, the rate of oxidation and racemization can increase, leading to a loss of potency[2][3]. However, very low pH can also affect stability.

  • Oxidation: this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat[2][4][5]. This process can lead to the formation of colored degradation products like adrenochrome (B1665551) and melanin[2][4]. To minimize oxidation, solutions are often prepared with antioxidants such as sodium metabisulfite (B1197395) and may be packaged under an inert gas like nitrogen[5].

  • Light: Exposure to light can cause the degradation of this compound. Therefore, solutions should be stored in light-resistant containers, such as amber vials[2][4][5].

  • Temperature: Elevated temperatures accelerate the degradation of this compound[5][6]. Solutions should generally be stored at controlled room temperature or refrigerated, as specified by the manufacturer or pharmacopeial standards.

  • Presence of Metal Ions: Metal ions, such as iron and aluminum, can catalyze the oxidation of this compound[1][2]. It is important to use high-purity water and containers that do not leach metal ions.

  • Racemization: The pharmacologically active form of this compound is the l-isomer. Over time, this can convert to the less active d-isomer, a process known as racemization, which reduces the solution's potency[2].

Quantitative Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound solutions under various conditions.

Table 1: Effect of pH on this compound Stability

pH RangeStability ProfileKey Degradation Pathways
2.5 - 4.5Maximum stability[1]Minimal degradation
> 4.5Decreased stabilityIncreased oxidation and racemization[2][3]

Table 2: Stability of Extemporaneously Prepared this compound Solutions

ConcentrationStorage ConditionsStability DurationReference
1 mg/10 mLRoom temperature, protected from light, in glass vials and plastic syringes7 days[4]
7 mg/10 mLRoom temperature, protected from light, in glass vials and plastic syringesAt least 56 days[4]
0.1 mg/mLVaried conditionsSignificant degradation by 14 days in one study, no degradation up to 168 days in another[7]
1 mg/mLVaried conditionsStable and sterile for 90 days (limited evidence)[7]
Diluted in 0.9% saline4°C or 20°C, with or without fluorescent light, in syringesUp to 90 days[8]

Experimental Protocols

While specific, detailed protocols for creating injectable solutions cannot be provided, a general workflow for preparing and analyzing this compound solutions for laboratory use is outlined below. This is for informational purposes only and is not a substitute for established, validated laboratory procedures.

General Workflow for Preparation and Analysis of this compound Solutions

G cluster_prep Solution Preparation cluster_analysis Solution Analysis prep1 Weighing of this compound and Excipients prep2 Dissolution in High-Purity Water prep1->prep2 prep3 pH Adjustment prep2->prep3 prep4 Sterile Filtration (if applicable) prep3->prep4 prep5 Filling into Light-Resistant Containers prep4->prep5 analysis1 Visual Inspection (Color, Particulates) prep5->analysis1 Transfer to QC analysis2 pH Measurement analysis1->analysis2 analysis3 Concentration Assay (e.g., HPLC) analysis2->analysis3 analysis4 Stability Testing (Forced Degradation) analysis3->analysis4

Caption: General workflow for this compound solution preparation and analysis.

Key Experimental Methodologies
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard analytical technique used to determine the concentration of this compound and to detect and quantify any degradation products. A reversed-phase column is typically used with a UV detector. The mobile phase composition and flow rate must be optimized to achieve good separation of this compound from its potential impurities.

  • pH Measurement: A calibrated pH meter is used to measure the pH of the solution. This is a critical parameter for ensuring the stability of this compound.

  • Forced Degradation Studies: To assess the stability of a formulation, forced degradation studies are often performed. This involves exposing the solution to stress conditions such as heat, light, acid, base, and oxidizing agents to accelerate degradation. The degradation products can then be identified and the degradation pathways elucidated.

This compound Signaling Pathway

This compound exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors. The binding of this compound initiates a downstream signaling cascade that varies depending on the receptor subtype and the tissue.

G cluster_receptor Adrenergic Receptors cluster_effect Downstream Effects alpha1 α1 PLC ↑ Phospholipase C alpha1->PLC alpha2 α2 AC_inhibit ↓ Adenylyl Cyclase alpha2->AC_inhibit beta1 β1 AC_stimulate ↑ Adenylyl Cyclase beta1->AC_stimulate beta2 β2 beta2->AC_stimulate This compound This compound This compound->alpha1 This compound->alpha2 This compound->beta1 This compound->beta2 IP3_DAG ↑ IP3 and DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Simplified this compound signaling pathways via adrenergic receptors.

Disclaimer: This information is for educational and research purposes only and should not be used as a substitute for professional medical or scientific advice. The preparation of pharmaceutical solutions requires strict adherence to regulatory guidelines and should only be performed by qualified individuals in appropriate facilities.

References

Troubleshooting & Optimization

Epinephrine degradation with exposure to heat or cold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epinephrine. The information addresses common issues related to this compound degradation when exposed to heat or cold.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Standard recommendations for this compound solutions, including those in auto-injectors, are to store them at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] Temperature excursions are generally permitted between 15°C and 30°C (59°F to 86°F).[1] It is also crucial to protect this compound solutions from light, as it can accelerate degradation.[2][3]

Q2: What happens if my this compound samples are accidentally frozen?

A2: Multiple studies have shown that exposure to cold or freezing temperatures does not cause significant degradation of the this compound molecule itself.[1][2] Even after multiple freeze-thaw cycles, the concentration of this compound has been found to remain stable.[2] However, for this compound in auto-injectors, freezing may damage the injection mechanism, even if the drug itself is stable.[1][2] While some studies found that auto-injectors still fired correctly after being frozen, more research is needed to fully establish the effect of freezing on the device's mechanical function.[1][2]

Q3: How does heat exposure affect the stability of this compound?

A3: Heat exposure leads to the degradation of this compound, with the extent of degradation depending on the temperature and duration of exposure.[1] Prolonged and constant heat exposure results in more significant degradation than intermittent or short-term exposure.[1] High temperatures accelerate oxidation, racemization, and sulfonation, leading to a loss of potency.[3]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways for this compound are:

  • Oxidation: In the presence of oxygen, this compound oxidizes to form adrenochrome (B1665551), which is pinkish, and further degradation can lead to the formation of brown-colored melanin (B1238610) polymers.[4] This is a common pathway, especially when exposed to air and light.

  • Sulfonation: In formulations containing bisulfite antioxidants (like sodium metabisulfite), this compound can react to form this compound sulfonate, which is pharmacologically inactive.[3][4][5] This process is influenced by temperature and the concentration of bisulfite.[5]

  • Racemization: The therapeutically active form of this compound is the L-isomer. Over time, and accelerated by heat, L-epinephrine can convert to the less active D-isomer, reducing the overall potency of the solution.[3][6][7]

Q5: I see a pink or brown discoloration in my this compound solution. What does this mean?

A5: A pink to brown discoloration indicates that the this compound has oxidized to form adrenochrome and potentially melanin.[4] This is a sign of degradation, and the solution's effectiveness may be compromised. It is recommended to discard any discolored solutions.

Troubleshooting Guides

Issue: Unexpectedly low this compound concentration in stability studies.

Possible Cause 1: Thermal Degradation

  • Troubleshooting:

    • Review temperature logs of storage chambers. Ensure there were no significant excursions above the recommended 25°C.

    • Consider if the degradation is due to constant or cyclical heat exposure. Constant heat is more detrimental.[1][5]

    • For samples in auto-injectors, note that internal temperatures of a device left in a car can soar much higher than the ambient temperature.[8]

Possible Cause 2: Oxidative Degradation

  • Troubleshooting:

    • Check if the solution has been exposed to air or light. Ensure containers are sealed properly and protected from light.

    • Visually inspect the solution for any pink or brown discoloration, which indicates oxidation.[4]

Possible Cause 3: Incompatibility with Formulation Components

  • Troubleshooting:

    • If using a formulation with sodium bisulfite, consider the possibility of sulfonation, which is accelerated by heat.[5]

    • Analyze for the presence of this compound sulfonate using a stability-indicating HPLC method.

Issue: Appearance of unknown peaks in HPLC chromatogram during stability testing.

Possible Cause: Formation of Degradation Products

  • Troubleshooting:

    • The primary degradation products to expect are adrenochrome (from oxidation), this compound sulfonate (from reaction with bisulfites), and D-epinephrine (from racemization).[3][4][5][6]

    • Perform a forced degradation study (see Experimental Protocols section) to intentionally generate these degradation products and compare their retention times with the unknown peaks in your sample chromatogram.

    • Use a chiral HPLC method to separate L-epinephrine from D-epinephrine if racemization is suspected.[6]

Data Presentation

Table 1: Effect of Heat Exposure on this compound Concentration

ConcentrationTemperatureDuration/Type of ExposureRemaining this compound (%)Reference
1:10,00065°C7 days (constant)~0%[5]
1:10,00065°C12 weeks (cyclical, 8hr/day)69%[5]
1:10,00070°C8 weeks (cyclical, 8hr/day)Significant degradation[9]
1:10,00070°C12 weeks (cyclical, 8hr/day)36%[9]
1:1,00070°C12 weeks (cyclical, 8hr/day)No significant degradation[9]

Table 2: Stability of this compound Solutions at Room and Refrigerated Temperatures

ConcentrationStorage TemperatureDurationRemaining this compound (%)Reference
25 µg/mL4°C30 days>95%[10]
25 µg/mL25°C30 days>95%[10]
50 µg/mL4°C30 days>95%[10]
50 µg/mL25°C30 days>95%[10]
100 µg/mL4°C30 days>95%[10]
100 µg/mL25°C30 days>95%[10]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a composite based on several validated methods for determining this compound and its degradation products.[9][11][12][13]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

  • Column: C18 or Biphenyl column (e.g., Kinetex 2.6 µm Biphenyl, 100 x 3.0 mm).[9]

  • Mobile Phase: Isocratic elution with 50 mM sodium dihydrogen phosphate (B84403) buffer, adjusted to pH 3.0 with phosphoric acid.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 279 nm.[9]

  • Injection Volume: 1-25 µL, depending on sample concentration.[9][11]

  • Sample Preparation:

    • Thaw frozen samples, if any, and mix with a vortex mixer for 10 seconds.[11]

    • Dilute an aliquot of the sample with the mobile phase to a concentration within the linear range of the standard curve.

    • Filter the sample through a 0.45-µm syringe filter before injection.[11]

  • Validation: The method should be validated for linearity, precision, accuracy, specificity, and limits of detection and quantitation according to ICH guidelines. Specificity is confirmed by performing a forced degradation study.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method.[9][11][12]

  • Acid Hydrolysis:

    • To 1 mL of this compound solution, add 50 µL of concentrated hydrochloric acid.[9]

    • Incubate at 60°C for 60 minutes.[9]

    • Cool, neutralize, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound solution, add 50 µL of 5 N sodium hydroxide.[9]

    • Incubate at 60°C for 60 minutes.[9]

    • Cool, neutralize, and dilute for analysis. Significant degradation is expected.

  • Oxidative Degradation:

    • To 1 mL of this compound solution, add 50 µL of 30% hydrogen peroxide.[9]

    • Incubate at 60°C for 60 minutes.[9]

    • Cool and dilute for analysis. Significant degradation is expected.

  • Thermal Degradation:

    • Incubate the this compound solution at a high temperature (e.g., 60-80°C) for several hours to days, depending on the desired level of degradation.[5][11]

    • Monitor at various time points.

  • Photolytic Degradation:

    • Expose the this compound solution to a light source (e.g., 4500 Lux) for 72 hours.[9]

    • Analyze and compare with a sample protected from light.

Visualizations

Epinephrine_Degradation_Pathways This compound L-Epinephrine (Active) Adrenochrome Adrenochrome (Pink) This compound->Adrenochrome Oxidation (+ O2, Light, Heat) EpiSulfonate This compound Sulfonate (Inactive) This compound->EpiSulfonate Sulfonation (+ Na2S2O5, Heat) Dthis compound D-Epinephrine (Less Active) This compound->Dthis compound Racemization (Heat, Time) Melanin Melanin Polymers (Brown) Adrenochrome->Melanin Further Oxidation

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solution Stress Apply Stress Conditions (Heat, Cold, Light, etc.) Prep->Stress Control Store Control Samples (20-25°C, Protected from Light) Prep->Control Sampling Collect Samples at Defined Time Points Stress->Sampling Control->Sampling HPLC Analyze by Stability-Indicating HPLC Method Sampling->HPLC Quantify Quantify Remaining this compound and Degradation Products HPLC->Quantify Compare Compare Stressed Samples to Controls and t=0 Quantify->Compare Report Report Stability Profile Compare->Report

Caption: Workflow for an this compound stability study.

Troubleshooting_Tree Start Unexpected Degradation Observed in HPLC Q1 Is the solution discolored (pink/brown)? Start->Q1 A1_Yes Likely Oxidative Degradation Q1->A1_Yes Yes Q2 Does formulation contain bisulfite? Q1->Q2 No Check_Ox Check for air/light exposure. Ensure inert atmosphere and light protection. A1_Yes->Check_Ox A2_Yes Possible Sulfonation Q2->A2_Yes Yes Q3 Was sample exposed to high temperatures? Q2->Q3 No Check_Sulf Analyze for this compound sulfonate peak. Review storage temperature. A2_Yes->Check_Sulf A3_Yes Possible Racemization Q3->A3_Yes Yes End No obvious cause. Review analytical method and sample handling. Q3->End No Check_Rac Use chiral HPLC to quantify D- and L-isomers. A3_Yes->Check_Rac

Caption: Troubleshooting decision tree for degradation.

References

Technical Support Center: Stability of Epinephrine in Plastic Syringes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of epinephrine stored in plastic syringes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions in plastic syringes?

A1: The stability of this compound in plastic syringes is primarily influenced by temperature, light exposure, pH of the solution, oxygen exposure, and the concentration of the this compound solution itself. Higher temperatures and exposure to light can accelerate degradation.[1][2] this compound is more stable at a lower pH, typically between 3 and 4.[3] Oxidation is a major degradation pathway, so minimizing oxygen exposure is crucial.[1][3] Interestingly, higher concentrations of this compound have been shown to be more stable over time compared to lower concentrations.[4]

Q2: What is the expected shelf-life of this compound diluted in plastic syringes?

A2: The shelf-life is highly dependent on the storage conditions and concentration. For a 10 mcg/mL this compound solution in 0.9% sodium chloride stored in polypropylene (B1209903) syringes, it is chemically stable for approximately 64 days at 4°C.[2] However, at 25°C, the stability of the same solution drops significantly to about 13 days.[2] Higher concentrations, such as 0.7 mg/mL, have been found to be stable for at least 56 days when stored at room temperature and protected from light.[5][6]

Q3: What are the visual signs of this compound degradation?

A3: The most common visual indicator of this compound degradation is a change in color. The solution may turn pinkish or brown, indicating the formation of adrenochrome (B1665551) and other oxidation products.[7][8] Any solution that is discolored, cloudy, or contains particulate matter should not be used.[7][8]

Q4: Is it necessary to use antioxidants in my this compound solution?

A4: While not always mandatory for short-term storage, the addition of an antioxidant, such as sodium metabisulfite, can significantly improve the stability of this compound by preventing oxidation.[8] Many commercial this compound formulations include an antioxidant for this reason.

Q5: Does the type of plastic syringe matter?

A5: Yes, the type of plastic can influence stability. Most studies have focused on polypropylene syringes, which have been shown to be suitable for storing this compound under appropriate conditions.[2] One study that compared Becton Dickinson, Covidien, and Terumo brand syringes found no significant difference in this compound stability among them when stored for 14 days refrigerated and protected from light.[1][9] However, it is always recommended to validate stability with the specific syringe type used in your experiments.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency

Problem: My this compound concentration is decreasing much faster than expected based on published stability data.

Possible Cause Troubleshooting Step Recommended Action
High Storage Temperature Verify the temperature of your storage location (refrigerator or benchtop).Ensure storage is consistently at the recommended temperature (e.g., 4°C for longer stability). Use a calibrated thermometer to monitor.[2]
Light Exposure Check if the syringes are being exposed to ambient or direct light.Store syringes in light-protecting amber bags or a dark container.[1][9]
Inappropriate pH Measure the pH of your this compound solution.Adjust the pH to the optimal range of 3-4 using an appropriate buffer or acid.[3]
Oxygen Exposure Consider the headspace in the syringe and how the solution was prepared.Minimize air bubbles in the syringe during preparation. For extended stability, consider preparing solutions in an inert atmosphere (e.g., under nitrogen).[3]
Low Concentration Review the concentration of your this compound solution.Be aware that lower concentrations of this compound tend to be less stable. If possible for your application, consider using a higher concentration.[4]
Issue 2: Discoloration of the this compound Solution

Problem: My clear this compound solution has turned pink or brown.

Possible Cause Troubleshooting Step Recommended Action
Oxidation This is the most likely cause of discoloration.Discard the discolored solution immediately. To prevent this, minimize light and oxygen exposure during preparation and storage. Consider adding an antioxidant if appropriate for your experimental design.
High pH A higher pH can accelerate the oxidation process.Verify and adjust the pH of your solution to the acidic range (pH 3-4) where this compound is more stable.[3]
Contamination Contaminants in the diluent or from the syringe could catalyze degradation.Ensure high-purity diluents and sterile syringes are used. Filter-sterilize the final solution if necessary.
Issue 3: Unexpected Peaks in HPLC Chromatogram

Problem: I am seeing extra peaks in my HPLC analysis of the this compound solution.

Possible Cause Troubleshooting Step Recommended Action
Degradation Products The extra peaks could be degradation products like adrenalone (B1665550) or this compound sulfonic acid.[10]Use a stability-indicating HPLC method that can resolve this compound from its known degradation products. Compare the retention times of the unknown peaks with standards of potential degradation products if available.
Mobile Phase Contamination Impurities in the mobile phase can appear as peaks.Prepare fresh mobile phase using HPLC-grade solvents and reagents. Filter the mobile phase before use.[4]
Sample Contamination The sample itself may have been contaminated.Prepare a fresh sample, ensuring all glassware and equipment are clean. Use a new, unopened vial of this compound standard for comparison.
Injector/Column Issues Ghost peaks can arise from carryover from previous injections or a contaminated column.Flush the column with a strong solvent. Clean the injector port and syringe. Run a blank gradient to check for ghost peaks.[11]

Quantitative Data Summary

The following tables summarize the stability of this compound in polypropylene syringes under various conditions as reported in the literature.

Table 1: Stability of 10 mcg/mL this compound in 0.9% NaCl in Polypropylene Syringes

Storage Temperature (°C)Time (Days)Percent of Initial Concentration RemainingReference
491> 89.62%[2]
2521> 90%[2]

Table 2: Stability of Different this compound Concentrations at Room Temperature in Plastic Syringes (Protected from Light)

ConcentrationTime (Days)Percent of Initial Concentration RemainingReference
0.1 mg/mL (1 mg/10 mL)14< 90%[5][6]
0.7 mg/mL (7 mg/10 mL)56> 90%[5][6]

Experimental Protocols

Key Experiment: Quantification of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in plastic syringes using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound standard

  • Plastic syringes (specify type, e.g., polypropylene)

  • Diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water)

  • HPLC-grade methanol, acetonitrile, and water

  • Reagents for mobile phase buffer (e.g., sodium 1-octanesulfonate, sodium phosphate, phosphoric acid)

  • 0.45 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of this compound of a known concentration.

  • Dilute the stock solution to the desired final concentration(s) using the chosen diluent.

  • Draw the prepared this compound solution into the plastic syringes, taking care to minimize air bubbles.

  • Cap the syringes and store them under the desired experimental conditions (e.g., 4°C, 25°C, protected from light).

  • At specified time points (e.g., day 0, 7, 14, 28), withdraw an aliquot of the solution from a syringe.

  • Dilute the aliquot with the mobile phase to a concentration within the linear range of the standard curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

  • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer and an organic solvent. For example, Water/Methanol (50/50) with 1% 1-Octanesulfonic acid, with the pH adjusted to 3.0 with phosphoric acid.[12]

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: UV detection at 280 nm is commonly used for this compound.[7]

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

4. Data Analysis:

  • Generate a standard curve by injecting known concentrations of the this compound standard.

  • Inject the prepared samples from the stability study.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • A common stability threshold is retaining at least 90% of the initial concentration.[10][13]

Visualizations

Epinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (Ligand) GPCR Beta-Adrenergic Receptor (GPCR) This compound->GPCR Binds to G_protein G-Protein (Inactive) GPCR->G_protein Activates G_protein_active G-Protein (Active) G_protein->G_protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase (Inactive) Adenylyl_Cyclase_active Adenylyl Cyclase (Active) Adenylyl_Cyclase->Adenylyl_Cyclase_active G_protein_active->Adenylyl_Cyclase cAMP cAMP (Second Messenger) Adenylyl_Cyclase_active->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase_active PKA_inactive Protein Kinase A (Inactive) cAMP->PKA_inactive Activates PKA_active Protein Kinase A (Active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA_active->Cellular_Response Phosphorylates target proteins

Caption: this compound signaling pathway via a G-protein coupled receptor.

Epinephrine_Degradation_Pathway cluster_factors Accelerating Factors This compound This compound (Clear Solution) Adrenochrome Adrenochrome (Pink/Brown) This compound->Adrenochrome Oxidation Further_Products Further Degradation Products (e.g., Melanin) Adrenochrome->Further_Products Further Reactions Light Light Light->this compound Oxygen Oxygen Oxygen->this compound High_pH High pH High_pH->this compound Temperature High Temperature Temperature->this compound

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Epinephrine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with epinephrine in aqueous solutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, exposure to light, the presence of oxygen, and the presence of metal ions.[1][2][3] this compound is a catecholamine, and its catechol moiety is particularly susceptible to oxidation.[4][5]

Q2: My this compound solution is turning pink/brown. What is causing this discoloration?

A2: The discoloration of an this compound solution, typically turning pink and then brown, is a visual indicator of degradation.[1] This is due to the oxidation of this compound to form adrenochrome (B1665551) (pink/red) and subsequently melanin-like polymers (brown).[1] This process is accelerated by exposure to air (oxygen), light, and elevated temperatures.[1]

Q3: What is the optimal pH range for maintaining this compound stability?

A3: this compound is most stable in acidic conditions. The optimal pH range for maximum stability is generally between 2.5 and 5.0.[6][7] As the pH increases, particularly above 6, the rate of oxidative degradation significantly increases.[3]

Q4: How does temperature affect the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of this compound.[1][8] It is recommended to store this compound solutions at controlled room temperature (20°C-25°C) and avoid exposure to excessive heat.[9] Some studies have shown that refrigeration (2-8°C) can prolong stability.[1][9]

Q5: Why are antioxidants added to this compound formulations?

A5: Antioxidants are added to this compound solutions to inhibit oxidative degradation.[1][6] Common antioxidants used include sodium metabisulfite (B1197395), sodium bisulfite, and ascorbic acid.[6][10] These agents act as preferential oxygen scavengers, protecting the this compound molecule from oxidation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid discoloration of the solution (pink or brown) 1. Exposure to light. 2. Exposure to air (oxygen). 3. High pH of the solution. 4. Presence of metal ion contaminants. 5. Elevated storage temperature.1. Protect the solution from light by using amber-colored vials or by wrapping the container in foil.[1] 2. Minimize headspace in the vial. For bulk solutions, consider purging with an inert gas like nitrogen.[2] 3. Adjust the pH of the solution to the optimal range of 3.0-4.0.[11] 4. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions.[2] 5. Store the solution at the recommended temperature, avoiding heat spikes.[9]
Loss of potency detected by HPLC analysis 1. Oxidative degradation. 2. Interaction with excipients. 3. Racemization of the L-epinephrine enantiomer.1. Incorporate a suitable antioxidant into the formulation.[6] 2. Ensure all excipients are compatible with this compound. For instance, some antioxidants like sodium metabisulfite can react with this compound to form inactive sulfonates.[1] 3. Maintain a low pH, as racemization is more prevalent in alkaline conditions.[1]
Precipitate formation in the solution 1. Formation of insoluble degradation products. 2. Incompatibility with the container or closure.1. If a precipitate is observed, the solution should not be used as it indicates significant degradation.[12] 2. Ensure the use of appropriate and clean glassware or polymer containers suitable for pharmaceutical preparations.

Quantitative Data on this compound Stability

Table 1: Effect of pH on this compound Degradation

pHStorage ConditionDegradation Rate/Remaining ConcentrationSource
2.2 - 5.0N/AOptimal stability range[6]
2.5 - 4.540-80 °CpH range of maximum stability for an adrenaline derivative[7]
> 6.0N/AIncreased rate of oxidation[3]
9.060°C for 4 hoursUsed for accelerated degradation studies[13]

Table 2: Effect of Temperature on this compound Stability

TemperatureStorage DurationConcentration% RemainingSource
4°C30 days25, 50, 100 µg/mL>95%[14]
25°C30 days25, 50, 100 µg/mL>95%[14]
65°C (Cyclical)672 hours total0.1 mg/mL69%[8]
65°C (Constant)168 hours0.1 mg/mL0%[8]
Room Temperature24 weeksDiluted solution90-98%[1]
2-8°C24 weeksDiluted solutionNo degradation[1]

Table 3: Influence of Antioxidants and Metal Ions

ConditionObservationImplicationSource
Presence of Sodium MetabisulfiteCan react with this compound to form this compound sulfonate.While it prevents oxidation, it can also lead to the formation of an inactive product.[1][1]
Presence of Metal Ions (Fe³⁺, Fe²⁺, Cu²⁺)Catalyze the hydrolysis and oxidation of this compound.Metal ions significantly accelerate this compound degradation.[7][15][7][15]
Addition of Chelating Agent (EDTA)Sequesters metal ions.Can enhance stability by preventing metal-catalyzed oxidation.[2][2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a general guideline for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and its degradation products.

  • Chromatographic System:

    • HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (e.g., 50 mM sodium dihydrogen phosphate) adjusted to an acidic pH (e.g., pH 3.0) and methanol (B129727) or acetonitrile.[16][17] An ion-pairing agent like sodium 1-octanesulfonate can be added to the mobile phase to improve peak shape.[4][5]

    • Flow Rate: Typically 0.5 to 1.5 mL/min.[4][16]

    • Detection: UV detection at approximately 280 nm.[17]

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of this compound tartrate in the mobile phase or a suitable acidic diluent. Create a series of dilutions to generate a calibration curve.

    • Sample Solution: Dilute the this compound formulation to be tested with the mobile phase to a concentration within the calibration curve range.

  • Forced Degradation Studies (to demonstrate specificity):

    • Acid Hydrolysis: Expose the this compound solution to an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Expose the this compound solution to a base (e.g., 0.1 N NaOH) at room temperature.[13]

    • Oxidative Degradation: Treat the this compound solution with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]

    • Thermal Degradation: Heat the this compound solution at a high temperature (e.g., 80°C).[3]

    • Photodegradation: Expose the this compound solution to UV light.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Analyze the chromatograms from the forced degradation studies to ensure that the degradation product peaks are well-resolved from the parent this compound peak.[16]

    • Quantify the amount of this compound in the test samples by comparing the peak area to the calibration curve.

Visualizations

Epinephrine_Oxidation_Pathway This compound This compound Semiquinone Semiquinone Radical This compound->Semiquinone Oxidation (-H⁺, -e⁻) Epinephrinequinone Epinephrinequinone Semiquinone->Epinephrinequinone Oxidation (-H⁺, -e⁻) Leucoadrenochrome Leucoadrenochrome Epinephrinequinone->Leucoadrenochrome Intramolecular Cyclization Adrenochrome Adrenochrome (Pink/Red) Leucoadrenochrome->Adrenochrome Oxidation Melanin_Polymers Melanin-like Polymers (Brown) Adrenochrome->Melanin_Polymers Further Oxidation/Polymerization

Caption: Oxidative degradation pathway of this compound.

Stability_Testing_Workflow Prep_Sample Prepare this compound Solution Stress_Conditions Apply Stress Conditions (Heat, Light, pH, Oxidant) Prep_Sample->Stress_Conditions HPLC_Analysis HPLC Analysis Stress_Conditions->HPLC_Analysis Quantify Quantify this compound & Degradation Products HPLC_Analysis->Quantify Assess_Stability Assess Stability Profile Quantify->Assess_Stability Determine_Shelf_Life Determine Shelf-Life Assess_Stability->Determine_Shelf_Life

Caption: Workflow for this compound stability testing.

Factors_Affecting_Stability Epinephrine_Stability This compound Stability High_pH High pH (>5) High_pH->Epinephrine_Stability High_Temp High Temperature High_Temp->Epinephrine_Stability Light Light Exposure Light->Epinephrine_Stability Oxygen Oxygen Oxygen->Epinephrine_Stability Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Metal_Ions->Epinephrine_Stability Low_pH Low pH (2.5-5.0) Low_pH->Epinephrine_Stability Antioxidants Antioxidants Antioxidants->Epinephrine_Stability Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Epinephrine_Stability Inert_Atmosphere Inert Atmosphere (N₂) Inert_Atmosphere->Epinephrine_Stability Light_Protection Light Protection Light_Protection->Epinephrine_Stability

Caption: Factors influencing this compound stability.

References

Preventing oxidation of epinephrine in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting strategies to prevent the oxidation of epinephrine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to oxidize in my buffer?

A1: this compound, a catecholamine, is highly susceptible to oxidation. The primary factors that accelerate its degradation are:

  • High pH: this compound is most stable in an acidic environment (pH 3.6 to 6.0).[1] In neutral or alkaline conditions, oxidation occurs rapidly.[1][2][3]

  • Oxygen: Dissolved oxygen in the buffer is a key reactant in the oxidation process.[1][4] Minimizing headspace in storage vials or purging with an inert gas like nitrogen or argon can enhance stability.[1]

  • Light Exposure: Light, particularly UV light, acts as a catalyst for degradation.[1][4] Storing solutions in amber vials or wrapping containers in foil is crucial.[1]

  • Metal Ions: Trace metal ions, such as iron and copper, can catalyze the oxidation of this compound.[5][6][7][8]

  • Elevated Temperature: Higher temperatures increase the rate of chemical degradation.[1][9]

Q2: What are the visible signs of this compound oxidation?

A2: The oxidation of this compound proceeds through several intermediates, including this compound quinone and leukoadrenochrome, eventually forming colored products like adrenochrome (B1665551) (red) and melanin-like polymers (brown/black).[2][10][11] Any discoloration of your initially clear solution (e.g., pink, yellow, or brown) indicates that oxidation has occurred, and the solution should be discarded.[1]

Q3: How can I prevent or minimize this compound oxidation?

A3: A multi-faceted approach is most effective:

  • Control pH: Maintain an acidic pH, ideally between 3.6 and 4.0 for stock solutions.[1]

  • Use Antioxidants: Add antioxidants like sodium metabisulfite (B1197395) or ascorbic acid to the buffer.[1][4][12]

  • Add Chelating Agents: Include a chelating agent like EDTA to bind and inactivate catalytic metal ions.[1][5][13]

  • Protect from Light: Always store solutions in light-protecting containers (e.g., amber vials).[1]

  • Control Temperature: Store stock solutions at low temperatures (4°C for short-term, -20°C for long-term).[1]

  • Minimize Oxygen Exposure: Use de-gassed buffers and minimize the headspace in storage containers.[1]

Q4: Can I use sodium metabisulfite and EDTA together?

A4: Yes, this is a common and effective strategy. Sodium metabisulfite acts as an "oxygen scavenger," directly reacting with dissolved oxygen, while EDTA chelates metal ions that catalyze oxidation.[4][14][15] The combination enhances chemical stability.[14]

Q5: I've added sodium metabisulfite, but my solution still degrades under light. Why?

A5: While sodium metabisulfite is effective at preventing oxidation by scavenging oxygen, it can paradoxically contribute to the photodegradation of this compound.[4][16] Studies have shown that in the presence of light, this compound solutions containing bisulfite can degrade faster than those without it.[16] Therefore, even when using this antioxidant, light protection remains critical.[16]

Troubleshooting Guide

Problem: My this compound solution is discolored (pink, yellow, brown).

Possible CauseRecommended Solution
Oxidation has occurred. Discard the solution immediately. Prepare a fresh stock following the protocols below, ensuring strict adherence to pH control, light protection, and temperature storage.[1]
pH is too high (neutral or alkaline). Prepare a new buffer, adjusting the pH to an acidic range (3.6-6.0) using a dilute acid like 0.1 M HCl before adding this compound.[1]
Exposure to light. Store all this compound-containing solutions in amber glass vials or wrap clear vials completely in aluminum foil.[1]
Contamination with metal ions. Use high-purity water and reagents. Add a chelating agent like EDTA (e.g., 0.1 mM) to your buffer to sequester metal ions.[1][15]

Problem: I'm seeing inconsistent results in my experiments.

Possible CauseRecommended Solution
Degradation of this compound stock. The concentration of active this compound has likely decreased. Discard the old stock solution. Prepare a fresh, properly stabilized stock solution.[1]
Repeated freeze-thaw cycles. Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.[1]
Oxidation during the experiment. If your experiment runs for an extended period at room temperature or under bright light, consider including an antioxidant in the final working solution.[1]

Data on Stabilizing Agents

The following tables summarize recommended concentrations and conditions for stabilizing this compound solutions.

Table 1: Common Stabilizers and Recommended Concentrations

StabilizerTypeRecommended ConcentrationNotes
Sodium Metabisulfite Antioxidant0.005% - 0.1% (w/v)Very effective oxygen scavenger, but can promote photodegradation.[1][4][14]
Ascorbic Acid (Vitamin C) Antioxidant0.1 mM - 0.1% (w/v)Effective antioxidant, but be aware of potential interactions in biological assays.[1][5][12]
EDTA Chelating Agent0.01% - 0.02% (w/v) or ~0.1 mMBinds metal ions that catalyze oxidation.[1][13][14] Often used with an antioxidant.[14]
Cysteine Antioxidant> 5 x 10⁻⁴ MShown to inhibit oxidation in weakly alkaline solutions.[17]

Table 2: Effect of Environmental Factors on this compound Stability

FactorOptimal ConditionEffect of Non-Optimal Condition
pH 3.6 - 6.0Rapid degradation in neutral or alkaline solutions (pH > 7).[1] A 5% loss can occur in 4 hours at pH 7.5.[1]
Temperature 4°C (refrigerated) or -20°C (frozen)Significant degradation and discoloration can occur within days or weeks at room temperature (25°C).[1]
Light Protected from light (amber vials/foil)Solutions exposed to light can degrade significantly faster than those protected from light.[1]
Atmosphere Minimal oxygen (purged with N₂ or Ar)The presence of oxygen is a primary driver of oxidation.[1][4]

Visual Guides and Workflows

This compound Oxidation Pathway

The diagram below illustrates the chemical transformation of this compound into its degradation products.

Epinephrine_Oxidation cluster_main This compound Oxidation This compound This compound Semiquinone This compound Semiquinone This compound->Semiquinone +O₂ Quinone This compound Quinone Semiquinone->Quinone -e⁻, -H⁺ Leukoadrenochrome Leukoadrenochrome Quinone->Leukoadrenochrome Cyclization Adrenochrome Adrenochrome (Colored Product) Leukoadrenochrome->Adrenochrome Oxidation Melanin Melanin-like Polymers Adrenochrome->Melanin Polymerization

Caption: Simplified pathway of this compound oxidation.

Experimental Workflow for Stable Buffer Preparation

Follow this workflow to prepare and validate your stabilized this compound solutions.

Workflow cluster_workflow Workflow: Preparation and Stability Testing A 1. Prepare Buffer (e.g., 5% Dextrose) B 2. Add Stabilizers (e.g., EDTA, Antioxidant) A->B C 3. Adjust pH (Target: 3.6 - 4.0) B->C D 4. De-gas Buffer (Purge with N₂/Ar) C->D E 5. Dissolve this compound (Keep cold and dark) D->E F 6. Sterile Filter & Aliquot (Into amber vials) E->F G 7. Store Properly (4°C or -20°C, protected from light) F->G H 8. Stability Test (t=0) (HPLC or UV-Vis) F->H I 9. Test at Intervals (e.g., 24h, 7 days, 30 days) G->I

Caption: Workflow for preparing stable this compound solutions.

Troubleshooting Logic Flowchart

Use this flowchart to diagnose the cause of this compound degradation.

Troubleshooting Start Problem: This compound solution is degrading CheckColor Is the solution discolored? Start->CheckColor CheckpH Was the initial pH acidic (3.6-6.0)? CheckColor->CheckpH No Sol_Discard Action: Discard solution. Prepare fresh. CheckColor->Sol_Discard Yes CheckLight Was the solution protected from light? CheckpH->CheckLight Yes Sol_pH Action: Remake buffer, ensure acidic pH. CheckpH->Sol_pH No CheckMetals Did you use a chelating agent (EDTA)? CheckLight->CheckMetals Yes Sol_Light Action: Use amber vials or wrap in foil. CheckLight->Sol_Light No Sol_Metals Action: Add EDTA to buffer to chelate metals. CheckMetals->Sol_Metals No End Solution is likely stable. Re-evaluate experimental conditions. CheckMetals->End Yes

Caption: Troubleshooting flowchart for this compound degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)

Materials:

  • This compound bitartrate (B1229483) salt

  • Diluent: 5% Dextrose in Water (D5W) or HPLC-grade water[1]

  • 0.1 M Hydrochloric Acid (HCl)

  • EDTA (disodium salt)

  • Sodium metabisulfite

  • Sterile, amber glass vials or cryovials[1]

  • 0.22 µm sterile filter

Procedure:

  • Prepare the Vehicle:

    • To 90 mL of D5W or HPLC-grade water, add EDTA to a final concentration of 0.1 mM.

    • Add sodium metabisulfite to a final concentration of 0.1%.[1]

    • Mix until fully dissolved.

    • Adjust the pH of the vehicle to between 3.6 and 4.0 using 0.1 M HCl.[1]

    • Bring the final volume to 100 mL.

    • Pre-chill the vehicle to 4°C.[1]

  • Weigh this compound:

    • On a calibrated analytical balance, quickly weigh the required amount of this compound bitartrate. For 10 mL of a 10 mM solution, you will need 33.73 mg. Minimize exposure to air and light.[1]

  • Dissolve this compound:

    • Add the weighed this compound to your pre-chilled vehicle.

    • Vortex gently or sonicate briefly until it is fully dissolved. Keep the solution on ice.[1]

  • Package for Storage:

    • Using a 0.22 µm sterile filter, filter the stock solution into sterile, amber vials.[1]

    • Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • (Optional but recommended) Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing.[1]

  • Store Properly:

    • Label vials clearly with the name, concentration, and preparation date.

    • Store at 4°C for short-term use (up to 60 days if protected from light) or at -20°C for long-term storage (up to one year).[1]

Protocol 2: Assessing this compound Stability via HPLC-UV

This protocol outlines a stability-indicating HPLC method to quantify this compound and detect degradation products.

Materials and Reagents:

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of 50 mM sodium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and methanol (95:5 v/v).[4][18][19] The exact ratio may require optimization.

  • Flow Rate: 0.5 - 1.2 mL/min.[18][19][20]

  • Detection Wavelength: 279 nm or 280 nm.[18][19]

  • Column Temperature: 25°C.[18][19]

  • Injection Volume: 1-25 µL.[18][21]

Procedure:

  • Prepare Standards:

    • Create a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.[4]

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).[4]

  • Prepare Samples:

    • At each time point (e.g., Day 0, Day 7, Day 30), thaw an aliquot of your stored this compound solution.

    • Dilute the sample with the mobile phase to fall within the range of your calibration curve.

    • Filter the diluted sample through a 0.45 µm filter before injection.[22]

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Quantify the this compound peak area in your samples against the calibration curve.

    • A solution is typically considered stable if it maintains at least 90% of its initial (Day 0) concentration.[20][23]

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.[4]

References

Technical Support Center: Minimizing Variability in Epinephrine Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in epinephrine dose-response curve experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

High variability in dose-response curves can obscure the true pharmacological effects of this compound. The following guide addresses common issues in a question-and-answer format.

Issue 1: Inconsistent or Non-Reproducible Dose-Response Curves

Question: Why are my this compound dose-response curves showing high variability between replicate plates or experiments?

Answer: Variability can stem from several sources, broadly categorized as reagent handling, cell culture inconsistencies, and assay execution.

  • Reagent-Related Variability: this compound solutions can be unstable.[1] Oxidation, which can be catalyzed by light, heat, and basic pH, can reduce its effective concentration.[1][2]

    • Recommendation: Use this compound salts like hydrochloride or bitartrate (B1229483), which are more stable and soluble in standard cell culture media like DMEM.[2] Prepare fresh dilutions for each experiment and protect stock solutions from light and elevated temperatures.[1][2] The use of antioxidants like ascorbic acid or metal chelators such as EDTA may also improve stability.[2]

  • Cell Culture-Related Variability: The physiological state of your cells is critical.

    • Recommendation: Use cells within a consistent and low passage number range.[3] Ensure uniform cell seeding density and avoid variations in the time between passaging and the start of the experiment.[3]

  • Assay Execution Variability: Inconsistent liquid handling is a primary source of error.

    • Recommendation: Ensure pipettes are regularly calibrated.[3] For viscous solutions, consider using reverse pipetting techniques to improve accuracy.[3] Automating liquid handling can significantly reduce this type of variability.

Issue 2: High Background or Low Signal-to-Noise Ratio

Question: My assay is showing a high basal signal even without this compound, or the response to this compound is weak. What could be the cause?

Answer: This issue often points to problems with the cells, the detection reagents, or constitutive activity of the receptor.

  • Constitutive Receptor Activity: Some G-protein coupled receptors (GPCRs), like the β-adrenergic receptors that this compound acts upon, can exhibit activity even in the absence of a ligand. This is particularly true in systems with high receptor expression levels.[3]

    • Recommendation: Optimize the level of receptor expression to achieve a good assay window without inducing high constitutive activity.[3] If applicable, an inverse agonist can be used to lower the basal signal.[3]

  • Assay Interference: Components in your sample or buffer could be interfering with the detection method (e.g., fluorescence or luminescence).

    • Recommendation: Run appropriate controls to test for assay interference from the vehicle (e.g., DMSO) or other buffer components.

Quantitative Data Summary

The stability of this compound is crucial for reproducible results. The following tables summarize stability data from published studies.

Table 1: Stability of this compound in 5% Dextrose in Water (D5W) [4]

ConcentrationStorage TemperaturePercent of Initial Concentration Remaining (Day 30)
25 µg/mL4°C (Refrigerated)>95%
25 µg/mL25°C (Room Temp)>95%
50 µg/mL4°C (Refrigerated)>95%
50 µg/mL25°C (Room Temp)>95%
100 µg/mL4°C (Refrigerated)>95%
100 µg/mL25°C (Room Temp)>95%

Table 2: Stability of this compound in 0.9% Sodium Chloride (Normal Saline) [5]

ConcentrationStorage TemperaturePercent of Initial Concentration Remaining (Day 45)Percent of Initial Concentration Remaining (Day 60)
16 µg/mL4°C (Refrigerated)>90%>90%
16 µg/mL25°C (Room Temp)>90%>90% (mean)
64 µg/mL4°C (Refrigerated)>90%>90%
64 µg/mL25°C (Room Temp)>90%>90% (mean)

Note: In the study from which Table 2 is derived, all refrigerated samples and the overall mean of all samples retained over 90% of the initial concentration at day 60.[5]

Troubleshooting Logic Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in this compound dose-response experiments.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_cells Cell Culture Checks cluster_assay Assay Protocol Checks Start High Variability or Poor Signal in This compound Dose-Response Assay CheckReagents Step 1: Evaluate Reagents & Preparation Start->CheckReagents CheckCells Step 2: Assess Cell Culture Conditions CheckReagents->CheckCells Reagents OK Reagent1 1. Is this compound stock fresh? (Use stable salt form) CheckAssay Step 3: Review Assay Protocol & Execution CheckCells->CheckAssay Cells OK Cell1 1. Consistent cell passage number? Resolution Problem Resolved CheckAssay->Resolution Protocol OK Assay1 1. Are pipettes calibrated? Reagent2 2. Are dilutions prepared daily? (Protect from light/heat) Reagent3 3. Are buffers/media consistent? Cell2 2. Uniform seeding density? Cell3 3. Consistent growth phase at time of assay? Assay2 2. Consistent incubation times/temperatures? Assay3 3. Appropriate controls included? (Vehicle, positive/negative)

Caption: A step-by-step guide for troubleshooting this compound assays.

This compound Signaling Pathway

This compound primarily signals through Gs-protein coupled adrenergic receptors. This pathway leads to the production of the second messenger cyclic AMP (cAMP).[6]

EpinephrineSignaling This compound This compound AdrenergicReceptor β-Adrenergic Receptor (GPCR) This compound->AdrenergicReceptor G_Protein Gs Protein (αβγ subunits) AdrenergicReceptor->G_Protein activates G_alpha_GTP Gα-GTP (Active) G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_GTP->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Cellular Response (e.g., Glycogenolysis) PKA->Downstream phosphorylates targets

Caption: The canonical this compound signaling cascade via a Gs-coupled receptor.

Detailed Experimental Protocol: this compound Dose-Response using a cAMP Assay

This protocol outlines a typical workflow for determining the EC50 of this compound by measuring cAMP accumulation in a cell-based assay.

1. Materials and Reagents

  • Cell line expressing a β-adrenergic receptor (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM) with serum and antibiotics

  • Phosphate-Buffered Saline (PBS)

  • This compound bitartrate salt

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation[7]

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)[8][9]

  • White, opaque 384-well plates suitable for luminescence/fluorescence[8]

  • Multichannel pipettes or automated liquid handler

  • Plate reader compatible with the chosen cAMP detection technology

2. Experimental Workflow

ExperimentalWorkflow A 1. Cell Culture & Plating - Culture cells to ~80-90% confluency. - Seed cells into 384-well plates. - Incubate overnight. B 2. Reagent Preparation - Prepare assay buffer with PDE inhibitor. - Create serial dilutions of this compound (e.g., 10-point, 1:10 dilution series). A->B C 3. Cell Stimulation - Wash cells with PBS. - Add this compound dilutions to wells. - Incubate for optimized time (e.g., 30 min at 37°C). B->C D 4. Cell Lysis & cAMP Detection - Lyse cells and add cAMP detection reagents as per kit protocol. C->D E 5. Signal Measurement - Incubate as required by kit (e.g., 1 hr at RT). - Read plate using a compatible plate reader. D->E F 6. Data Analysis - Convert raw data to cAMP concentration. - Plot dose-response curve. - Fit to a four-parameter logistic model to find EC50. E->F

Caption: Standard workflow for an this compound dose-response cAMP assay.

3. Step-by-Step Procedure

  • Cell Preparation:

    • Culture cells in appropriate flasks until they reach 70-90% confluency.

    • Harvest the cells and determine cell concentration and viability.

    • Dilute the cells in culture medium to the desired seeding density (this should be optimized for your specific cell line and assay).

    • Dispense the cell suspension into a 384-well plate.

    • Incubate the plate overnight at 37°C in a CO2 incubator to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound bitartrate in a suitable solvent (e.g., water or assay buffer).

    • Perform serial dilutions of the this compound stock in assay buffer containing a PDE inhibitor like IBMX. A typical range might be from 10 µM down to 1 pM. Include a vehicle-only control.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the prepared this compound dilutions (and vehicle control) to the respective wells.

    • Incubate the plate for a predetermined stimulation time (e.g., 30 minutes) at 37°C.[8]

  • cAMP Detection:

    • Following stimulation, lyse the cells and perform the cAMP detection assay according to the manufacturer's protocol. This typically involves adding a lysis buffer followed by detection reagents (e.g., antibody-conjugated beads or fluorescent probes).[9]

    • Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes at room temperature, protected from light).[8]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence ratio or luminescence) using a plate reader.

    • Generate a standard curve using known concentrations of cAMP to convert the experimental signals into cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter nonlinear regression model to determine the EC50, as well as the top and bottom plateaus of the curve.

Frequently Asked Questions (FAQs)

Q1: What is the best salt form of this compound to use in cell culture? A1: this compound salts such as hydrochloride or bitartrate are recommended for cell culture experiments.[2] They are more stable and soluble in aqueous solutions like DMEM compared to this compound base, which is more susceptible to oxidation.[2]

Q2: How should I prepare and store my this compound stock solution? A2: Prepare stock solutions in a stable buffer and store them frozen in small aliquots to avoid multiple freeze-thaw cycles. When preparing working dilutions for an experiment, use fresh aliquots and protect them from light by using amber tubes or covering them with foil.[2] Dilutions should ideally be made fresh for each experiment.

Q3: How many data points are needed for a reliable dose-response curve? A3: It is recommended to use at least 5-10 different concentrations to properly define a dose-response curve. These concentrations should span a wide range to clearly define the bottom and top plateaus of the curve.

Q4: What are the essential controls for an this compound dose-response experiment? A4: You should always include:

  • Vehicle Control: Cells treated with the same solvent used to dissolve the this compound (e.g., water or a specific buffer) to determine the basal response level.

  • Positive Control: A known agonist (or a high concentration of this compound) to ensure the cells are responding as expected. Forskolin, which directly activates adenylyl cyclase, can also be used as a system control to confirm the viability of the downstream signaling pathway.[7]

  • Negative Control: Untreated cells to measure the baseline.

Q5: My dose-response curve does not reach a top or bottom plateau. How can I get an accurate EC50? A5: An incomplete dose-response curve makes it difficult to accurately determine the EC50.[10] The issue can often be resolved by extending the range of this compound concentrations tested. If the top or bottom plateau is still not reached, you may need to constrain the fit in your analysis software to a theoretical maximum or minimum response based on appropriate controls.

References

Technical Support Center: Managing Epinephrine-Induced Metabolic Side Effects in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and control the metabolic side effects of epinephrine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic side effects of this compound that can impact my research?

A1: this compound, a nonselective agonist of all major adrenergic receptors (α1, α2, β1, β2, and β3), triggers significant metabolic changes that can act as confounding variables in experimental settings.[1] The principal side effects include:

  • Hyperglycemia: this compound increases blood glucose by stimulating glycogenolysis (glycogen breakdown) in the liver and muscles, promoting hepatic gluconeogenesis (glucose synthesis), and inhibiting insulin (B600854) secretion from the pancreas.[1][2] This can mask or alter the metabolic effects of other agents being studied.

  • Increased Lipolysis: Through activation of β-adrenergic receptors in adipose tissue, this compound stimulates the breakdown of triglycerides, leading to a rise in circulating free fatty acids (FFAs) and glycerol (B35011).[1][3] This can influence studies on lipid metabolism and insulin resistance.

  • Elevated Lactate (B86563) Levels: this compound enhances glycolysis, the breakdown of glucose for energy, which can lead to an increase in blood lactate concentrations.[4] This is a critical consideration in studies examining cellular respiration and energy metabolism.

Q2: Which adrenergic receptors are responsible for these metabolic effects?

A2: The metabolic effects of this compound are mediated by different adrenergic receptors:

  • Hyperglycemia is a complex response involving both α- and β-adrenergic receptors. β-adrenergic stimulation is the predominant mechanism for increasing glucose production and inhibiting glucose clearance.[5] α-adrenergic stimulation contributes by inhibiting insulin secretion.[1]

  • Lipolysis is primarily driven by the activation of β-adrenergic receptors on adipocytes.[1]

  • The increase in lactate is also associated with β2-adrenergic receptor stimulation in skeletal muscle.

Understanding the specific receptors involved is key to designing experiments with appropriate controls.

Troubleshooting Guide

Issue 1: this compound-induced hyperglycemia is confounding my study of a novel therapeutic agent's effect on glucose metabolism.

  • Solution: To isolate the effects of your therapeutic agent from the hyperglycemic effects of this compound, you can employ the hyperinsulinemic-euglycemic clamp technique . This method allows you to maintain a normal blood glucose level (euglycemia) by infusing glucose at a variable rate to counteract the hyperglycemic effect of this compound.

  • Experimental Protocol: See "Key Experimental Protocols" section below for a detailed methodology of the hyperinsulinemic-euglycemic clamp.

  • Pharmacological Control: In conjunction with the clamp, consider using adrenergic antagonists. The β-adrenergic blocker propranolol can inhibit this compound-stimulated glucose production by approximately 80% and completely prevent the suppression of glucose clearance.[5] The α-adrenergic blocker phentolamine , however, has been shown to have no significant effect on this compound-induced changes in glucose production and clearance.[5]

Issue 2: My experiment requires the administration of this compound, but the resulting increase in free fatty acids is interfering with my measurements.

  • Solution: To investigate processes independent of this compound-induced lipolysis, you can use a β-adrenergic antagonist to block the lipolytic effect.

  • Pharmacological Control: Propranolol , a non-selective β-blocker, can effectively prevent the increase in free fatty acids in response to this compound.[6]

  • Experimental Protocol: To quantify the rate of lipolysis in vivo, microdialysis of adipose tissue can be employed. This technique allows for the continuous monitoring of glycerol levels (an index of lipolysis) in the interstitial fluid of adipose tissue.[7] See the "Key Experimental Protocols" section for more details.

Quantitative Data Summary

The following tables summarize quantitative data on the metabolic effects of this compound.

Table 1: Dose-Response of this compound on Hepatic Glucose Output and Blood Lactate in Dogs

Plasma this compound (pg/ml)Increase in Hepatic Glucose Output (mg·kg⁻¹·min⁻¹) at 15 minIncrease in Blood Lactate (mmol/l) at 180 min
447 ± 751.04 ± 0.221.52 ± 0.24
1,812 ± 971.87 ± 0.234.29 ± 0.49
2,495 ± 4273.70 ± 0.834.60 ± 0.45

Data adapted from Chiles et al. (1995). Insulin and glucagon (B607659) were maintained at basal levels using a pancreatic clamp.[8]

Table 2: Effect of Adrenergic Blockade on this compound-Induced Changes in Glucose Metabolism in Humans

Experimental ConditionChange in Glucose ProductionChange in Glucose Clearance
This compound aloneTransient increaseDecrease
This compound + Phentolamine (α-blockade)No alteration of this compound effectNo alteration of this compound effect
This compound + Propranolol (β-blockade)80% inhibition of stimulationComplete prevention of suppression

Data adapted from Rizza et al. (1980). This compound was infused at 50 ng/kg/min.[5]

Key Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp with this compound Infusion

This protocol is designed to assess insulin sensitivity or the metabolic effects of a substance while maintaining a steady glucose concentration in the presence of this compound.

Objective: To measure insulin-mediated glucose disposal under hyperinsulinemic conditions while clamping blood glucose at a euglycemic level during this compound infusion.

Methodology:

  • Animal/Human Subject Preparation: Subjects should be fasted overnight (at least 8 hours).[9] For animal studies, catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for sampling) 5-7 days prior to the experiment.[10]

  • Basal Period: A 2-hour basal period is established where a tracer, such as [3-³H]glucose, is infused at a constant rate (e.g., 0.05 µCi/min) to measure basal hepatic glucose production.[10]

  • Clamp Initiation:

    • Begin a primed-continuous infusion of human insulin (e.g., at a rate of 2.5 mU/kg/min).[11]

    • Simultaneously, start the this compound infusion at the desired dose.

    • Begin a variable infusion of 20% dextrose.

  • Euglycemic Maintenance:

    • Monitor blood glucose every 5-10 minutes.

    • Adjust the rate of the dextrose infusion to maintain the blood glucose concentration at the basal level (euglycemia).[10][11]

  • Data Collection: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. Blood samples are collected at regular intervals to measure hormone levels and tracer concentrations for calculating glucose turnover.[12]

In Vivo Lipolysis Measurement using Microdialysis

Objective: To measure the rate of lipolysis in a specific adipose tissue depot in response to this compound.

Methodology:

  • Probe Implantation: A microdialysis probe is inserted into the subcutaneous adipose tissue of interest.[7]

  • Perfusion: The probe is perfused at a low, constant rate (e.g., 2 µL/min) with a physiological saline solution.

  • This compound Administration: this compound can be administered systemically via intravenous infusion or locally by adding it to the perfusion medium.[13]

  • Sample Collection: The outgoing perfusate (dialysate) is collected in fractions at regular intervals (e.g., every 15 minutes).[13]

  • Analysis: The concentration of glycerol in the dialysate is measured, which serves as an index of the local lipolysis rate.[7]

Visualizations

Signaling Pathways

Epinephrine_Signaling cluster_beta β-Adrenergic Pathway (Gs-coupled) cluster_alpha α1-Adrenergic Pathway (Gq-coupled) Epinephrine_beta This compound Beta_Receptor β-Adrenergic Receptor Epinephrine_beta->Beta_Receptor Gs_protein Gs Protein (inactive) Beta_Receptor->Gs_protein activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GTP for GDP AC Adenylyl Cyclase Gs_protein_active->AC activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA activates Glycogenolysis Glycogenolysis (Glucose Release) PKA->Glycogenolysis Lipolysis Lipolysis (FFA Release) PKA->Lipolysis Epinephrine_alpha This compound Alpha_Receptor α1-Adrenergic Receptor Epinephrine_alpha->Alpha_Receptor Gq_protein Gq Protein Alpha_Receptor->Gq_protein activates PLC Phospholipase C Gq_protein->PLC activates IP3 IP3 PLC->IP3 PIP2 to IP3 Ca2 Ca²⁺ release IP3->Ca2 Glycogenolysis_alpha Glycogenolysis Ca2->Glycogenolysis_alpha

Caption: this compound's metabolic effects are mediated by distinct signaling pathways.

Experimental Workflow

Euglycemic_Clamp_Workflow cluster_workflow Hyperinsulinemic-Euglycemic Clamp Workflow Start Start: Fasted Subject Basal Basal Period (Tracer Infusion) Start->Basal Clamp_Start Start Clamp: Infuse Insulin, This compound, & Dextrose Basal->Clamp_Start Monitor Monitor Blood Glucose (every 5-10 min) Clamp_Start->Monitor Adjust Adjust Dextrose Infusion Rate Monitor->Adjust Glucose ≠ Target Steady_State Achieve Steady State (Euglycemia) Monitor->Steady_State Glucose = Target Adjust->Monitor Collect Collect Blood Samples (Hormones, Metabolites, Tracer) Steady_State->Collect End End of Experiment: Calculate GIR & Glucose Turnover Collect->End

Caption: Workflow for the hyperinsulinemic-euglycemic clamp experiment.

References

How to prevent epinephrine degradation by light exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with epinephrine. Below you will find information to help prevent its degradation from light exposure during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning a pinkish-brown color. What is happening?

A1: The discoloration of your this compound solution, often described as pink, red, or brown, is a visual indicator of degradation. This process is primarily caused by oxidation, which is significantly accelerated by exposure to light, oxygen, and alkaline pH. The colored product is a result of the formation of adrenochrome (B1665551) and its subsequent polymerization into melanin-like compounds.[1]

Q2: I use sodium metabisulfite (B1197395) as an antioxidant in my this compound solution, but it still seems to degrade under light. Why is this happening?

A2: While sodium metabisulfite is added to this compound solutions to prevent oxidation, it can paradoxically accelerate photodegradation.[2][3] In the presence of light, bisulfite can contribute to the formation of highly reactive radicals. Furthermore, a degradation product called adrenochrome sulfonate can form, which acts as a photosensitizer, absorbing light and promoting further degradation of this compound through the production of singlet oxygen.[4] Therefore, even with antioxidants, protection from light is critical.

Q3: What is the most critical wavelength of light to protect this compound from?

A3: Studies have shown that protecting this compound solutions from irradiation below 418 nm can effectively prevent photodegradation.[4] This indicates that UV and short-wavelength visible light are the most damaging.

Q4: Can temperature fluctuations affect the photostability of this compound?

A4: Yes, temperature can influence the rate of chemical reactions, including degradation. While light exposure is the primary driver of photodegradation, elevated temperatures can accelerate the overall degradation process. For optimal stability, it is recommended to store this compound solutions at controlled room temperature or under refrigeration, in addition to protecting them from light.[5]

Q5: How do degradation products of this compound affect its biological activity?

A5: The degradation of this compound into products like adrenochrome and this compound sulfonate leads to a loss of potency. Adrenochrome does not appear to bind to or stimulate adenylate cyclase, a key enzyme in the β-adrenergic signaling pathway, suggesting it does not mimic the effects of this compound at these receptors.[6] The formation of these inactive products means that the desired physiological or experimental effect of the this compound solution will be diminished.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid discoloration of this compound solution during an experiment. 1. Direct exposure to ambient or overhead laboratory lighting. 2. Use of transparent containers (e.g., clear glass or plastic). 3. Presence of photosensitizing agents in the formulation.1. Work in a low-light environment or shield the experimental setup from direct light. 2. Use amber-colored or UV-blocking containers. For infusion bags or tubing, use amber UV-blocking covers. 3. If possible, prepare formulations without photosensitizing excipients, particularly if light exposure is unavoidable.
Inconsistent experimental results using this compound. 1. Variable degradation of this compound stock or working solutions between experiments due to inconsistent light protection. 2. Degradation during the course of a long experiment.1. Prepare fresh solutions for each experiment and consistently store them in light-protected containers. 2. For prolonged experiments, sample the this compound solution at different time points and analyze its concentration via HPLC to assess stability under your specific experimental conditions. 3. Wrap reservoirs and tubing in aluminum foil or use light-blocking materials.
HPLC analysis shows multiple degradation peaks. 1. Significant photodegradation leading to various byproducts. 2. Oxidative and/or pH-driven degradation occurring alongside photodegradation.1. Review and improve light protection measures at all stages of sample preparation, storage, and analysis. 2. Ensure the pH of the solution is maintained in the optimal range (typically acidic, around pH 3-4) and that solutions are deoxygenated if necessary. 3. Conduct a forced degradation study to identify potential degradation products under various stress conditions (light, heat, acid, base, oxidation).

Quantitative Data Summary

The following table summarizes data from a study investigating the effect of sodium metabisulfite on the photostability of this compound solutions when exposed to a xenon burner (simulating sunlight behind a window).

Table 1: Effect of Sodium Metabisulfite on this compound Photostability

FormulationInitial this compound ConcentrationExposure Duration% Remaining this compound (With Bisulfite)% Remaining this compound (Without Bisulfite)
This compound in infusion solution2 µg/mL7.1 hours (artificial light)60.1% - 64.5%89.3% - 91.3%
This compound in infusion solution2 µg/mL2 weeks (natural light)45.0%95.6%

Data sourced from a study on the photodestabilization of this compound by sodium metabisulfite.[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for the analysis of this compound and its degradation products. It is based on common parameters found in the literature.[7][8]

1. Objective: To quantify the concentration of this compound in a solution and separate it from potential degradation products.

2. Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • Mobile Phase: 50 mM sodium dihydrogen phosphate (B84403), adjust to pH 3.0 with phosphoric acid.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample filters (0.45 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 98:2 (v/v) mixture of the phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute the experimental this compound samples with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the samples through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the experimental samples. Degradation is indicated by a decrease in the peak area of this compound and the appearance of new peaks at different retention times.

Protocol 2: Forced Photostability Degradation Study

This protocol is a generalized procedure based on ICH Q1B guidelines to assess the photostability of an this compound solution.[9][10][11]

1. Objective: To determine the intrinsic photostability of an this compound solution and identify potential photodegradation products.

2. Materials:

  • Photostability chamber equipped with a light source capable of emitting both cool white fluorescent and near-UV light (e.g., xenon arc lamp or metal halide lamp).

  • Calibrated lux meter and radiometer.

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials).

  • Light-blocking material (e.g., aluminum foil) for control samples.

  • This compound solution to be tested.

  • HPLC system for analysis (see Protocol 1).

3. Procedure:

  • Sample Preparation: Place the this compound solution in the transparent containers. Prepare a "dark" control by wrapping an identical sample container completely in aluminum foil.

  • Exposure: Place the samples and the dark control in the photostability chamber.

  • Light Exposure Conditions: Expose the samples to light according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Sampling: Withdraw aliquots of the exposed sample and the dark control at appropriate time intervals.

  • Analysis: Analyze the samples and the dark control using the stability-indicating HPLC method (Protocol 1).

  • Evaluation: Compare the chromatograms of the light-exposed samples to the dark control and the initial sample. A significant decrease in the this compound peak and the appearance of new peaks in the exposed samples (but not in the dark control) indicate photodegradation.

Visualizations

This compound Degradation Pathway

The following diagram illustrates the initial steps in the light-induced degradation of this compound.

This compound This compound Adrenochrome Adrenochrome (Pink/Red) This compound->Adrenochrome Oxidation Polymerization Further Polymerization (Brown/Black Melanin-like pigments) Adrenochrome->Polymerization Light Light (UV, <418 nm) + Oxygen Light->this compound

Caption: Simplified pathway of this compound oxidation to adrenochrome.

Experimental Workflow for Photostability Testing

This workflow outlines the key steps in performing a photostability study of an this compound solution.

cluster_prep Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis Prep_Sample Prepare this compound Solution Split_Sample Aliquot into Transparent Containers Prep_Sample->Split_Sample Prep_Control Wrap Control Sample in Aluminum Foil Split_Sample->Prep_Control Expose Place Samples in Photostability Chamber Prep_Control->Expose Monitor Monitor Light Exposure (≥1.2M lux-hr, ≥200 W-hr/m²) Expose->Monitor Analyze_HPLC Analyze Samples and Control by Stability-Indicating HPLC Monitor->Analyze_HPLC Compare Compare Chromatograms Analyze_HPLC->Compare

Caption: Workflow for conducting a photostability study.

This compound Signaling Pathway and Potential Interference

This diagram shows the β-adrenergic signaling pathway initiated by this compound and indicates where degradation products may interfere.

cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts This compound This compound This compound->Receptor Binds Degradation_Products Degradation Products (e.g., Adrenochrome) Degradation_Products->Receptor No Binding/ Activation* ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Glycogenolysis) PKA->Cell_Response Phosphorylates Targets

Caption: this compound signaling and potential degradation product effects.

References

Technical Support Center: Sterility Testing for Prefilled Epinephrine Syringes in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on sterility testing of prefilled epinephrine syringes for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your research.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems encountered during the sterility testing of prefilled this compound syringes.

Guide 1: Positive Sterility Test Result

A positive sterility test result indicates the presence of microbial contamination. The following steps will help you investigate the potential source of the contamination.

dot

G start Positive Sterility Test Result quarantine Quarantine the entire batch of syringes start->quarantine lab_investigation Phase 1: Laboratory Investigation id_organism Identify the microorganism (Speciation) lab_investigation->id_organism mfg_investigation Phase 2: Manufacturing/Preparation Investigation review_raw_materials Review raw materials (this compound, saline, etc.) sterility mfg_investigation->review_raw_materials quarantine->lab_investigation review_lab_env Review laboratory environment monitoring data id_organism->review_lab_env review_personnel Review personnel monitoring and aseptic technique review_lab_env->review_personnel review_media Review media preparation and growth promotion records review_personnel->review_media review_media->mfg_investigation No lab source identified conclusion1 Conclusion: Laboratory Error review_media->conclusion1 Contamination likely from lab retest Invalidate original test and perform a retest conclusion1->retest conclusion2 Conclusion: Potential Product Contamination reject Reject the batch conclusion2->reject review_filling_process Review aseptic filling process and environment review_raw_materials->review_filling_process review_syringe_sterility Review pre-sterilized syringe batch records review_filling_process->review_syringe_sterility review_syringe_sterility->conclusion2

Caption: Troubleshooting workflow for a positive sterility test result.

Steps:

  • Immediate Action: Quarantine the entire batch of prefilled this compound syringes to prevent their use in any experiments.[1][2]

  • Laboratory Investigation:

    • Identify the Microorganism: Characterize the contaminating microorganism to the species level. This can help pinpoint the source of contamination.[3]

    • Review Environmental Monitoring: Examine environmental monitoring data for the area where the sterility test was performed. Look for any unusual trends or the presence of the identified microorganism.[1]

    • Personnel and Technique Review: Assess the aseptic technique of the personnel who performed the test. Review training records and personnel monitoring data.[1]

    • Media and Reagent Review: Verify the sterility of the culture media used, including a review of growth promotion test results for that batch of media.[4]

  • Manufacturing/Preparation Investigation (If no laboratory source is identified):

    • Raw Materials: Investigate the sterility of the this compound solution, diluents, and any other components used.

    • Aseptic Filling Process: Review the procedures used for preparing the prefilled syringes. If an automated filler was used, review its sterilization and maintenance records. If filled manually, review the aseptic technique of the operator.

    • Syringe Sterility: Confirm the sterility of the batch of syringes and needles used.

    • If the investigation provides conclusive evidence of a laboratory error, the original test may be invalidated, and a retest can be performed using the same number of samples as the original test.[5]

    • If the investigation points to contamination of the product itself, the entire batch must be rejected.[2]

Frequently Asked Questions (FAQs)

1. Which sterility testing method should I use for my prefilled this compound syringes?

The two primary methods for sterility testing are membrane filtration and direct inoculation, as described in the United States Pharmacopeia (USP) chapter <71>.[6][7]

  • Membrane Filtration: This is the preferred method for filterable products like this compound solutions.[6][8] The entire content of the syringe is passed through a sterile 0.45 µm filter, which is then rinsed and transferred to growth media. This method is advantageous as it allows for testing larger volumes and can mitigate the effects of antimicrobial properties of the product.[9]

  • Direct Inoculation: In this method, a small volume of the this compound solution is directly added to the growth media. This method is typically used for products that cannot be filtered.[5]

2. What is a method suitability test and why is it important?

A method suitability test, also known as bacteriostasis and fungistasis testing, must be performed to ensure that your this compound solution does not inhibit the growth of microorganisms.[7] This test involves inoculating the product with a small number of specific microorganisms to demonstrate that they can be recovered. This is a critical step to validate your sterility testing method and avoid false-negative results.[7]

3. How long should I incubate my sterility test cultures?

The standard incubation period for sterility testing is 14 days.[6] The two types of media used, Fluid Thioglycollate Medium (FTM) for anaerobes and Soybean-Casein Digest Medium (SCDM) for aerobes, are incubated at different temperatures (FTM at 30-35°C and SCDM at 20-25°C).[6]

4. What are endotoxins, and do I need to test for them?

Endotoxins are fever-inducing substances (pyrogens) released from the cell wall of Gram-negative bacteria.[10][11] Even if a product is sterile, it can still contain endotoxins which can cause significant adverse effects.[11] For any parenteral product, including prefilled this compound syringes intended for research that may involve animal models, it is crucial to perform a Bacterial Endotoxins Test (BET), also known as the Limulus Amebocyte Lysate (LAL) test.[10][12]

5. How long can I store my prefilled this compound syringes and maintain sterility?

Studies on the stability and sterility of this compound stored in syringes have shown varying results. Some limited evidence suggests that 1 mg/mL this compound prefilled syringes can remain stable and sterile for up to 90 days when properly stored and protected from light.[13][14][15][16] However, it is crucial to perform your own stability and sterility studies under your specific storage conditions and for your particular formulation.

Quantitative Data Summary

The following table summarizes key parameters for compendial sterility testing methods.

ParameterMembrane FiltrationDirect Inoculation
USP Chapter <71><71>
Preferred Method For Filterable aqueous solutions (like this compound)Non-filterable products (oils, suspensions)
Typical Filter Pore Size ≤ 0.45 µmN/A
Growth Media Fluid Thioglycollate Medium (FTM) & Soybean-Casein Digest Medium (SCDM)Fluid Thioglycollate Medium (FTM) & Soybean-Casein Digest Medium (SCDM)
Incubation Temperature FTM: 30-35°C, SCDM: 20-25°CFTM: 30-35°C, SCDM: 20-25°C
Incubation Period 14 days14 days
Key Advantage Tests entire sample volume, removes inhibitory substancesSimpler procedure for suitable products

Experimental Protocols

Protocol 1: Sterility Testing by Membrane Filtration

This protocol outlines the general steps for performing sterility testing on prefilled this compound syringes using the membrane filtration method. All procedures must be conducted under aseptic conditions in a laminar flow hood or an isolator.

dot

G start Start: Aseptic Environment setup Set up sterile filtration apparatus start->setup pool_sample Pool contents of required number of syringes setup->pool_sample filter_sample Filter pooled sample through two 0.45 µm membranes pool_sample->filter_sample rinse_membrane Rinse each membrane with sterile diluent filter_sample->rinse_membrane transfer_to_media Aseptically transfer one membrane to FTM and the other to SCDM rinse_membrane->transfer_to_media incubate Incubate FTM at 30-35°C and SCDM at 20-25°C transfer_to_media->incubate observe Observe for turbidity (growth) for 14 days incubate->observe end End: Record Results observe->end

Caption: Experimental workflow for membrane filtration sterility testing.

Methodology:

  • Preparation: In an aseptic environment, prepare two membrane filtration units with sterile 0.45 µm filters.

  • Sample Pooling: Aseptically expel the contents of the required number of prefilled this compound syringes into a sterile vessel.

  • Filtration: Pass the pooled this compound solution through the two membrane filters.

  • Rinsing: Rinse each filter with a sterile diluting fluid (e.g., Fluid A as described in USP <71>) to wash away any potential antimicrobial agents.

  • Inoculation: Aseptically remove each filter membrane and immerse one in a container of Fluid Thioglycollate Medium (FTM) and the other in a container of Soybean-Casein Digest Medium (SCDM).

  • Incubation: Incubate the FTM container at 30-35°C and the SCDM container at 20-25°C for 14 days.[6]

  • Observation: Visually inspect the media for any signs of microbial growth (turbidity) at regular intervals and at the end of the 14-day period.[5]

  • Interpretation: The absence of growth indicates that the sample is sterile under the test conditions. The presence of growth indicates a potential contamination.[6]

Protocol 2: Bacterial Endotoxin (B1171834) Test (BET/LAL)

This protocol provides a general overview of the kinetic chromogenic method for BET.

Methodology:

  • Sample Preparation: Extract endotoxins from the device or fluid path by rinsing or immersing the syringe with LAL reagent water.

  • Standard Curve: Prepare a standard curve using a range of known endotoxin concentrations.

  • Assay: In a microplate, mix the sample extracts and standards with the LAL reagent.

  • Incubation and Reading: Place the microplate in a specialized reader that incubates the plate and measures the change in color (optical density) over time. The time it takes to reach a predetermined absorbance is inversely proportional to the amount of endotoxin present.[12]

  • Calculation: The endotoxin concentration in the sample is calculated by comparing its reaction time to the standard curve.[12]

References

Adjusting pH for optimal epinephrine stability in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of epinephrine solutions by controlling the pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability in aqueous solutions?

A1: The optimal pH for this compound stability is in the acidic range, typically between pH 3.0 and 4.0.[1][2] this compound is most stable in acidic conditions, which inhibit oxidative degradation.

Q2: Why is maintaining an acidic pH crucial for this compound solutions?

A2: this compound's chemical structure includes a catechol moiety that is highly susceptible to oxidation, especially under neutral or alkaline conditions.[3][4] Maintaining an acidic pH helps to prevent this oxidation, which is the primary degradation pathway.

Q3: What are the visible signs of this compound degradation?

A3: The degradation of this compound through oxidation results in a color change of the solution. Initially, the colorless solution may turn a pinkish hue due to the formation of adrenochrome, and with further degradation, it can become brown as melanin (B1238610) forms.[2][5][6] Any discolored solution or the presence of a precipitate indicates degradation and the solution should not be used.[2]

Q4: What factors other than pH can affect this compound stability?

A4: Besides pH, several other factors can influence the stability of this compound solutions, including:

  • Oxygen: The presence of atmospheric oxygen is a major factor in the oxidative degradation of this compound.[1]

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation of this compound.[3][7][8] Solutions should be protected from light.[4]

  • Temperature: Elevated temperatures can accelerate the rate of this compound degradation.[3][7][9]

  • Heavy Metal Ions: The presence of heavy metal ions, such as iron and copper, can catalyze the hydrolysis of this compound.[3][10]

Q5: What are common buffering agents used to stabilize this compound solutions?

A5: While specific buffer systems are often part of proprietary formulations, acidic buffers are used to maintain the optimal pH range. Additionally, antioxidants like sodium metabisulfite (B1197395) or sodium bisulfite are frequently added to injectable solutions to inhibit oxidation.[3][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Action(s)
Solution turns pink or brown The solution has likely degraded due to oxidation. This can be caused by a pH outside the optimal range (too high), exposure to light, or exposure to oxygen.[2][13][14]Discard the solution immediately.[2] For future preparations, ensure the pH is adjusted to the 3.0-4.0 range, protect the solution from light by using amber-colored vials or by wrapping the container in foil, and consider deaerating the solvent or purging the headspace of the container with an inert gas like nitrogen.
Precipitate forms in the solution This is another sign of significant degradation.Do not use the solution.[2] Review your preparation and storage procedures to ensure they align with stability best practices.
Loss of potency despite no visible change Degradation can occur without a visible color change, especially in the early stages. The pH of the solution may have shifted over time.Use a calibrated pH meter to verify that the pH of the solution is within the optimal range of 3.0 to 4.0. If the pH has shifted, the solution may have lost potency. It is advisable to prepare a fresh solution and re-evaluate your buffering capacity. Consider performing a stability-indicating assay, such as HPLC, to quantify the this compound concentration.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted this compound Solution

This protocol describes how to prepare an this compound solution and adjust its pH for enhanced stability.

Materials:

  • This compound (as hydrochloride or bitartrate (B1229483) salt)

  • Sterile Water for Injection (or other appropriate solvent)

  • Hydrochloric Acid (HCl), 0.1N solution

  • Sodium Hydroxide (NaOH), 0.1N solution (for adjustments if pH is too low)

  • Calibrated pH meter with a micro-electrode

  • Sterile glassware (beakers, volumetric flasks)

  • Sterile filters (0.22 µm)

  • Amber glass vials for storage

Procedure:

  • Accurately weigh the desired amount of this compound salt.

  • In a sterile beaker, dissolve the this compound salt in a volume of sterile water that is less than the final desired volume (e.g., 80% of the final volume).

  • Gently stir the solution with a sterile magnetic stir bar until the this compound is completely dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Measure the initial pH of the this compound solution.

  • If the pH is above 4.0, add 0.1N HCl dropwise while continuously monitoring the pH. Stir the solution gently after each addition.

  • If the pH drops below 3.0, you can adjust it back into the range using 0.1N NaOH.

  • Once the pH is stabilized within the 3.0-4.0 range, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask.

  • Add sterile water to the volumetric flask to reach the final desired volume and mix thoroughly.

  • Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile amber glass vial.

  • Seal the vial and store it protected from light, preferably under refrigeration unless otherwise specified for your application.

Protocol 2: Stability Study of this compound at Different pH Values

This protocol outlines an experiment to determine the stability of this compound solutions at various pH levels over time.

Materials:

  • Prepared this compound solutions at different pH values (e.g., pH 3, 4, 5, 6, and 7) following Protocol 1.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase suitable for this compound analysis (e.g., a mixture of methanol (B129727) and a buffered aqueous solution).[9]

  • This compound reference standard

  • Temperature-controlled storage chambers (e.g., incubators or refrigerators)

Procedure:

  • Prepare several vials of this compound solution at each desired pH level.

  • Establish time points for analysis (e.g., T=0, 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • At T=0, take an initial sample from each pH group and analyze the this compound concentration using a validated HPLC method. This will be your baseline (100%) concentration.

  • Store the remaining vials under controlled conditions (e.g., at a specific temperature, protected from light).

  • At each subsequent time point, remove a vial from each pH group and analyze the this compound concentration by HPLC.

  • Record the percentage of the initial this compound concentration remaining for each sample at each time point.

  • Also, visually inspect the samples for any color change or precipitation at each time point and record your observations.

  • Plot the percentage of this compound remaining versus time for each pH to determine the pH at which the solution is most stable.

Visualizations

EpinephrineDegradationPathway cluster_conditions Degradation Factors This compound This compound (Colorless) Adrenochrome Adrenochrome (Pinkish) This compound->Adrenochrome Oxidation Melanin Melanin Polymers (Brown/Black) Adrenochrome->Melanin Further Oxidation & Polymerization High_pH Alkaline pH High_pH->this compound Oxygen Oxygen Oxygen->this compound Light Light (UV) Light->this compound Heat Heat Heat->this compound

Caption: this compound degradation pathway showing oxidation to colored products.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Data Analysis start Dissolve this compound ph_adjust Adjust pH to Target (e.g., 3.0, 4.0, 5.0) start->ph_adjust storage_prep Filter & Store in Amber Vials ph_adjust->storage_prep storage Store at Controlled Temperature storage_prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze by HPLC sampling->analysis data Record Concentration & Appearance analysis->data plot Plot % Remaining vs. Time data->plot determine Determine Optimal pH for Stability plot->determine

Caption: Workflow for determining the optimal pH for this compound stability.

TroubleshootingFlowchart start This compound Solution Shows Instability (e.g., color change) check_ph Is the pH within the 3.0-4.0 range? start->check_ph check_light Was the solution protected from light? check_ph->check_light Yes adjust_ph Action: Adjust pH of new preparations check_ph->adjust_ph No check_oxygen Was exposure to oxygen minimized? check_light->check_oxygen Yes use_amber Action: Use amber vials or protect from light check_light->use_amber No discard Discard Solution check_oxygen->discard Yes use_inert Action: Deaerate solvent or use inert gas check_oxygen->use_inert No adjust_ph->discard use_amber->discard use_inert->discard

Caption: Troubleshooting flowchart for unstable this compound solutions.

References

Technical Support Center: Managing Transient Metabolic Effects of Epinephrine In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with epinephrine in vivo. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the transient metabolic effects of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary transient metabolic effects of this compound observed in vivo?

A1: this compound is a potent modulator of energy metabolism. Its administration typically leads to a rapid and transient increase in blood glucose levels, primarily by stimulating hepatic glucose production through both glycogenolysis and gluconeogenesis.[1][2][3] It also promotes the breakdown of lipids (lipolysis), leading to an elevation in circulating free fatty acids (FFAs) and glycerol.[1][4] Additionally, this compound can increase plasma lactate (B86563) concentrations by enhancing glycolysis.[5][6][7]

Q2: How long do the metabolic effects of this compound typically last?

A2: The duration of this compound's metabolic effects is generally short-lived and dose-dependent. Hemodynamic and metabolic changes are often observed within 5 to 10 minutes of administration, with the systemic effects lasting approximately 10 to 15 minutes.[5] However, some effects, such as elevated metabolic rate, can be prolonged.[8] The transient nature of these effects is a critical consideration for experimental design and timing of sample collection.

Q3: Why is there significant variability in the glycemic response to this compound between experiments?

A3: Glycemic variability in response to this compound can be influenced by several factors, including the species and strain of the animal model, nutritional status (fed vs. fasted), and the presence of underlying metabolic conditions such as insulin (B600854) resistance.[2][9][10] The interplay between this compound and other hormones, particularly insulin and glucagon (B607659), also plays a significant role in the magnitude and duration of the hyperglycemic effect.[4]

Q4: Can this compound administration lead to lactic acidosis?

A4: Yes, this compound can induce a transient increase in blood lactate levels, a condition referred to as type B lactic acidosis.[6] This is not typically due to tissue hypoxia (inadequate oxygen supply) but rather results from this compound's stimulation of glycolysis via β2-adrenergic receptors, leading to an overproduction of pyruvate (B1213749) that is subsequently converted to lactate.[5][6] It is important to differentiate this from hypoxia-induced (type A) lactic acidosis.[11][12]

Q5: How can I minimize experimental variability when studying the metabolic effects of this compound?

A5: To minimize variability, it is crucial to standardize experimental conditions. This includes acclimatizing animals to handling and experimental procedures to reduce stress, controlling the nutritional state (e.g., consistent fasting period), and using precise drug delivery methods such as continuous intravenous infusion.[1] Implementing a hyperinsulinaemic-euglycaemic clamp can also help to control for the confounding effects of changing insulin and glucose levels.[1][4]

Troubleshooting Guides

Issue 1: Unexpectedly High or Prolonged Hyperglycemia
Possible Cause Troubleshooting Step
Incorrect this compound Dose Verify calculations for this compound concentration and infusion rate. Ensure proper calibration of infusion pumps.
Underlying Insulin Resistance Screen animals for baseline glucose and insulin levels. Consider using a genetically defined animal model with known metabolic characteristics.
Stress-Induced Hyperglycemia Acclimatize animals to the experimental setup and handling to minimize stress responses that can independently raise blood glucose.
Interaction with Anesthesia Review the literature for the known metabolic effects of the chosen anesthetic agent, as some can influence glucose homeostasis.
Issue 2: High Variability in Lactate Measurements
Possible Cause Troubleshooting Step
Sample Handling and Processing Process blood samples for lactate analysis immediately. If immediate analysis is not possible, store samples on ice to prevent glycolysis in the blood tube, which can falsely elevate lactate levels.[13]
Stress During Sampling Use techniques that minimize stress during blood collection, as stress can increase endogenous this compound and lactate levels.
Inconsistent Sampling Time Standardize the timing of blood collection relative to this compound administration due to the transient nature of the lactate response.
Underlying Conditions Be aware that conditions like sepsis can independently elevate lactate levels.[14][15]
Issue 3: Inconsistent Free Fatty Acid (FFA) Levels
Possible Cause Troubleshooting Step
Dietary Status Ensure a consistent fasting period for all animals, as recent food intake will significantly impact baseline FFA levels.[1]
Lipemia in Samples If plasma or serum appears lipemic, this can interfere with some assay methods. Consider ultracentrifugation to clarify the sample.
Assay Interference Some substances can interfere with FFA assays. Review the manufacturer's protocol for your specific assay kit for known interfering substances.
Hormonal Interactions Be aware that other hormones, such as insulin and glucagon, also regulate lipolysis.[4] Consider measuring these hormones concurrently.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the typical quantitative changes in key metabolic parameters following intravenous this compound infusion in vivo.

Table 1: Effects of this compound on Blood Glucose and Insulin

SpeciesThis compound Dose/Infusion RateTime PointChange in Blood GlucoseChange in Plasma InsulinReference
Human0.4 µg/kg/min6 hours↑ from ~2.6 to ~13.5 mmol/lNot specified[16]
DogStress hormone infusion (this compound increased ~10-fold)70 hours↑ from 108 to 189 mg/dlNot specified[17]
RatLow and high dosesEnd of infusion↑ by 40-50%Not specified[18]

Table 2: Effects of this compound on Plasma Lactate and Free Fatty Acids (FFA)

SpeciesThis compound Dose/Infusion RateTime PointChange in Plasma LactateChange in Plasma FFAReference
Human0.4 µg/kg/min6 hours↑ from ~1.8 to ~15.7 mmol/lNot specified[16]
HumanNot specifiedNot specifiedNot specified↑ (promotes lipolysis)[5]
RatLow and high dosesEnd of infusion↑ threefoldNot specified[18]
Obese Human Subjects1.2 µg/m²/minAfter 3-4 days of starvation↑ (no change vs. postabsorptive)↑ by 200% (accentuated by starvation)[19]

Experimental Protocols

Key Experiment 1: Hyperinsulinaemic-Euglycaemic Clamp with Stepwise this compound Infusion

This protocol is designed to assess the metabolic effects of this compound while maintaining a steady-state of insulin and glucose.

Materials:

  • This compound solution (for infusion)

  • Human insulin solution

  • 20% glucose solution

  • Saline solution

  • Infusion pumps

  • Blood glucose meter and strips

  • Equipment for blood sampling (e.g., catheters, syringes)

Procedure:

  • Animal Preparation: Anesthetize the animal and insert catheters for infusion and blood sampling. Allow for a stabilization period.

  • Baseline Sampling: Collect a baseline blood sample for measurement of glucose, insulin, lactate, and FFAs.

  • Hyperinsulinaemic-Euglycaemic Clamp Initiation: Begin a continuous infusion of insulin at a constant rate.

  • Simultaneously, begin a variable infusion of 20% glucose. Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate to maintain a stable, euglycemic blood glucose level.

  • This compound Infusion: Once a steady-state of glucose infusion has been maintained for at least 30 minutes, begin a stepwise infusion of this compound at increasing concentrations (e.g., 10, 20, and 50 ng/kg/min), with each step lasting for a defined period (e.g., 30 minutes).

  • Continue to monitor blood glucose and adjust the glucose infusion rate to maintain euglycemia.

  • Blood Sampling: Collect blood samples at the end of each this compound infusion step for the analysis of metabolic parameters.

  • Post-Infusion: Terminate the infusions and monitor the animal during recovery.

Key Experiment 2: Measurement of Plasma Lactate

This protocol outlines the steps for accurate measurement of plasma lactate.

Materials:

  • Blood collection tubes containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate)

  • Centrifuge

  • Lactate assay kit (colorimetric or enzymatic)

  • Spectrophotometer or plate reader

Procedure:

  • Blood Collection: Collect blood samples into tubes containing a glycolysis inhibitor to prevent the ongoing conversion of glucose to lactate by red blood cells.

  • Sample Processing: Immediately place the blood sample on ice. Centrifuge the blood at 4°C to separate the plasma.

  • Lactate Assay: Follow the instructions provided with your chosen lactate assay kit. This typically involves deproteinization of the plasma sample followed by an enzymatic reaction that produces a detectable signal (e.g., a change in color or fluorescence).

  • Data Analysis: Measure the signal using a spectrophotometer or plate reader and calculate the lactate concentration based on a standard curve.

Key Experiment 3: Measurement of Plasma Free Fatty Acids (FFAs)

This protocol describes a common method for quantifying FFA levels in plasma.

Materials:

  • Blood collection tubes containing an anticoagulant (e.g., EDTA)

  • Centrifuge

  • FFA assay kit (enzymatic, colorimetric)

  • Spectrophotometer or plate reader

Procedure:

  • Blood Collection: Collect blood into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood to separate the plasma.

  • FFA Assay: Use a commercial FFA assay kit according to the manufacturer's instructions. These kits typically involve a multi-step enzymatic reaction where FFAs are converted to a product that can be measured colorimetrically or fluorometrically.[20][21][22][23][24]

  • Data Analysis: Generate a standard curve using the provided standards and determine the FFA concentration in the plasma samples.

Mandatory Visualizations

Epinephrine_Signaling_Pathway cluster_cell Hepatocyte (Liver Cell) AdrenergicReceptor β2-Adrenergic Receptor G_Protein Gs Protein AdrenergicReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP AdenylateCyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PhosphorylaseKinase Phosphorylase Kinase PKA->PhosphorylaseKinase Activates GlycogenPhosphorylase Glycogen (B147801) Phosphorylase PhosphorylaseKinase->GlycogenPhosphorylase Activates Glycogen Glycogen GlycogenPhosphorylase->Glycogen Breaks down Glucose Glucose Glycogen->Glucose Releases Bloodstream Bloodstream Glucose->Bloodstream Enters This compound This compound This compound->AdrenergicReceptor Binds

Caption: this compound signaling pathway in a hepatocyte leading to glucose release.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Catheter_Implantation Catheter Implantation Animal_Acclimatization->Catheter_Implantation Recovery Recovery Period Catheter_Implantation->Recovery Baseline_Sampling Baseline Blood Sampling Recovery->Baseline_Sampling Epinephrine_Infusion This compound Infusion Baseline_Sampling->Epinephrine_Infusion Time_Course_Sampling Time-Course Blood Sampling Epinephrine_Infusion->Time_Course_Sampling Sample_Processing Sample Processing Time_Course_Sampling->Sample_Processing Metabolite_Assays Metabolite Assays (Glucose, Lactate, FFAs) Sample_Processing->Metabolite_Assays Data_Analysis Data Analysis Metabolite_Assays->Data_Analysis

Caption: A typical experimental workflow for in vivo this compound studies.

Troubleshooting_Decision_Tree Start Unexpected Metabolic Response to this compound Check_Hyperglycemia Is Hyperglycemia Excessive or Prolonged? Start->Check_Hyperglycemia Check_Lactate Are Lactate Levels Highly Variable? Start->Check_Lactate Check_FFA Are FFA Levels Inconsistent? Start->Check_FFA Verify_Dose Verify this compound Dose and Infusion Rate Check_Hyperglycemia->Verify_Dose Yes Check_Sample_Handling Review Blood Sampling and Processing Protocol Check_Lactate->Check_Sample_Handling Yes Control_Fasting Standardize Fasting Period Check_FFA->Control_Fasting Yes Assess_Insulin_Resistance Assess Baseline Insulin Sensitivity Verify_Dose->Assess_Insulin_Resistance Minimize_Stress Review Animal Handling and Acclimatization Assess_Insulin_Resistance->Minimize_Stress Standardize_Timing Ensure Consistent Sampling Times Check_Sample_Handling->Standardize_Timing Review_Assay Check for Assay Interference Control_Fasting->Review_Assay

Caption: A decision tree for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

Epinephrine vs. Norepinephrine for Hemodynamic Support: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine and northis compound (B1679862) are both potent catecholamines crucial in the management of shock, a life-threatening condition of circulatory failure.[1][2] Despite their similar chemical structures, their distinct pharmacological profiles, stemming from differential affinities for adrenergic receptors, lead to varied physiological responses and clinical outcomes.[1][3][4] This guide provides an objective comparison of this compound and northis compound for hemodynamic support, presenting supporting experimental data, detailing experimental protocols from key studies, and illustrating their signaling pathways.

Both this compound and northis compound are essential tools in the intensive care setting, acting as both hormones and neurotransmitters to regulate the sympathetic nervous system's "fight or flight" response.[3][5] Their administration aims to restore mean arterial pressure (MAP) and ensure adequate organ perfusion in patients with persistent hypotension despite fluid resuscitation.[2] However, the choice between these two vasopressors is a critical decision that can significantly impact patient outcomes.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of this compound and northis compound in various forms of shock.

Table 1: Hemodynamic and Metabolic Effects in Cardiogenic Shock
ParameterThis compoundNorthis compoundReference Study
Refractory Shock Higher incidence (37%)Lower incidence (7%)Levy et al. (2018)[6][7]
Cardiac Index Transient improvement at 2 and 4 hoursSimilar to this compound overallLevy et al. (2018)[6][8]
Heart Rate Significant increaseRemained unchangedLevy et al. (2018)[6][8]
Lactic Acidosis Significant increase in the first 24 hoursLess pronounced effectLevy et al. (2018)[8][9]
Arrhythmias Associated with new arrhythmias in some patientsLower incidenceLevy et al. (2011)[10]
Table 2: Outcomes in Post-Cardiac Arrest Shock
OutcomeThis compoundNorthis compoundReference Study
Recurrent Cardiac Arrest Higher odds63% lower oddsSystematic Review & Meta-Analysis (2025)[11][12]
In-Hospital Mortality Higher all-cause mortality (83%)Lower all-cause mortality (61%)Bougouin et al.[13][14]
Cardiovascular-Specific Mortality Higher (44%)Lower (11%)Bougouin et al.[13]
Favorable Neurological Outcome Lower frequency (15%)Higher frequency (37%)Bougouin et al.[13]
Refractory Shock, Rearrest, or Death (in ED) Higher rates (50%)Lower rates (22.2%)Martin et al. (2021)[15]
Table 3: Effects in Pediatric Septic Shock
OutcomeThis compoundNorthis compoundReference Study
30-Day Mortality Higher (3.7% - 4.1%)Lower (0%)Eisenberg et al. (2025)[16][17][18]
Major Adverse Kidney Events by 30 Days (MAKE30) No significant differenceNo significant differenceEisenberg et al. (2025)[16][19]

Signaling Pathways

The distinct effects of this compound and northis compound are a direct result of their differing affinities for α- and β-adrenergic receptors.[4][20] Northis compound primarily acts on α-adrenoreceptors, leading to potent vasoconstriction, while this compound acts on both α- and β-adrenoreceptors, resulting in a broader range of effects including increased heart rate and bronchodilation.[1][3]

cluster_this compound This compound cluster_Northis compound Northis compound This compound This compound E_alpha1 α1 Receptor This compound->E_alpha1 E_beta1 β1 Receptor This compound->E_beta1 E_beta2 β2 Receptor This compound->E_beta2 E_vasoconstriction Vasoconstriction E_alpha1->E_vasoconstriction E_inc_hr Increased Heart Rate E_beta1->E_inc_hr E_inc_contractility Increased Contractility E_beta1->E_inc_contractility E_bronchodilation Bronchodilation E_beta2->E_bronchodilation Northis compound Northis compound N_alpha1 α1 Receptor Northis compound->N_alpha1 N_beta1 β1 Receptor Northis compound->N_beta1 N_vasoconstriction Potent Vasoconstriction N_alpha1->N_vasoconstriction N_inc_hr Minimal Increase in Heart Rate N_beta1->N_inc_hr

Adrenergic Receptor Signaling of this compound and Northis compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the protocols for key comparative studies.

OptimaCC Trial (this compound vs. Northis compound in Cardiogenic Shock)
  • Study Design: A prospective, multicenter, randomized, double-blind study.[7]

  • Patient Population: Patients with cardiogenic shock secondary to acute myocardial infarction who underwent percutaneous coronary intervention (PCI).[7][8]

  • Intervention: Patients were randomized to receive either this compound or northis compound.[7] The study drugs were titrated to achieve a mean arterial pressure (MAP) goal of 65-70 mm Hg.[8]

  • Primary Efficacy Outcome: Evolution of the cardiac index.[7]

  • Primary Safety Outcome: Occurrence of refractory cardiogenic shock, defined as sustained hypotension, end-organ hypoperfusion, and hyperlactatemia despite high doses of inotropes and vasopressors.[7]

  • Key Findings: The study was terminated early due to a higher incidence of refractory shock in the this compound group.[6][7] this compound was also associated with a significant increase in heart rate and lactic acidosis.[7][8]

Patient Patient with Cardiogenic Shock post-AMI and PCI Randomization Randomization (Double-Blind) Patient->Randomization This compound This compound Infusion (Titrated to MAP 65-70 mmHg) Randomization->this compound Northis compound Northis compound Infusion (Titrated to MAP 65-70 mmHg) Randomization->Northis compound Outcome Outcome Assessment: - Cardiac Index Evolution - Refractory Shock - Heart Rate, Lactate (B86563) This compound->Outcome Northis compound->Outcome

Experimental Workflow of the OptimaCC Trial.
Retrospective Study in Post-Cardiac Arrest Shock (Bougouin et al.)

  • Study Design: An observational multicenter study.[21]

  • Patient Population: Consecutive patients managed for post-resuscitation shock after out-of-hospital cardiac arrest.[21]

  • Intervention: Comparison of patients who received continuous intravenous this compound versus northis compound.[21]

  • Data Analysis: A multivariate regression analysis and a propensity score analysis were performed to control for confounding variables.[21]

  • Primary Outcome: All-cause in-hospital mortality.[21]

  • Secondary Outcomes: Cardiovascular-specific hospital mortality and unfavorable neurological outcome (Cerebral Performance Category 3-5).[21]

  • Key Findings: The use of this compound was associated with higher all-cause and cardiovascular-specific mortality compared to northis compound.[21]

Discussion and Conclusion

The available evidence from multiple clinical studies suggests that while both this compound and northis compound are effective at increasing mean arterial pressure, their broader physiological effects and impact on patient outcomes can differ significantly.

In patients with cardiogenic shock , northis compound appears to be a safer option, with a lower incidence of refractory shock and lactic acidosis compared to this compound.[6][22] While this compound may offer a transient improvement in cardiac index, this does not seem to translate into better overall outcomes.[8]

For individuals experiencing post-cardiac arrest shock , northis compound is associated with a lower risk of recurrent cardiac arrest and improved survival and neurological outcomes.[11][12][13]

In the context of pediatric septic shock , initial treatment with northis compound is linked to lower 30-day mortality compared to this compound, although there is no significant difference in the rates of major adverse kidney events.[17][19]

A key metabolic difference is the effect on lactate levels. This compound can increase lactate production through stimulation of β2-adrenergic receptors in skeletal muscle, which may not necessarily indicate worsening tissue perfusion.[9][23] This can complicate the use of lactate clearance as a marker for resuscitation.[9]

References

Comparative Analysis of Epinephrine and Norepinephrine Receptor Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide to the Receptor Binding Affinities of Epinephrine and Northis compound (B1679862)

This guide provides a detailed comparative analysis of the binding affinities of two critical endogenous catecholamines, this compound and northis compound, for the nine subtypes of adrenergic receptors. Intended for researchers, scientists, and drug development professionals, this document offers a quantitative comparison supported by experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways.

Executive Summary

This compound and northis compound are crucial neurotransmitters and hormones that mediate the physiological effects of the sympathetic nervous system by binding to α- and β-adrenergic receptors.[1][2] While structurally similar, their distinct receptor affinity profiles translate into different physiological and pharmacological effects. This guide elucidates these differences through a quantitative analysis of their binding affinities (Ki), providing a valuable resource for understanding their structure-activity relationships and for the development of novel therapeutics targeting the adrenergic system.

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound and northis compound for human adrenergic receptor subtypes. The Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The data presented are compiled from radioligand binding assays.

Receptor SubtypeThis compound Ki (nM)Northis compound Ki (nM)Predominant G-Protein Coupling
α1A 25066Gq
α1B 160130Gq
α1D 320250Gq
α2A 1666Gi
α2B 32160Gi
α2C 25200Gi
β1 350126Gs
β2 251600Gs
β3 130800Gs/Gi

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the cell type expressing the receptors. The data presented here are representative values.

Comparative Analysis of Receptor Affinity

Alpha-1 Adrenergic Receptors (α1A, α1B, α1D): Both this compound and northis compound exhibit moderate affinity for α1-adrenergic receptors, which are coupled to Gq proteins and mediate smooth muscle contraction.[3] Northis compound generally shows a slightly higher affinity for α1 subtypes compared to this compound.

Alpha-2 Adrenergic Receptors (α2A, α2B, α2C): These Gi-coupled receptors are primarily involved in the inhibition of neurotransmitter release.[3] this compound demonstrates a higher affinity than northis compound for all three α2 subtypes, with a particularly strong affinity for the α2A receptor.

Beta-1 Adrenergic Receptor (β1): Primarily found in the heart, β1 receptors are coupled to Gs proteins and increase heart rate and contractility.[3] Northis compound displays a higher affinity for β1 receptors than this compound.

Beta-2 Adrenergic Receptor (β2): These Gs-coupled receptors are abundant in bronchial smooth muscle and are responsible for bronchodilation.[3] this compound is a potent agonist at β2 receptors, exhibiting a significantly higher affinity than northis compound, which has a very low affinity for this subtype.[1]

Beta-3 Adrenergic Receptor (β3): Involved in lipolysis and thermogenesis, β3 receptors can couple to both Gs and Gi proteins. This compound shows a considerably higher affinity for β3 receptors compared to northis compound.

Experimental Protocols

The determination of receptor binding affinities (Ki values) is most commonly achieved through competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled ligand (the "competitor," e.g., this compound or northis compound) to displace a radiolabeled ligand with known affinity from a receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the adrenergic receptor subtype of interest are homogenized in a cold lysis buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The resulting supernatant is centrifuged at high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay.

2. Assay Setup (96-well plate format):

  • Total Binding: Wells containing the membrane preparation and a specific concentration of the radioligand.

  • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-labeled competing ligand to saturate all specific binding sites.

  • Competitive Binding: Wells containing the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., this compound or northis compound).

3. Incubation:

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

4. Filtration:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Radioactivity Measurement:

  • The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

6. Data Analysis:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

  • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Mandatory Visualization

Signaling Pathways

The binding of this compound and northis compound to adrenergic receptors initiates distinct intracellular signaling cascades depending on the receptor subtype and its associated G-protein.

Alpha1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Epi_NE This compound/ Northis compound Alpha1_Receptor α1-Adrenergic Receptor Epi_NE->Alpha1_Receptor Gq Gq Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Alpha2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Epi_NE This compound/ Northis compound Alpha2_Receptor α2-Adrenergic Receptor Epi_NE->Alpha2_Receptor Gi Gi Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Beta_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Epi_NE This compound/ Northis compound Beta_Receptor β-Adrenergic Receptor (β1, β2, β3) Epi_NE->Beta_Receptor Gs Gs Beta_Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Bronchodilation, Lipolysis) PKA->Cellular_Response

Caption: Beta Adrenergic Receptor Signaling Pathway.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue) Assay_Setup 3. Assay Setup in 96-well Plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Assay_Setup Ligand_Prep 2. Ligand Preparation (Radioligand & Competitor Dilutions) Ligand_Prep->Assay_Setup Incubation 4. Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration 5. Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting 6. Scintillation Counting Filtration->Counting Calc_Specific_Binding 7. Calculate Specific Binding Counting->Calc_Specific_Binding IC50_Determination 8. Determine IC50 from Dose-Response Curve Calc_Specific_Binding->IC50_Determination Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

References

A Head-to-Head Battle: Validating Epinephrine ELISA Results with the Gold Standard HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of epinephrine is critical. While ELISA offers a high-throughput and straightforward approach, its validation against a robust method like High-Performance Liquid Chromatography (HPLC) is paramount to ensure data integrity. This guide provides a comprehensive comparison of these two methods, complete with experimental data, detailed protocols, and a clear workflow for validation.

The measurement of the catecholamine this compound (adrenaline) is a key biomarker in numerous fields of research, including stress physiology, cardiovascular disease, and pharmacology. Enzyme-Linked Immunosorbent Assay (ELISA) kits have become a popular choice for their convenience and ability to process large numbers of samples. However, the specificity of antibodies and potential matrix effects can influence the accuracy of ELISA results. Therefore, independent validation using a highly specific and quantitative method like HPLC is essential.

A strong correlation has been demonstrated between this compound concentrations measured by ELISA and HPLC. One study comparing a commercially available ELISA kit with a validated HPLC method found a linear regression of ELISA = 0.92 (HPLC) + 0.33, with a correlation coefficient (r) of 0.97, indicating a high degree of agreement between the two methods.[1]

Performance Characteristics: ELISA vs. HPLC

To provide a clear comparison, the following table summarizes the key performance characteristics of both ELISA and HPLC for this compound quantification, compiled from various sources.

Performance ParameterELISAHPLC with Electrochemical Detection (ECD)
Limit of Detection (LOD) 3.3 - 18.75 pg/mL[2]0.27 - 0.87 pg/mL[3][4]
Limit of Quantification (LOQ) Typically higher than LOD (e.g., 31.25 pg/mL)0.06 - 0.3 µg/mL (60 - 300 pg/mL)[5][6]
Precision (Intra-assay CV) < 10%< 2%[5][6]
Precision (Inter-assay CV) < 10%< 2%[5][6]
Accuracy (Recovery) 80 - 120%99.25 - 101.81%[6]
Analytical Range 31.25 - 2000 pg/mL (typical)10 - 100 ng/mL (typical)
Sample Throughput High (96-well plate format)Low to Medium
Specificity Dependent on antibody cross-reactivityHigh (based on retention time and electrochemical properties)
Cost per Sample Generally lowerGenerally higher
Technical Expertise ModerateHigh

Experimental Protocols

This compound ELISA Protocol (Competitive Assay Principle)

This protocol outlines the general steps for a competitive ELISA for this compound. Note that specific reagents and incubation times will vary depending on the manufacturer's instructions.

  • Sample and Standard Preparation:

    • Reconstitute the lyophilized this compound standard to create a stock solution.

    • Perform serial dilutions of the stock solution to generate a standard curve (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000, 2000 pg/mL).

    • Prepare biological samples (e.g., plasma, serum, urine) according to the kit's instructions, which may involve an extraction step.

  • Assay Procedure:

    • Add a fixed amount of biotinylated this compound to each well of a microplate pre-coated with an anti-epinephrine antibody.

    • Add standards and prepared samples to the wells. During this incubation, the this compound in the sample competes with the biotinylated this compound for binding to the antibody.

    • Wash the plate to remove unbound components.

    • Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well, which binds to the captured biotinylated this compound.

    • Wash the plate again to remove unbound conjugate.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes the conversion of TMB to a colored product.

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color intensity is inversely proportional to the amount of this compound in the sample.

  • Data Analysis:

    • Measure the optical density (OD) of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the OD values against the corresponding this compound concentrations of the standards.

    • Determine the this compound concentration in the samples by interpolating their OD values from the standard curve.

This compound HPLC Protocol with Electrochemical Detection (ECD)

This protocol describes a common method for the quantification of this compound in biological samples using reverse-phase HPLC with ECD.

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., 3,4-dihydroxybenzylamine).

    • Perform an extraction step to isolate the catecholamines. A common method is solid-phase extraction (SPE) using alumina (B75360) or a cation-exchange resin.

    • Elute the catecholamines from the extraction column.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the HPLC mobile phase.

  • HPLC-ECD Analysis:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, and a C18 reverse-phase column.

    • Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) with an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH is typically acidic (around 3.0-4.0).

    • Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.

    • Detection: An electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidative voltage that is optimal for this compound detection.

    • Injection Volume: Inject a fixed volume of the prepared sample (e.g., 20 µL) into the HPLC system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time, which is determined by running a pure this compound standard.

    • Quantify the this compound concentration by comparing the peak area or height of the sample to that of the standards. The use of an internal standard corrects for variations in extraction efficiency and injection volume.

Validation Workflow

To ensure the reliability of ELISA data, a validation workflow against a well-established HPLC method is crucial. This involves analyzing a subset of samples using both methods and comparing the results.

ValidationWorkflow cluster_elisa ELISA Analysis cluster_hplc HPLC Analysis (Gold Standard) cluster_validation Validation elisa_prep Sample Preparation (Extraction if required) elisa_run Run this compound ELISA elisa_prep->elisa_run elisa_data ELISA Data (Concentration in pg/mL) elisa_run->elisa_data compare Compare Results elisa_data->compare hplc_prep Sample Preparation (Solid-Phase Extraction) hplc_run Run HPLC-ECD hplc_prep->hplc_run hplc_data HPLC Data (Concentration in pg/mL) hplc_run->hplc_data hplc_data->compare correlation Correlation Analysis (e.g., Pearson's r, Bland-Altman) compare->correlation conclusion Validate ELISA Method correlation->conclusion sample_collection Biological Sample Collection (e.g., Plasma) sample_collection->elisa_prep Aliquot 1 sample_collection->hplc_prep Aliquot 2

Caption: Workflow for validating ELISA results with HPLC.

This validation process provides the necessary evidence to support the use of ELISA for a particular study, ensuring that the high-throughput advantages of the method do not come at the cost of data accuracy. By following this guide, researchers can confidently select the appropriate method for their needs and produce reliable and reproducible results.

References

Epinephrine vs. Angiotensin II: A Comparative Guide on Myocardial Blood Flow Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of epinephrine and angiotensin II on myocardial blood flow, supported by experimental data, detailed methodologies, and signaling pathway visualizations. The information is intended to assist researchers and professionals in understanding the distinct physiological impacts of these two potent vasoactive agents on cardiac perfusion.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and angiotensin II on myocardial blood flow as reported in various experimental models.

AgentExperimental ModelDosageBaseline Myocardial Blood Flow (mL/min/100g)Myocardial Blood Flow After Treatment (mL/min/100g)Key Findings
This compound Anesthetized, open-chest cats1-2 µg/kg/minNot specified25% increaseCaused uniform coronary arterial and arteriolar dilation.[1]
Closed-chest resuscitation in dogs1 mg bolus followed by 0.2 mg/minNot specified48 ± 11Significantly higher than control (21 ± 4), but did not improve the balance between myocardial oxygen supply and demand.[2]
Healthy human volunteersSlow, steady-state infusionNot specifiedCoronary hyperemia observedIncreased coronary blood flow when β-adrenergic receptors are stimulated.[3]
Angiotensin II Swine model of cardiac arrest50 µg/kg134.2 ± 40.1 (Normal Sinus Rhythm)66.9 ± 69.8 (During CPR with Angiotensin II)Significantly increased myocardial blood flow during cardiac arrest and CPR.[4]
Isolated rat hearts10⁻⁷ MNot specifiedDecrease in coronary flowRepetitive infusions led to vasoconstriction.[5]
This compound vs. Angiotensin II Swine model of cardiac arrestThis compound: 0.02 mg/kg; Angiotensin II: 50 µg/kgNot specifiedThis compound associated with markedly elevated MBF post-reperfusion compared to Angiotensin IIBoth increased MBF during CPR, with a trend for higher flows with this compound.[6]

Signaling Pathways

The distinct effects of this compound and angiotensin II on myocardial blood flow are rooted in their unique signaling pathways within cardiomyocytes and coronary vascular smooth muscle cells.

This compound Signaling Pathway

This compound primarily acts through β-adrenergic receptors, which are Gs-protein coupled. This signaling cascade leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), ultimately resulting in vasodilation and increased myocardial contractility.

Epinephrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor G_protein Gs Protein (α, β, γ subunits) BetaReceptor->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel phosphorylates Vasodilation Coronary Vasodilation PKA->Vasodilation promotes Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Contractility Increased Myocardial Contractility Ca_ion->Contractility

This compound Gs-protein coupled signaling pathway.
Angiotensin II Signaling Pathway

Angiotensin II predominantly signals through the AT1 receptor, a Gq-protein coupled receptor. This pathway activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers increase intracellular calcium and activate Protein Kinase C (PKC), resulting in vasoconstriction and myocyte hypertrophy.

AngiotensinII_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngiotensinII Angiotensin II AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Gq_protein Gq Protein (α, β, γ subunits) AT1Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3 IP₃ PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP₂ SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ion Ca²⁺ Release SR->Ca_ion Ca_ion->PKC co-activates Vasoconstriction Coronary Vasoconstriction PKC->Vasoconstriction promotes Hypertrophy Myocyte Hypertrophy PKC->Hypertrophy promotes

Angiotensin II Gq-protein coupled signaling pathway.

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.

Measurement of Myocardial Blood Flow Using Colored Microspheres

This technique offers a non-radioactive method for quantifying regional myocardial blood flow.

Experimental Workflow:

Microsphere_Workflow cluster_animal_prep Animal Preparation cluster_injection Microsphere Injection cluster_tissue_processing Tissue and Sample Processing cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., swine, dog, cat) Instrumentation Instrument for Hemodynamic Monitoring (e.g., catheters in left atrium and aorta) Anesthesia->Instrumentation MicrospherePrep Prepare Colored Microsphere Suspension (e.g., 15 µm diameter) Instrumentation->MicrospherePrep Injection Inject Microspheres into Left Atrium MicrospherePrep->Injection ReferenceSample Withdraw Reference Blood Sample from Aorta at a Constant Rate Injection->ReferenceSample Euthanasia Euthanize Animal and Excise Heart ReferenceSample->Euthanasia Dissection Dissect Myocardium into Sections of Known Weight Euthanasia->Dissection Digestion Digest Myocardial Tissue and Reference Blood Sample (e.g., with KOH) Dissection->Digestion Extraction Extract Microspheres (e.g., via filtration) Digestion->Extraction DyeRecovery Recover Dyes from Microspheres using a Solvent Extraction->DyeRecovery Spectrophotometry Measure Dye Concentration using Spectrophotometry DyeRecovery->Spectrophotometry Calculation Calculate Myocardial Blood Flow (Flow = (Tissue Counts × Reference Flow Rate) / Reference Counts) Spectrophotometry->Calculation

Workflow for myocardial blood flow measurement.

Step-by-Step Protocol:

  • Animal Preparation: Anesthetize the animal model (e.g., swine, dog) and surgically place catheters in the left atrium for microsphere injection and in a peripheral artery (e.g., femoral or carotid) for reference blood sampling.[7]

  • Microsphere Injection: Vigorously vortex the vial of colored microspheres to ensure a uniform suspension. Inject a known quantity of microspheres into the left atrium.

  • Reference Blood Sample: Begin withdrawing arterial blood at a constant, known rate just before microsphere injection and continue for a set period (e.g., 90-120 seconds) to serve as a reference for cardiac output.[7]

  • Tissue Harvesting: At the end of the experiment, euthanize the animal and excise the heart.

  • Myocardial Sectioning: Dissect the myocardium into sections of interest (e.g., by coronary artery territory) and weigh each piece.

  • Sample Digestion: Digest the myocardial tissue samples and the reference blood sample in a strong base (e.g., potassium hydroxide) to dissolve the biological material, leaving the microspheres intact.[7][8]

  • Microsphere Isolation and Dye Extraction: Isolate the microspheres from the digested samples by filtration or centrifugation. Extract the dye from the isolated microspheres using a specific solvent.[7]

  • Spectrophotometry: Measure the absorbance of the dye in each sample using a spectrophotometer at the wavelength specific to the color of the injected microspheres.

  • Blood Flow Calculation: Calculate the myocardial blood flow for each tissue sample using the following formula: Myocardial Blood Flow (ml/min/g) = [(Absorbance of tissue sample) x (Reference blood withdrawal rate in ml/min)] / [(Absorbance of reference blood sample) x (Weight of tissue sample in g)].

Induction of Cardiac Arrest and CPR in a Swine Model

This protocol is relevant for studying the effects of vasoactive drugs during resuscitation scenarios.

Step-by-Step Protocol:

  • Anesthesia and Instrumentation: Anesthetize the swine and instrument for monitoring of vital signs, including electrocardiogram (ECG), arterial blood pressure, and central venous pressure. Place catheters for drug administration and blood sampling.[4]

  • Baseline Measurements: Obtain baseline hemodynamic measurements and a myocardial blood flow measurement using the microsphere technique in normal sinus rhythm.[4]

  • Induction of Ventricular Fibrillation: Induce ventricular fibrillation (VF) with a programmed electrical stimulus delivered to the right ventricle.

  • Cardiopulmonary Resuscitation (CPR): After a defined period of untreated VF (e.g., 8-10 minutes), initiate mechanical CPR at a fixed rate and compression depth.[4]

  • Drug Administration: Administer the study drug (this compound or angiotensin II) via a central venous catheter at a predetermined time point during CPR.[6]

  • Repeat Measurements: Obtain further myocardial blood flow measurements and hemodynamic recordings at specific intervals during CPR and after drug administration.[4][6]

  • Defibrillation and Post-Resuscitation Monitoring: Attempt defibrillation after a set duration of CPR. If return of spontaneous circulation (ROSC) is achieved, monitor the animal and obtain post-resuscitation measurements.[4]

References

Cross-Reactivity in Epinephrine Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of epinephrine is critical. However, the presence of structurally similar catecholamines like northis compound (B1679862) and dopamine (B1211576) can lead to cross-reactivity in various assay platforms, potentially compromising data integrity. This guide provides a comparative overview of the cross-reactivity of different this compound assays, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

The accurate quantification of catecholamines is crucial for diagnosing certain diseases, such as pheochromocytoma, a rare tumor of the adrenal glands.[1] Catecholamines, a group of hormones that includes this compound (also known as adrenaline), northis compound, and dopamine, are released into the bloodstream in response to physical or emotional stress.[1] While immunoassays like ELISA are commonly used for their convenience, their specificity can be a concern. More advanced techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer higher specificity and are often considered the gold standard.[2][3][4]

Comparative Analysis of Assay Cross-Reactivity

The cross-reactivity of an assay is a measure of how well it can distinguish the target analyte from other structurally related molecules. In the context of this compound assays, it is crucial to assess the potential interference from other endogenous catecholamines and their metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are a popular choice for quantifying this compound due to their ease of use and high throughput. However, the antibodies used in these kits can sometimes bind to other catecholamines, leading to inaccurate measurements. The table below summarizes the reported cross-reactivity of several commercially available this compound ELISA kits.

CompoundEagle Biosciences Adrenaline (this compound) High Sensitive ELISA KitAbnova this compound/Northis compound ELISA Kit (KA1877)
This compound (Adrenaline) 100% 100% (Derivatized Adrenaline)
Northis compound (Noradrenaline)0.030%0.13% (Derivatized Noradrenaline)
Dopamine<0.01%Not Reported
Metanephrine (B195012)0.48%Not Reported
Normetanephrine<0.01%Not Reported
3-Methoxytyramine<0.01%Not Reported
L-Dopa<0.002%Not Reported
Tyramine<0.002%Not Reported
Tyrosine<0.002%Not Reported
Homovanillic acid<0.002%Not Reported
Vanilmandelic acid<0.002%Not Reported

Data sourced from manufacturer's specifications.[5][6]

As the data indicates, while modern ELISA kits demonstrate high specificity for this compound, some level of cross-reactivity with related compounds, particularly metanephrine in the case of the Eagle Biosciences kit, can occur. It is essential to consult the manufacturer's data sheet for the specific kit being used.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their physicochemical properties, offering a higher degree of specificity than traditional immunoassays.[3] When coupled with electrochemical detection (ECD) or fluorescence detection, HPLC can accurately quantify individual catecholamines with minimal interference from other compounds.[2][3] The separation of catecholamines can be achieved through reversed-phase or cation-exchange chromatography.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered one of the most specific and sensitive methods for catecholamine analysis.[4][7] This technique combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry.[8] By selecting for the specific mass-to-charge ratio of this compound and its fragments, LC-MS/MS can virtually eliminate cross-reactivity from other catecholamines and their metabolites, ensuring highly accurate and reliable results.[4][9]

Experimental Protocols

Determining Cross-Reactivity in an this compound ELISA

This protocol outlines a general procedure for assessing the cross-reactivity of an this compound ELISA kit.

Objective: To determine the percentage of cross-reactivity of an this compound antibody with other catecholamines (e.g., northis compound, dopamine).

Materials:

  • This compound ELISA Kit (including microplate pre-coated with anti-epinephrine antibody, this compound standard, and detection reagents)

  • Northis compound, dopamine, and other potential cross-reactants

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare Standards: Prepare a standard curve for this compound according to the kit manufacturer's instructions.

  • Prepare Cross-Reactant Solutions: Prepare a series of high-concentration solutions of the potential cross-reactants (e.g., northis compound, dopamine) in the assay buffer. The concentrations should typically be much higher than the expected physiological range of this compound.

  • Assay Procedure:

    • Add the prepared standards and cross-reactant solutions to the wells of the microplate.

    • Follow the ELISA kit protocol for the addition of detection antibodies and substrates.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol.

  • Calculation of Cross-Reactivity:

    • Determine the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50) from the this compound standard curve.

    • Determine the concentration of the cross-reactant that produces a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To better understand the biological context and experimental workflows, the following diagrams have been generated.

Catecholamine_Signaling_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Northis compound Northis compound Dopamine->Northis compound Dopamine β-Hydroxylase This compound This compound Northis compound->this compound PNMT Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay ELISA Procedure cluster_analysis Data Analysis Prep_Standards Prepare this compound Standards Add_Samples Add Standards and Cross-Reactants to Plate Prep_Standards->Add_Samples Prep_Analytes Prepare High-Concentration Cross-Reactant Solutions Prep_Analytes->Add_Samples Incubate Incubate with Detection Reagents Add_Samples->Incubate Read_Plate Measure Absorbance Incubate->Read_Plate Calc_IC50 Calculate IC50 for This compound and Cross-Reactants Read_Plate->Calc_IC50 Calc_CR Calculate Percent Cross-Reactivity Calc_IC50->Calc_CR

References

A Comparative Analysis of the Inotropic Effects of Epinephrine and Dobutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inotropic effects of two commonly used catecholamines, epinephrine and dobutamine (B195870). The information presented is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their mechanisms of action, hemodynamic effects, and the experimental protocols used for their evaluation.

Introduction

This compound, a naturally occurring catecholamine, and dobutamine, a synthetic catecholamine, are both potent inotropic agents used to increase myocardial contractility in various clinical settings, such as cardiogenic shock and severe heart failure.[1][2] Despite their shared therapeutic goal, their distinct receptor selectivity profiles result in different hemodynamic and metabolic consequences.[3][4] this compound acts as a non-selective agonist of α- and β-adrenergic receptors, while dobutamine is a relatively selective β1-adrenergic receptor agonist.[2][5] This guide will delve into the experimental data comparing their inotropic effects, detail their signaling pathways, and provide a standard experimental protocol for their assessment.

Comparative Hemodynamic and Inotropic Effects

Experimental and clinical studies have demonstrated key differences in the hemodynamic profiles of this compound and dobutamine. Dobutamine is often characterized by a more pronounced increase in cardiac output with less of an effect on heart rate and systemic vascular resistance compared to this compound.[6][7] this compound, on the other hand, exhibits a dose-dependent effect on vascular resistance, with β2-mediated vasodilation at lower doses and α1-mediated vasoconstriction at higher doses.[2]

The following table summarizes the key quantitative data from comparative studies:

Hemodynamic ParameterThis compoundDobutamineKey Findings and Citations
Cardiac Index (CI) IncreasedIncreasedBoth agents increase CI. Some studies suggest dobutamine may produce a greater increase in CI at clinically equivalent doses.[7]
Heart Rate (HR) IncreasedIncreasedDobutamine may cause a more significant increase in heart rate at comparable inotropic doses.[6][7]
Systemic Vascular Resistance (SVR) Variable (decreased at low doses, increased at high doses)Decreased or no changeDobutamine generally leads to a decrease or no change in SVR due to its β2-agonist activity.[3][4]
Mean Arterial Pressure (MAP) IncreasedVariable (may increase, decrease, or remain unchanged)This compound typically causes a more reliable increase in MAP due to its vasoconstrictive properties at higher doses.[6]
Myocardial Oxygen Consumption IncreasedIncreasedBoth drugs increase myocardial oxygen consumption, a factor to consider in ischemic conditions.
Arrhythmogenic Potential PresentPresentBoth agents carry a risk of inducing arrhythmias.[6]

Signaling Pathways

The distinct effects of this compound and dobutamine stem from their differential activation of adrenergic receptors and their downstream signaling cascades.

Adrenergic Receptor Activation
  • This compound: Acts as a potent agonist at β1, β2, and α1 adrenergic receptors.[2]

  • Dobutamine: Primarily a β1-receptor agonist, with some β2-agonist and weak α1-agonist activity.[3][5]

Activation of these receptors initiates intracellular signaling cascades that ultimately lead to an increase in myocardial contractility.

cluster_this compound This compound cluster_dobutamine Dobutamine cluster_downstream Downstream Signaling This compound This compound beta1_epi β1 Receptor This compound->beta1_epi beta2_epi β2 Receptor This compound->beta2_epi alpha1_epi α1 Receptor This compound->alpha1_epi Gs Gs Protein beta1_epi->Gs beta2_epi->Gs Gq Gq Protein alpha1_epi->Gq Dobutamine Dobutamine beta1_dob β1 Receptor Dobutamine->beta1_dob beta2_dob β2 Receptor (weak) Dobutamine->beta2_dob alpha1_dob α1 Receptor (weak) Dobutamine->alpha1_dob beta1_dob->Gs beta2_dob->Gs alpha1_dob->Gq AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca²⁺ Channel (Phosphorylation) PKA->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Contraction ↑ Myocardial Contractility (Inotropy) Ca_influx->Contraction PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ (from SR) IP3_DAG->Ca_release Vasoconstriction Vasoconstriction IP3_DAG->Vasoconstriction Ca_release->Contraction

Caption: Signaling pathways of this compound and Dobutamine.

Intracellular Signaling Cascade

The primary mechanism for the inotropic effects of both agents involves the β1-adrenergic receptor-Gαs protein-adenylyl cyclase pathway.[8]

  • Receptor Binding: this compound or dobutamine binds to β1-adrenergic receptors on cardiomyocytes.

  • G-protein Activation: This binding activates the stimulatory G-protein (Gαs).

  • Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9]

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • Phosphorylation of Target Proteins: PKA phosphorylates several key proteins involved in cardiac muscle contraction, including:

    • L-type calcium channels: This increases calcium influx into the cell during an action potential.[8]

    • Phospholamban: Phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum (SR) during diastole and greater calcium release during subsequent systole.[8]

    • Troponin I: This phosphorylation modulates the sensitivity of the myofilaments to calcium.

The net result of these phosphorylation events is an increase in the force and velocity of myocardial contraction.

This compound's activation of α1-adrenergic receptors in vascular smooth muscle cells proceeds through the Gαq protein pathway, leading to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium, resulting in vasoconstriction.

Experimental Protocols

A standard ex vivo method for comparing the inotropic effects of pharmacological agents is the Langendorff isolated heart preparation.[2][7] This model allows for the assessment of cardiac function independent of systemic neuronal and hormonal influences.

Langendorff Isolated Perfused Heart Model

Objective: To measure and compare the direct inotropic effects of this compound and dobutamine on an isolated mammalian heart.

Materials:

  • Langendorff apparatus (including perfusion reservoir, pump, oxygenator, and heated organ bath)

  • Krebs-Henseleit buffer (or similar physiological salt solution)

  • Anesthetic (e.g., pentobarbital)

  • Anticoagulant (e.g., heparin)

  • Pressure transducer and data acquisition system

  • This compound and dobutamine solutions of known concentrations

Procedure:

  • Animal Preparation: Anesthetize the experimental animal (e.g., rat, rabbit) and administer heparin to prevent blood clotting.

  • Heart Excision: Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on the Langendorff apparatus.

  • Retrograde Perfusion: Initiate retrograde perfusion of the heart with oxygenated and warmed (37°C) Krebs-Henseleit buffer at a constant pressure. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.

  • Instrumentation: Insert a pressure-sensing catheter into the left ventricle to measure intraventricular pressure.

  • Stabilization: Allow the heart to stabilize for a baseline period, during which baseline contractile function (e.g., left ventricular developed pressure, dP/dtmax) is recorded.

  • Drug Administration: Administer increasing concentrations of this compound or dobutamine into the perfusion buffer.

  • Data Recording: Record the changes in contractile parameters at each drug concentration.

  • Washout: Perfuse the heart with drug-free buffer between different drug administrations to allow for a return to baseline.

  • Data Analysis: Construct dose-response curves for each drug to compare their potency and efficacy.

start Start animal_prep Animal Preparation (Anesthesia, Heparin) start->animal_prep Repeat for different concentrations heart_excision Heart Excision animal_prep->heart_excision Repeat for different concentrations cannulation Aortic Cannulation on Langendorff Apparatus heart_excision->cannulation Repeat for different concentrations perfusion Retrograde Perfusion (Krebs-Henseleit Buffer) cannulation->perfusion Repeat for different concentrations instrumentation LV Pressure Catheter Insertion perfusion->instrumentation Repeat for different concentrations stabilization Stabilization & Baseline Recording instrumentation->stabilization Repeat for different concentrations drug_admin Drug Administration (this compound or Dobutamine) stabilization->drug_admin Repeat for different concentrations data_recording Record Hemodynamic Parameters drug_admin->data_recording Repeat for different concentrations washout Washout with Drug-Free Buffer data_recording->washout Repeat for different concentrations washout->drug_admin Repeat for different concentrations data_analysis Data Analysis (Dose-Response Curves) washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparing inotropes.

Conclusion

Both this compound and dobutamine are effective inotropic agents that increase myocardial contractility through the stimulation of β1-adrenergic receptors. However, their differing affinities for other adrenergic receptors lead to distinct hemodynamic profiles. Dobutamine's relative β1-selectivity often results in a more targeted increase in cardiac output with less pronounced effects on blood pressure and heart rate compared to the non-selective agonist, this compound. The choice between these agents in a clinical or research setting depends on the desired hemodynamic outcome and the specific physiological context. The Langendorff isolated heart model provides a robust and controlled experimental system for the direct comparison of the inotropic effects of these and other cardiovascular drugs.

References

A Comparative Guide to Replicating Epinephrine-Induced Hyperglycemia in Diabetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to replicate epinephrine-induced hyperglycemia in preclinical Type 1 and Type 2 diabetic animal models. The information presented herein is intended to assist researchers in selecting appropriate models and experimental designs to investigate the complex interplay between catecholamines and glucose metabolism in the context of diabetes.

Introduction

This compound, a key counter-regulatory hormone, plays a crucial role in glucose homeostasis. In individuals with diabetes, the glycemic response to this compound is often exaggerated, contributing to glycemic variability and an increased risk of hyperglycemia.[1] Understanding the mechanisms behind this heightened sensitivity is paramount for developing effective therapeutic strategies. This guide compares common animal models of Type 1 and Type 2 diabetes and details experimental protocols for inducing and assessing this compound-mediated hyperglycemia.

Comparison of Diabetic Models for this compound Challenge Studies

The choice of diabetic model is critical and depends on the specific research question. Type 1 and Type 2 diabetes exhibit distinct pathophysiological responses to this compound.

FeatureType 1 Diabetes Model (e.g., STZ-induced)Type 2 Diabetes Model (e.g., High-Fat Diet-induced)
Primary Defect Insulin (B600854) deficiency due to autoimmune destruction of pancreatic β-cells.[2]Insulin resistance with relative insulin deficiency.
Induction Method Chemical ablation of β-cells with streptozotocin (B1681764) (STZ) or alloxan.[3]High-fat or high-sugar diet feeding for several weeks.[4]
Expected Response to this compound Pronounced hyperglycemia due to unopposed hepatic glucose production and impaired glucose uptake. Glucagon response to this compound is often blunted or absent.[5][6]Significant hyperglycemia, potentiated by underlying insulin resistance.[7] May have a more complex interplay with hyperinsulinemia.
Key Considerations The severity of diabetes can be variable depending on the STZ dose and administration route.[8]The metabolic phenotype can vary based on the diet composition and duration of feeding.

Experimental Protocols

I. Induction of Diabetic Models

A. Type 1 Diabetes Model: Streptozotocin (STZ)-Induced Diabetes in Rats

  • Principle: STZ is a glucosamine-nitrosourea compound that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[3]

  • Procedure:

    • Male Wistar or Sprague-Dawley rats (200-250g) are typically used.

    • A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (40-65 mg/kg body weight) is administered. STZ should be freshly dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5).

    • Diabetes is typically established within 48-72 hours. Blood glucose levels are monitored, and animals with fasting blood glucose levels >250 mg/dL are considered diabetic.[3]

    • Animals should be monitored for initial hypoglycemia within the first 24 hours due to massive insulin release from dying β-cells. Providing a 5% sucrose (B13894) solution in the drinking water for the first 24 hours can help prevent mortality.[8]

B. Type 2 Diabetes Model: High-Fat Diet (HFD)-Induced Diabetes in Rats

  • Principle: Prolonged consumption of a high-fat diet induces insulin resistance, a hallmark of Type 2 diabetes.[4]

  • Procedure:

    • Male Sprague-Dawley or Wistar rats are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of 8-12 weeks.

    • A control group is fed a standard chow diet.

    • The development of insulin resistance can be confirmed by an oral glucose tolerance test (OGTT) or by measuring fasting insulin and glucose levels to calculate the HOMA-IR index.

    • To induce more severe hyperglycemia, a low dose of STZ (e.g., 30-40 mg/kg i.p.) can be administered after the period of HFD feeding.[4]

II. This compound Administration to Induce Hyperglycemia

A. Intraperitoneal (i.p.) Injection

  • Protocol:

    • Diabetic and non-diabetic control animals are fasted for a short period (e.g., 4-6 hours) to establish a baseline glucose level.

    • A baseline blood sample is collected from the tail vein.

    • This compound is administered via i.p. injection at a dose typically ranging from 0.1 to 1 mg/kg body weight.

    • Blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

B. Intravenous (i.v.) Infusion

  • Protocol:

    • For more controlled and sustained this compound levels, i.v. infusion is preferred. This often involves a surgical procedure to implant catheters in the jugular vein for infusion and the carotid artery for blood sampling.

    • Animals are allowed to recover from surgery for several days.[9]

    • On the day of the experiment, a continuous infusion of this compound is administered at a rate of 0.05 to 0.1 µg/kg/min.

    • Blood glucose and hormone levels are monitored throughout the infusion period.

III. Hyperinsulinemic-Euglycemic Clamp with this compound Infusion

This "gold standard" technique allows for the quantification of insulin sensitivity and glucose metabolism under controlled conditions.

  • Workflow:

    • Surgical Preparation: Catheters are implanted in the jugular vein (for infusions) and carotid artery (for sampling).

    • Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) is started to measure basal glucose turnover.

    • Clamp Period: A continuous infusion of insulin is initiated to achieve a hyperinsulinemic state. Simultaneously, a variable infusion of glucose is started and adjusted to maintain euglycemia (normal blood glucose levels).

    • This compound Challenge: Once a steady-state of euglycemia is achieved, a continuous infusion of this compound is added to the insulin and glucose infusions.

    • Data Collection: Blood samples are collected at regular intervals to measure blood glucose, insulin, glucagon, and tracer concentrations to determine glucose turnover rates.

Data Presentation

Table 1: Representative Blood Glucose Response to this compound Challenge (i.p.) in Diabetic Rat Models

Time (minutes)Non-Diabetic Control (mg/dL)STZ-Induced Diabetic (Type 1) (mg/dL)HFD-Induced Diabetic (Type 2) (mg/dL)
0 (Baseline)95 ± 5350 ± 25140 ± 10
15120 ± 8450 ± 30200 ± 15
30145 ± 10520 ± 35250 ± 20
60130 ± 7480 ± 30220 ± 18
120100 ± 6420 ± 28160 ± 12

Note: These are illustrative values and will vary depending on the specific experimental conditions.

Table 2: Expected Hormonal and Metabolic Changes During this compound Infusion in Diabetic Models

ParameterType 1 Diabetic ModelType 2 Diabetic Model
Insulin Remains low or absentMay increase initially, but the response is often blunted relative to the degree of hyperglycemia.
Glucagon Response is typically blunted or absent.[5]May be paradoxically elevated or inadequately suppressed.
Hepatic Glucose Production Markedly increased and sustained.[1]Increased, contributing significantly to hyperglycemia.
Peripheral Glucose Uptake Inhibited.Inhibited, exacerbated by underlying insulin resistance.

Visualization of Pathways and Workflows

Epinephrine_Signaling_Pathway cluster_cell Hepatocyte This compound This compound AdrenergicReceptor β-Adrenergic Receptor (GPCR) This compound->AdrenergicReceptor G_Protein Gs Protein AdrenergicReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PhosphorylaseKinase Phosphorylase Kinase PKA->PhosphorylaseKinase Activates GlycogenSynthase Glycogen Synthase (Inhibited) PKA->GlycogenSynthase Inhibits GlycogenPhosphorylase Glycogen Phosphorylase PhosphorylaseKinase->GlycogenPhosphorylase Activates Glycogen Glycogen GlycogenPhosphorylase->Glycogen Breaks down Glucose1P Glucose-1-Phosphate Glycogen->Glucose1P Glucose Glucose (Released into blood) Glucose1P->Glucose

Caption: this compound signaling pathway leading to glycogenolysis in hepatocytes.

Experimental_Workflow cluster_prep Model Preparation cluster_exp This compound Challenge Induction Induce Diabetes (STZ or HFD) Verification Verify Diabetic State (Blood Glucose >250 mg/dL) Induction->Verification Baseline Baseline Blood Sample Verification->Baseline Epi_Admin Administer this compound (i.p. or i.v.) Baseline->Epi_Admin Monitoring Monitor Blood Glucose (e.g., 15, 30, 60, 120 min) Epi_Admin->Monitoring

Caption: General experimental workflow for an this compound challenge in a diabetic model.

Clamp_Workflow Start Start Experiment (Catheterized Animal) Basal Basal Period (Tracer Infusion) Start->Basal Clamp_Start Start Hyperinsulinemic- Euglycemic Clamp (Insulin + Glucose Infusion) Basal->Clamp_Start Steady_State Achieve Steady State Clamp_Start->Steady_State Epi_Infusion Begin this compound Infusion Steady_State->Epi_Infusion Data_Collection Collect Blood Samples (Glucose, Hormones, Tracer) Epi_Infusion->Data_Collection End End Experiment Data_Collection->End

Caption: Workflow for a hyperinsulinemic-euglycemic clamp with an this compound challenge.

References

Navigating Epinephrine Administration: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of pharmacokinetic and clinical data for intravenous, intramuscular, subcutaneous, endotracheal, and intracardiac routes of epinephrine administration, providing researchers, scientists, and drug development professionals with a vital resource for informed decision-making in clinical and experimental settings.

This compound is a cornerstone in the management of life-threatening conditions such as cardiac arrest and anaphylaxis. The route of administration is a critical determinant of its efficacy, influencing the speed of onset, peak concentration, and ultimately, clinical outcomes. This guide provides an objective comparison of different this compound administration routes, supported by experimental data, to elucidate the optimal choice for various clinical scenarios.

Pharmacokinetic Profile Comparison

The pharmacokinetic parameters of a drug, namely the maximum plasma concentration (Cmax) and the time to reach maximum concentration (Tmax), are crucial indicators of its absorption and bioavailability. The following table summarizes these parameters for different this compound administration routes based on available clinical and preclinical data.

Administration RouteCmax (ng/mL)Tmax (minutes)BioavailabilityOnset of Action
Intravenous (IV) 4.28 ± 0.38[1][2]0.7 ± 0.27[1][2]100%Almost instantaneous[3]
Intramuscular (IM) 0.209[1]5-10[4][5]Rapid absorption[4]5-10 minutes
Subcutaneous (SC) Lower than IMSlower than IMSlower absorption than IMSlower than IM
Endotracheal (ET) 1.95 ± 0.32[1][2]2.42 ± 0.43[1][2]Variable and unreliable[6]Delayed
Intracoronary (IC) Data not availableData not availableDirect cardiac deliveryRapid

Clinical Efficacy in Cardiac Arrest

In the critical scenario of cardiac arrest, the primary goal is the return of spontaneous circulation (ROSC). The choice of administration route significantly impacts the likelihood and speed of achieving ROSC.

Administration RouteReturn of Spontaneous Circulation (ROSC) RateTime to ROSC (minutes)Neurological Outcome
Intravenous (IV) 70%[7][8]6.8 ± 2.11[7][8]Favorable in 47.27% of cases[7][8]
Intramuscular (IM) Associated with improved survival in some studiesData variableImproved neurologically favorable survival in one study
Endotracheal (ET) 100% in one pediatric swine model[1]Similar to IV in the same study[1]Data limited
Intracoronary (IC) 94.23%[7][8]2.6 ± 1.97[7][8]Favorable in 76.92% of cases[7][8]

Clinical Efficacy in Anaphylaxis

For the treatment of anaphylaxis, rapid symptom resolution is paramount. The intramuscular route is widely recommended, but intravenous administration may be considered in severe cases.

Administration RouteTime to Symptom Resolution (from administration)Adverse Events
Intravenous (IV) Infusion 5 (median) minutes[9][10]Fewer adverse events compared to IV bolus[10]
Intramuscular (IM) 9 (median) minutes[9][10]Lower incidence of adverse events compared to IV bolus[10]

Experimental Protocols

Pharmacokinetic Studies in Swine Models

A frequently cited experimental model for studying this compound pharmacokinetics in cardiac arrest involves the use of swine.

  • Animal Model: Male swine weighing 24-37 kg are commonly used.[1][2]

  • Induction of Cardiac Arrest: Ventricular fibrillation is induced to simulate cardiac arrest. Cardiopulmonary resuscitation (CPR) is then initiated.

  • This compound Administration:

    • Intravenous (IV): 0.01 mg/kg of this compound is administered through a venous catheter.[2]

    • Endotracheal (ET): 0.1 mg/kg of this compound is administered via an endotracheal tube.[2]

  • Blood Sampling: Arterial blood samples are collected at multiple time points (e.g., 30, 60, 180, and 240 seconds) following administration.[2]

  • Plasma this compound Measurement: Plasma this compound concentrations are determined using high-performance liquid chromatography with electrochemical detection or liquid chromatography-tandem mass spectrometry.[11][12][13]

Clinical Studies in Cardiac Arrest (Catheterization Laboratory)
  • Study Population: Patients experiencing cardiac arrest in a cardiac catheterization laboratory.[7][8]

  • Intervention:

    • Intravenous (IV): Standard IV administration of this compound.

    • Intracoronary (IC): Direct administration of this compound into the coronary arteries.

  • Outcome Measures: The primary outcomes are the rate of ROSC, time to ROSC, survival to hospital discharge, and neurological outcome at discharge.[7][8]

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the this compound signaling pathway, a typical experimental workflow for pharmacokinetic studies, and the logical relationship between administration routes and clinical outcomes.

Epinephrine_Signaling_Pathway cluster_cell Target Cell This compound This compound AdrenergicReceptor Adrenergic Receptor (α or β) This compound->AdrenergicReceptor GProtein G-Protein AdrenergicReceptor->GProtein activates EffectorEnzyme Effector Enzyme (Adenylyl Cyclase or Phospholipase C) GProtein->EffectorEnzyme activates SecondMessenger Second Messenger (cAMP or IP3/DAG) EffectorEnzyme->SecondMessenger produces CellularResponse Cellular Response (e.g., Vasoconstriction, Increased Heart Rate) SecondMessenger->CellularResponse triggers

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Swine) InduceArrest Induction of Cardiac Arrest (e.g., Ventricular Fibrillation) AnimalModel->InduceArrest CPR Initiate CPR InduceArrest->CPR AdministerEpi Administer this compound (IV, ET, etc.) CPR->AdministerEpi BloodSampling Serial Blood Sampling AdministerEpi->BloodSampling PlasmaAnalysis Plasma this compound Analysis (HPLC or LC-MS/MS) BloodSampling->PlasmaAnalysis DataAnalysis Pharmacokinetic & Clinical Outcome Analysis PlasmaAnalysis->DataAnalysis

Caption: Workflow for a preclinical this compound study.

Route_Outcome_Relationship cluster_routes Administration Routes cluster_outcomes Clinical Outcomes IV Intravenous (IV) ROSC Return of Spontaneous Circulation (ROSC) IV->ROSC High Rate Survival Survival to Discharge IV->Survival Moderate NeuroOutcome Favorable Neurological Outcome IV->NeuroOutcome Moderate IM Intramuscular (IM) IM->ROSC Variable IM->Survival Improved in some studies ET Endotracheal (ET) ET->ROSC High in animal models IC Intracoronary (IC) IC->ROSC Very High Rate IC->Survival High IC->NeuroOutcome High

Caption: Route-to-outcome logical relationships.

References

A Comparative Analysis of High-Dose vs. Standard-Dose Epinephrine: Efficacy, Safety, and Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epinephrine is a cornerstone of resuscitation pharmacology, primarily utilized in the management of cardiac arrest and anaphylaxis. As a potent sympathomimetic catecholamine, it exerts diverse physiological effects through its interaction with α- and β-adrenergic receptors.[1] While its use is well-established, the optimal dosage, particularly in the context of cardiac arrest, has been a subject of considerable debate and research. This guide provides a comparative analysis of high-dose versus standard-dose this compound, presenting experimental data, detailed protocols, and mechanistic pathways to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The this compound Signaling Pathway

This compound mediates its effects by binding to G-protein coupled adrenergic receptors on the surface of various cells.[] At lower concentrations, it primarily stimulates β-receptors, leading to increased heart rate, myocardial contractility, and bronchodilation.[1] At higher doses, α-adrenergic stimulation predominates, causing systemic vasoconstriction, which increases blood pressure and improves coronary and cerebral perfusion pressure during cardiopulmonary resuscitation (CPR).[1][3] The canonical pathway involves the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).[][4]

Epinephrine_Signaling cluster_membrane Cell Membrane receptor Adrenergic Receptor (GPCR) g_protein G-Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts epi This compound epi->receptor Binds atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) pka->response Phosphorylates Targets

Caption: this compound signaling via a G-protein coupled receptor (GPCR).

Application in Cardiac Arrest

In cardiac arrest, this compound is administered to increase aortic diastolic pressure and thus improve coronary and cerebral blood flow. The standard dose recommended by the American Heart Association (AHA) is 1 mg administered intravenously (IV) or intraosseously (IO) every 3 to 5 minutes.[5][6] The rationale for exploring high-dose this compound was based on animal studies suggesting it might be more effective at restoring spontaneous circulation.[7]

Comparative Efficacy and Safety Data

Numerous clinical trials and meta-analyses have compared the outcomes of high-dose versus standard-dose this compound in cardiac arrest. While high-dose this compound has been shown to improve the rate of return of spontaneous circulation (ROSC), this benefit does not consistently translate to improved long-term survival or favorable neurological outcomes.[8][9] In fact, some evidence suggests potential harm associated with higher doses, possibly due to increased myocardial oxygen demand and post-resuscitation myocardial dysfunction.[3][10]

Outcome MetricHigh-Dose this compoundStandard-Dose this compoundPooled Odds Ratio (OR) / NotesCitations
Return of Spontaneous Circulation (ROSC) FavoredLess FavoredPooled OR favors high dose.[7][8]
Survival to Hospital Admission 18%10%Statistically significant improvement (P = .02) in one large trial.[11]
Survival to Hospital Discharge 1.7% - 5%1.2% - 4%No statistically significant difference; trend may favor standard dose.[7][9][11]
Favorable Neurological Outcome No significant improvementNo significant improvementNo demonstrated benefit; some studies show a trend towards worse outcomes.[11][12]
Representative Experimental Protocol: Multicenter Clinical Trial

The evaluation of this compound dosing has been conducted through rigorous prospective, randomized, double-blind, multicenter clinical trials.

  • Objective: To compare the efficacy and safety of high-dose versus standard-dose this compound in adult patients with out-of-hospital cardiac arrest.

  • Study Design: A prospective, multicenter, randomized, double-blind, controlled trial.[9][13]

  • Patient Population: Adult patients experiencing non-traumatic cardiac arrest (e.g., ventricular fibrillation, asystole, or pulseless electrical activity) who have failed initial defibrillation attempts.[9]

  • Intervention: Patients are randomly assigned to one of two groups:

    • High-Dose Group: Receives a high dose of this compound (e.g., 0.2 mg/kg or a fixed 7-15 mg dose).[9][11]

    • Standard-Dose Group: Receives the standard dose of this compound (e.g., 0.02 mg/kg or a fixed 1 mg dose).[9][11]

  • Administration: The assigned drug is administered intravenously as a bolus. Subsequent doses may be given at specified intervals (e.g., every 5 minutes) per advanced cardiac life support (ACLS) protocols.

  • Primary Outcomes: The primary endpoints typically include ROSC, survival to hospital admission, survival to hospital discharge, and neurological status at discharge.[11][13]

Experimental_Workflow start Patient with Cardiac Arrest (Meets Inclusion Criteria) random Randomization (Double-Blind) start->random group_a Group A: Receive High-Dose this compound random->group_a group_b Group B: Receive Standard-Dose this compound random->group_b acls Administer Drug per ACLS Protocol group_a->acls group_b->acls assess Outcome Assessment acls->assess analysis Data Analysis and Comparison assess->analysis

Caption: Workflow for a randomized controlled trial on this compound dosing.

Application in Anaphylaxis

In anaphylaxis, this compound is the first-line treatment, acting to reverse peripheral vasodilation, reduce edema, and induce bronchodilation. The debate in this context is less about high versus standard doses and more about the route and timing of administration. Intramuscular (IM) injection is the standard of care for initial treatment.[14][15]

Comparative Data for Anaphylaxis Management

Intravenous this compound is typically reserved for patients with refractory anaphylaxis or those in peri-arrest, as IV administration carries a higher risk of cardiovascular complications if not administered correctly.[14][16]

Administration RouteTypical DoseOnset of ActionKey IndicationCitations
Intramuscular (IM) 0.3-0.5 mg (Adult) 0.01 mg/kg (Pediatric)5-10 minutes (peak)First-line treatment for all anaphylaxis cases.[14][15]
Intravenous (IV) Bolus 20-50 mcg (push-dose)SecondsPeri-arrest or immediate cardiovascular collapse.[17]
Intravenous (IV) Infusion 5-20 mcg/minImmediateRefractory anaphylaxis (unresponsive to ≥2 IM doses).[14]
Experimental Protocol: Anaphylaxis Treatment Decision Logic

The management of anaphylaxis follows a clear, evidence-based protocol focused on rapid intervention.

  • Objective: To rapidly reverse the life-threatening symptoms of anaphylaxis.

  • Initial Assessment: Promptly recognize the signs and symptoms of anaphylaxis based on validated clinical criteria.

  • First-Line Intervention: Administer this compound intramuscularly into the mid-outer thigh without delay. The standard adult dose is 0.3 to 0.5 mg.[14]

  • Reassessment: Continuously monitor the patient’s response. If symptoms do not improve within 5-15 minutes, a second dose of IM this compound should be administered.[14]

  • Escalation of Care: For patients with refractory symptoms despite two or more IM doses, or those with severe hypotension, an IV this compound infusion should be considered in a critical care setting.[14][16] This involves diluting 1 mg of this compound in 1000 mL of crystalloid and starting an infusion.[14]

Anaphylaxis_Logic start Suspected Anaphylaxis admin_im Administer First Dose IM this compound (0.3-0.5 mg) start->admin_im assess Assess Response (5-15 minutes) admin_im->assess resolved Symptoms Resolved assess->resolved Yes admin_im2 Administer Second Dose IM this compound assess->admin_im2 No assess2 Re-assess Response admin_im2->assess2 assess2->resolved Yes refractory Refractory Anaphylaxis: Consider IV this compound Infusion + Critical Care Consult assess2->refractory No

Caption: Decision logic for the management of anaphylaxis.

Conclusion

The available evidence robustly supports the use of standard-dose (1 mg) this compound as the treatment of choice in adult cardiac arrest. While high-dose this compound may increase the likelihood of achieving ROSC, it has not been shown to improve survival to hospital discharge or result in better neurological outcomes and may carry additional risks.[3][8][18] Therefore, current international guidelines do not recommend the routine use of high-dose this compound.[6]

For anaphylaxis, prompt administration of intramuscular this compound is the cornerstone of therapy. The dosing strategy is well-established, and the use of intravenous this compound is reserved for refractory cases under controlled settings due to its significant potential for adverse cardiovascular effects.[14][16]

References

A Comparative Analysis of the Metabolic Responses to Epinephrine and Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epinephrine and northis compound (B1679862), the primary catecholamines of the sympathetic nervous system, play crucial roles in regulating metabolism in response to stress. While structurally similar, their distinct receptor affinities elicit divergent metabolic effects, a critical consideration in research and therapeutic development. This guide provides an objective comparison of their metabolic actions, supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Core Metabolic Differences at a Glance

Metabolic ProcessThis compoundNorthis compound
Primary Receptor Affinity Potent agonist for both α and β-adrenergic receptors.[1][2][3]Predominantly an α-adrenergic receptor agonist with less potent β-adrenergic effects.[1][3]
Hepatic Glucose Production Strong stimulator, inducing both glycogenolysis and gluconeogenesis.[4][5][6]Weaker effect on overall hepatic glucose output, primarily stimulating gluconeogenesis.[4][5][7]
Lipolysis Potent stimulator in both adipose tissue and skeletal muscle.[8]Less potent stimulator of lipolysis compared to this compound.[8]
Energy Expenditure Increases metabolic rate, but its independent association with 24-hour energy expenditure is less clear.[6][9]Independently associated with 24-hour energy expenditure and sleeping metabolic rate.[6]

In-Depth Comparison of Metabolic Responses

Glucose Metabolism

This compound is a more potent hyperglycemic agent than northis compound.[6] Its robust effect on hepatic glucose production is mediated by its strong agonism at β2-adrenergic receptors in the liver, leading to a rapid breakdown of glycogen (B147801) (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis).[2][4][5] In contrast, northis compound's effect on hepatic glucose output is less pronounced and is primarily driven by α1-adrenergic stimulation of gluconeogenesis.[4][7] In skeletal muscle, this compound can inhibit glucose uptake, further contributing to hyperglycemia.[10]

Table 1: Comparative Effects on Hepatic Glucose Production (HGP)

ParameterThis compoundNorthis compound
Primary Mechanism Glycogenolysis & Gluconeogenesis[4][5]Gluconeogenesis[4][7]
Receptor(s) Involved Primarily β2-adrenergic[2]Primarily α1-adrenergic[4][7]
Relative Potency High[5]Low to Moderate[5][7]
Lipid Metabolism

Both catecholamines stimulate the breakdown of triglycerides into free fatty acids and glycerol (B35011) (lipolysis) in adipose tissue and skeletal muscle. However, experimental evidence indicates that this compound is a more potent lipolytic agent.[8] This is attributed to its strong activation of β-adrenergic receptors on adipocytes and muscle cells.[8]

Table 2: Comparative Effects on Lipolysis

TissueThis compoundNorthis compound
Adipose Tissue Potent stimulation of lipolysis.[8]Weaker stimulation of lipolysis compared to this compound.[8]
Skeletal Muscle More responsive to this compound-stimulated lipolysis.[8]Less responsive to northis compound-stimulated lipolysis.[8]
Energy Expenditure and Thermogenesis

Northis compound appears to be a more significant regulator of basal and sleeping metabolic rates.[6] Studies have shown a direct correlation between urinary northis compound levels and 24-hour energy expenditure.[6] While this compound also increases metabolic rate, its role as an independent determinant of daily energy expenditure is less established.[6][9]

Table 3: Comparative Effects on Energy Expenditure

ParameterThis compoundNorthis compound
24-Hour Energy Expenditure Not independently associated.[6]Independently associated.[6]
Sleeping Metabolic Rate Not independently associated.[6]Independently associated.[6]
Thermogenic Effect Increases metabolic rate.[9]Increases metabolic rate.[6]

Signaling Pathways

The distinct metabolic effects of this compound and northis compound stem from their differential activation of adrenergic receptor subtypes and downstream signaling cascades.

cluster_this compound This compound Signaling cluster_northis compound Northis compound Signaling This compound This compound Beta_AR β-Adrenergic Receptor This compound->Beta_AR Gs Gs protein Beta_AR->Gs Beta_AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Glycogenolysis Glycogenolysis PKA->Glycogenolysis Gluconeogenesis_Epi Gluconeogenesis PKA->Gluconeogenesis_Epi Lipolysis_Epi Lipolysis PKA->Lipolysis_Epi Lipolysis_NE Lipolysis (weaker) PKA->Lipolysis_NE Northis compound Northis compound Northis compound->Beta_AR weaker affinity Alpha_AR α-Adrenergic Receptor Northis compound->Alpha_AR Gq Gq protein Alpha_AR->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Gluconeogenesis_NE Gluconeogenesis Ca_PKC->Gluconeogenesis_NE Start Catheter Placement (Venous & Arterial) Infusion Continuous Infusion: - Insulin (High Dose) - Catecholamine (Epi or NE) Start->Infusion Glucose_Monitoring Frequent Blood Glucose Monitoring Infusion->Glucose_Monitoring Glucose_Infusion Variable Glucose Infusion to Maintain Euglycemia Glucose_Monitoring->Glucose_Infusion Glucose_Infusion->Glucose_Monitoring Data_Analysis Calculate Glucose Infusion Rate (GIR) & Glucose Turnover Glucose_Infusion->Data_Analysis Probe_Insertion Insert Microdialysis Probe into Adipose Tissue Perfusion Perfuse Probe with Isotonic Solution Probe_Insertion->Perfusion Catecholamine_Admin Systemic or Local Catecholamine Administration Perfusion->Catecholamine_Admin Dialysate_Collection Collect Dialysate Fractions at Timed Intervals Catecholamine_Admin->Dialysate_Collection Analysis Measure Glycerol Concentration in Dialysate Dialysate_Collection->Analysis Baseline_Measurement Measure Baseline VO₂ and VCO₂ Catecholamine_Infusion Infuse this compound or Northis compound Baseline_Measurement->Catecholamine_Infusion Continuous_Monitoring Continuously Monitor VO₂ and VCO₂ Catecholamine_Infusion->Continuous_Monitoring Calculate_EE Calculate Energy Expenditure (EE) and Respiratory Quotient (RQ) Continuous_Monitoring->Calculate_EE

References

A Comparative Guide to Selective α-Adrenergic Agonists Versus Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of selective α-adrenergic agonists in comparison to the endogenous catecholamine, epinephrine. The document focuses on the differential effects on α-adrenergic receptors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

This compound is a non-selective agonist of all adrenergic receptors, eliciting a broad range of physiological responses by activating α1, α2, β1, and β2 subtypes.[1][2] While its wide-ranging effects are crucial in 'fight-or-flight' responses, this lack of selectivity can be a significant drawback in therapeutic applications where targeted effects are desired. Selective α-adrenergic agonists offer the potential for more precise pharmacological intervention by preferentially activating specific α-receptor subtypes, thereby minimizing off-target effects. This guide explores the key differences in receptor affinity, functional potency, and downstream signaling between this compound and various selective α-adrenergic agonists.

Data Presentation: Comparative Receptor Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and a selection of α-adrenergic agonists for α1 and α2-adrenergic receptor subtypes. Ki values represent the concentration of the drug that will bind to 50% of the receptors at equilibrium in a competition binding assay, with lower values indicating higher affinity. EC50 values represent the concentration of an agonist that provides 50% of the maximal response in a functional assay, with lower values indicating greater potency.

Disclaimer: The data presented below is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
This compound α1AData not available112.2 (pEC50: 6.95)[1]
α1BData not availableData not available
α1DData not availableData not available
α2AEqual affinity to α2B[3]200 (GTPase activity)[4]
α2BEqual affinity to α2A[3]Data not available
α2CData not available240 (adenylyl cyclase inhibition, baseline)[5]
Phenylephrine α1A1380 (pKi: 5.86)[6]467.7 (Calcium), 144.5 (ERK)[6]
(α1-selective)α1B13490 (pKi: 4.87)[6]1023 (Calcium), 309 (ERK)[6]
α1D20000 (pKi: 4.70)[6]1514 (Calcium), 478.6 (ERK)[6]
Clonidine α2AHigh affinity for all α2 subtypes[7]28 (GTPγS binding)[8]
(α2-selective)α2BHigh affinity for all α2 subtypes[7]Data not available
α2CHigh affinity for all α2 subtypes[7]Data not available
Dexmedetomidine α2AHigh affinity for all α2 subtypes[9]Data not available
(α2-selective)α2BHigh affinity for all α2 subtypes[9]Data not available
α2CHigh affinity for all α2 subtypes[9]Data not available
Oxymetazoline (B75379) α1AHigher affinity than adrenaline[10]Partial agonist[10]
(α1/α2 agonist)α2AHigh affinity[11]Data not available
α2BLower affinity than at α1A[10]Full agonist, more potent than xylometazoline[10]

Signaling Pathways

Adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[12] The α1 and α2 subtypes are coupled to different G proteins, leading to distinct downstream effects.

α1-Adrenergic Receptor Signaling

α1-adrenergic receptors are coupled to Gq proteins.[12] Agonist binding triggers the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately leads to smooth muscle contraction.

Gq_Signaling_Pathway Agonist α1 Agonist (this compound, Phenylephrine) Receptor α1-Adrenergic Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Smooth Muscle Contraction Ca->Response Leads to PKC->Response Contributes to

α1-Adrenergic Receptor Gq Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase.[13] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in the inhibition of protein kinase A (PKA) and a subsequent decrease in the phosphorylation of its target proteins, leading to various cellular responses, including the inhibition of neurotransmitter release from presynaptic terminals.[13]

Gi_Signaling_Pathway Agonist α2 Agonist (this compound, Clonidine, Dexmedetomidine) Receptor α2-Adrenergic Receptor Agonist->Receptor Binds to Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Neurotransmitter Release PKA->Response Inhibits

α2-Adrenergic Receptor Gi Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the binding affinity and functional potency of α-adrenergic agonists.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for α1 and α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human α-adrenergic receptor subtype (e.g., from HEK293 or CHO cells).

  • Radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Yohimbine for α2 subtypes).

  • Test compound and a known reference compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prepare Prepare reagents: Cell membranes, radioligand, test compound start->prepare incubate Incubate membranes, radioligand, and test compound prepare->incubate filter Separate bound and free ligand by filtration incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assay for Gq-Coupled Receptors (α1): Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Objective: To determine the functional potency (EC50) of a test compound at α1-adrenergic receptor subtypes.

Materials:

  • Cell line stably expressing a human α1-adrenergic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • A fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Incubation: Incubate the plate to allow for de-esterification of the dye.

  • Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Compound Addition: Inject varying concentrations of the test compound into the wells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Functional Assay for Gi-Coupled Receptors (α2): cAMP Assay

This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of Gi-coupled receptors.

Objective: To determine the functional potency (EC50) of a test compound at α2-adrenergic receptor subtypes.

Materials:

  • Cell line stably expressing a human α2-adrenergic receptor subtype.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compound.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The evaluation of selective α-adrenergic agonists reveals distinct pharmacological profiles compared to the non-selective agonist this compound. While this compound activates a broad spectrum of adrenergic receptors, selective agonists offer the potential for targeted therapeutic interventions with reduced side effects. The choice between a selective agonist and a broad-spectrum agent like this compound will depend on the specific clinical indication and the desired physiological outcome. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of novel α-adrenergic receptor modulators.

References

Safety Operating Guide

Proper Disposal of Epinephrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates a clear understanding of the proper disposal procedures for epinephrine. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste, with a focus on procedural clarity and adherence to federal guidelines.

The primary determinant for the correct disposal of this compound is its chemical form: either as a pure substance (this compound base) or as an this compound salt (e.g., this compound hydrochloride, this compound bitartrate). This distinction is critical as it dictates whether the waste is classified as acutely hazardous.

Regulatory Framework: EPA and DEA Guidelines

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) lists this compound as a P-listed acutely toxic hazardous waste (P042).[1][2] However, a pivotal clarification was issued by the EPA, stating that this P-listing does not extend to this compound salts.[1][2] As most pharmaceutical preparations of this compound used in laboratory and clinical settings are in a salt form, they are not considered P-listed hazardous waste under federal regulations.[1][2] It is crucial to note that state and local regulations may be more stringent, and laboratories should always consult their local authorities.[3]

For any form of this compound that might be considered a controlled substance, or for laboratories that handle other controlled substances, the Drug Enforcement Administration (DEA) mandates that disposal must render the substance "non-retrievable." This means the physical or chemical condition of the substance is permanently altered, making it unusable.

Disposal Procedures for this compound Waste Streams

The appropriate disposal method for this compound depends on the nature of the waste. Below are procedural guidelines for different types of this compound waste generated in a laboratory setting.

Unused or Expired this compound Auto-Injectors and Vials (this compound Salts)

For unused or expired this compound auto-injectors (e.g., EpiPens) and vials containing this compound salts, the following procedures apply:

  • Segregation: These items should be segregated from other laboratory waste.

  • Sharps Containers: Due to the presence of a needle, used and unused auto-injectors are considered sharps waste and must be placed in a designated, puncture-resistant sharps container.

  • Disposal Options:

    • Pharmaceutical Waste Vendor: The most common and recommended method is to dispose of the sharps container through a licensed pharmaceutical waste vendor.

    • Reverse Distributor: For unopened and unexpired products, a reverse distributor may be an option for return to the manufacturer.

    • Take-Back Programs: Some communities or pharmacies offer take-back programs for expired medications, including auto-injectors.

Pure this compound (P-Listed Hazardous Waste)

For pure this compound base, which is a P-listed hazardous waste, the disposal requirements are more stringent:

  • Accumulation: Collect in a designated, properly labeled hazardous waste container. The label must include the words "Hazardous Waste," the name of the chemical, and the associated hazards.

  • Licensed Transporter: The container must be collected and transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).

  • Manifesting: A hazardous waste manifest must be completed to track the waste from the point of generation to its final disposal.

In-Lab Chemical Degradation of this compound Solutions

For laboratories seeking to treat small quantities of dilute this compound solutions (particularly this compound salts) to render them non-hazardous before disposal, chemical degradation through alkalinization can be an effective method. This compound is known to be unstable and degrades in alkaline conditions.

Experimental Protocol: Accelerated Degradation of this compound Solution

This protocol is based on the principle of increasing the pH to accelerate the degradation of this compound.

Materials:

  • This compound solution for disposal

  • Sodium hydroxide (B78521) (NaOH), 0.1N solution

  • Hydrochloric acid (HCl), 1N solution (for final pH adjustment if necessary)

  • pH meter or pH indicator strips

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves

  • Fume hood

  • Glass beaker

Procedure:

  • Preparation: Work in a certified chemical fume hood. Wear appropriate PPE.

  • Dilution: If the this compound solution is concentrated, dilute it with water to a lower concentration (e.g., 100 µg/mL).

  • Alkalinization: While stirring the diluted this compound solution, slowly add 0.1N sodium hydroxide to raise the pH to approximately 9.0. Monitor the pH carefully using a calibrated pH meter or pH indicator strips.

  • Incubation: Cover the beaker and allow the solution to incubate at room temperature for at least 4 hours to facilitate degradation. For more rapid degradation, the solution can be gently heated to 60°C for 4 hours, though this should be done with extreme caution in a controlled manner to avoid splashing.

  • Neutralization: After the incubation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1N hydrochloric acid while stirring.

  • Disposal: The neutralized, degraded solution may be eligible for drain disposal, pending verification with local wastewater regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local wastewater authority for specific guidance on permissible concentrations for drain disposal.

Quantitative Data Summary

While specific degradation rates can vary based on factors like temperature, light exposure, and the presence of other substances, the following table summarizes the general stability of this compound at different pH levels.

pH LevelStability of this compound
Acidic (2.5 - 4.5) Most stable range.[2]
Neutral (~7.0) Less stable than in acidic conditions.
Alkaline (> 8.0) Significantly accelerated degradation and oxidation.[4][5][6]

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

EpinephrineDisposal start This compound Waste Generated is_salt Is it an This compound Salt? start->is_salt is_used_injector Is it a used or unused auto-injector? is_salt->is_used_injector Yes p_listed Manage as P-Listed Hazardous Waste (P042) - Accumulate in labeled container - Use licensed transporter - Complete manifest is_salt->p_listed No (Pure this compound) sharps Place in Sharps Container is_used_injector->sharps Yes solution Is it a dilute aqueous solution? is_used_injector->solution No pharm_waste Dispose as Pharmaceutical Waste (via licensed vendor) sharps->pharm_waste degrade In-Lab Chemical Degradation (Alkalinization Protocol) solution->degrade Yes bulk_disposal Dispose as Non-Hazardous Pharmaceutical Waste (via licensed vendor) solution->bulk_disposal No (Bulk Powder) drain_disposal Neutralize and Dispose via Drain (with EHS approval) degrade->drain_disposal

This compound Disposal Decision Pathway

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting personnel and the environment. Always consult your institution's Chemical Hygiene Plan and local regulations for specific requirements.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Handling Protocols

This document provides critical safety and logistical information for laboratory professionals working with epinephrine. Adherence to these procedural guidelines is mandatory to ensure personal safety and proper disposal of hazardous materials.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound in a laboratory setting, a comprehensive approach to personal protection is crucial to minimize the risk of exposure. The following table summarizes the recommended PPE. It is imperative that all personnel are trained in the correct use and disposal of PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDouble gloving with nitrile or neoprene gloves is recommended. While specific breakthrough times for this compound are not readily available, these materials offer good resistance to a broad range of chemicals. Always consult the glove manufacturer's specific chemical resistance data. For incidental contact, 5-mil nitrile gloves are acceptable, but should be changed immediately upon contact. For extended contact or handling of concentrated solutions, heavier-duty gloves (e.g., 8-20 mil) are advised.
Eye and Face Protection Safety Goggles or GlassesChemical splash goggles are mandatory to protect against splashes and aerosols.[1] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat is required to protect skin and personal clothing from contamination.[1] For large-scale operations, a chemically resistant apron or suit may be necessary.
Respiratory Protection RespiratorFor handling powdered (solid) this compound or when there is a risk of aerosolization, a NIOSH-approved respirator is required.[1] The specific type of respirator should be determined by a workplace hazard assessment. For solutions, work should be conducted in a chemical fume hood to minimize inhalation exposure.

Operational Plan: Safe Handling of this compound

Adherence to a strict operational protocol is essential when working with this compound to prevent accidental exposure and contamination.

Experimental Protocol: Handling this compound Powder
  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Verify that a calibrated analytical balance is located within a certified chemical fume hood.

    • Prepare all necessary equipment (e.g., spatulas, weighing paper, conical tubes) and have them readily accessible within the fume hood to minimize movement.

  • Weighing and Aliquoting:

    • Conduct all manipulations of powdered this compound within the chemical fume hood to contain any airborne particles.

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

    • Carefully transfer the desired amount of this compound to a pre-labeled container.

    • Close the container securely immediately after transfer.

  • Cleaning:

    • Decontaminate all surfaces and equipment used with a suitable cleaning agent (e.g., 70% ethanol) and wipe dry.

    • Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in the designated hazardous waste container.

Experimental Protocol: Handling this compound Solutions
  • Preparation:

    • Don all required PPE.

    • Perform all dilutions and transfers of this compound solutions within a chemical fume hood.

    • Use Luer-lock syringes and needles to prevent accidental disconnection and spraying of the solution.

  • Handling:

    • Fill syringes carefully to avoid the formation of air bubbles and potential aerosols.

    • Point needles and syringes away from yourself and others at all times.

    • Do not recap, bend, or shear used needles by hand.

  • Post-Procedure:

    • Immediately dispose of used needles and syringes in a designated sharps container.

    • Decontaminate the work area thoroughly.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to spills and exposures is critical to mitigate harm.

Spill Cleanup Protocol

This protocol is for minor spills (less than 1 liter) that can be managed by trained laboratory personnel. For major spills, evacuate the area and contact the institution's emergency response team.

  • Alert and Isolate:

    • Alert personnel in the immediate vicinity of the spill.

    • Isolate the spill area to prevent spreading.

  • Don Appropriate PPE:

    • Put on a fresh pair of gloves (nitrile or neoprene), a lab coat, and chemical splash goggles. For larger spills or powdered this compound, respiratory protection may be necessary.

  • Contain and Absorb:

    • For liquid spills, create a dike around the spill using an appropriate absorbent material (e.g., chemical spill pillows, vermiculite, or sand).

    • Apply the absorbent material from the outside of the spill inwards to prevent spreading.

    • For solid spills, carefully cover the powder with a damp paper towel to avoid creating dust.

  • Clean and Decontaminate:

    • Once the spill is absorbed, use a scoop and dustpan to collect the material and place it in a labeled hazardous waste container.

    • Clean the spill area with soap and water, followed by a suitable disinfectant.

  • Dispose of Waste:

    • Dispose of all contaminated materials, including PPE, in the designated hazardous waste container.

Exposure Response Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and rotate the eyeballs to ensure all surfaces are rinsed. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan for this compound Waste

The disposal of this compound waste is regulated and requires careful consideration of its chemical form. The U.S. Environmental Protection Agency (EPA) distinguishes between this compound base and this compound salts.

  • This compound Base (P042 listed): Pure, unused this compound is considered an acutely toxic hazardous waste (P-listed). All materials contaminated with P-listed waste must be disposed of as hazardous waste.[2]

  • This compound Salts: The EPA has clarified that most pharmaceutical-grade this compound is in the form of a salt (e.g., this compound hydrochloride). This compound salts are not considered P-listed hazardous waste.[2] However, they may still be classified as hazardous waste if they exhibit other hazardous characteristics.

Disposal Protocol
  • Identification:

    • Determine if the this compound waste is the base form or a salt. Consult the Safety Data Sheet (SDS) for this information.

  • Segregation:

    • P-listed this compound Waste: Collect all unused this compound base and any materials contaminated with it (e.g., gloves, vials, absorbent materials) in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams.

    • This compound Salt Waste: While not P-listed, it is best practice to collect waste containing this compound salts in a designated pharmaceutical waste container.

    • Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container.

  • Labeling and Storage:

    • Clearly label all waste containers with "Hazardous Waste" (for P-listed waste) or "Pharmaceutical Waste" and list the contents.

    • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Pickup and Disposal:

    • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.

Workflow for PPE Selection and Use

PPE_Workflow start Start: Handling this compound assess_task Assess Task: - Powder or Liquid? - Quantity? - Potential for Splash/Aerosol? start->assess_task ppe_selection Select Appropriate PPE assess_task->ppe_selection hand_protection Hand Protection: - Double Nitrile/Neoprene Gloves ppe_selection->hand_protection All Tasks eye_protection Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) ppe_selection->eye_protection All Tasks body_protection Body Protection: - Lab Coat ppe_selection->body_protection All Tasks respiratory_protection Respiratory Protection: - Fume Hood (liquids) - NIOSH Respirator (powders/aerosols) ppe_selection->respiratory_protection Based on Assessment don_ppe Don PPE Correctly hand_protection->don_ppe eye_protection->don_ppe body_protection->don_ppe respiratory_protection->don_ppe perform_task Perform Laboratory Task don_ppe->perform_task doff_ppe Doff PPE and Dispose of Properly perform_task->doff_ppe end End doff_ppe->end

Caption: Workflow for selecting and using PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinephrine
Reactant of Route 2
Epinephrine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.